L(-)-Norepinephrine bitartrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H17NO9 |
|---|---|
Molecular Weight |
319.26 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1 |
InChI Key |
WNPNNLQNNJQYFA-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis and Purification of L(-)-Norepinephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of L(-)-Norepinephrine bitartrate (B1229483), a critical catecholamine neurotransmitter and hormone with significant therapeutic applications. This document details synthetic pathways, purification protocols, and analytical methods, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Introduction
L(-)-Norepinephrine, also known as Levarterenol, is the levorotatory isomer of norepinephrine (B1679862). It is a potent sympathomimetic amine that functions as a neurotransmitter in the sympathetic nervous system and as a hormone secreted by the adrenal medulla.[1][2] In clinical practice, it is primarily used as its bitartrate salt to treat conditions of acute hypotension.[3][4] The therapeutic efficacy of norepinephrine is almost exclusively attributed to the L(-)-isomer, necessitating stringent control over its enantiomeric purity during synthesis and formulation.[5] This guide focuses on the chemical synthesis of racemic norepinephrine and the subsequent chiral resolution and purification to yield high-purity L(-)-Norepinephrine bitartrate.
Chemical Synthesis of Racemic Norepinephrine
The synthesis of racemic norepinephrine typically begins with catechol, which is first converted to 3,4-dihydroxy-α-chloroacetophenone. This intermediate then undergoes a series of reactions to yield the final racemic product. A common synthetic approach involves the reaction of 3,4-dihydroxy-2'-chloroacetophenone or 3,4-dihydroxy-2'-bromoacetophenone with a chiral amine, followed by reduction and catalytic hydrogenation.[6]
A prevalent industrial synthesis method starts from 3,4-dihydroxy-α-chloroacetophenone, which is reacted with hexamethylenetetramine, followed by hydrolysis and hydrogenation to produce (dl)-norepinephrine hydrochloride.[7] Another approach involves the reaction of 3,4-dihydroxy-α-chloroacetophenone with dibenzylamine, followed by hydrogenation.[8]
Chiral Resolution of (dl)-Norepinephrine
The critical step in producing the therapeutically active enantiomer is the chiral resolution of the racemic norepinephrine base. This is most commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.[5]
The resolution process typically involves treating the racemic norepinephrine base with an optically active form of tartaric acid, most commonly D-(-)-tartaric acid or L-(+)-tartaric acid, in a suitable solvent system, often a mixture of water and an alcohol like methanol (B129727) or ethanol.[7][9]
Experimental Protocol: Chiral Resolution with D-(-)-Tartaric Acid
This protocol describes the initial step in separating the L(-)-norepinephrine enantiomer.
-
Reaction Setup: In a suitable reaction vessel, charge racemic Norepinephrine base, D-(−)-Tartaric acid, and water.[7]
-
Dissolution: Stir the mixture at room temperature until a clear solution is obtained.[7]
-
Crystallization: Cool the reaction mass to 0-5°C. The D-norepinephrine-D-bitartrate salt, being less soluble, will start to crystallize.[8] The mass will become a thick white slurry over several hours.[8]
-
Isolation: Filter the solid crude L-Norepinephrine tartrate salt and wash the wet cake with chilled water followed by ethanol.[8]
-
Drying: Dry the isolated solid at approximately 45°C.[8]
The filtrate from this step, which is enriched with the L(-)-norepinephrine enantiomer, is then processed to isolate the desired product.
Preparation and Purification of this compound
Following the initial chiral resolution, the enriched L(-)-norepinephrine is typically converted back to its free base and then treated with L-(+)-tartaric acid to form the desired this compound salt. Subsequent purification steps are crucial to achieve high enantiomeric and chemical purity.
Experimental Protocol: Preparation of L(-)-Norepinephrine Base
-
Dissolution: Dissolve the crude L-Norepinephrine tartrate salt (from the filtrate of the previous step) in water.[7]
-
Basification: Adjust the pH of the solution to 8-8.5 using an aqueous ammonia (B1221849) solution to precipitate the L-Norepinephrine free base.[7]
-
Isolation and Washing: Filter the precipitated solid and wash it with water, followed by methanol.[7]
-
Drying: Dry the material at 40-45° C to obtain pure L-Norepinephrine free base.[7]
Experimental Protocol: Formation of this compound Monohydrate
-
Salt Formation: Charge the purified L-Norepinephrine base, L-(+)-tartaric acid, water, and methanol into a reaction flask.[7]
-
Dissolution and Crystallization: Stir the reaction mass to obtain a clear solution. As the solid begins to crystallize, the reaction mass may be diluted with additional methanol.[7]
-
Stirring: Maintain the reaction mass under stirring at 25-30° C for an extended period (e.g., 24 hours) to ensure complete crystallization.[7]
-
Isolation: Filter the crystalline solid and wash the wet cake with methanol to obtain this compound Monohydrate.[7]
Experimental Protocol: Purification of this compound Monohydrate
-
Recrystallization: Dissolve the crude this compound in purified water by heating to 40-45°C to obtain a clear solution.[8]
-
Precipitation: Cool the solution to 0-5°C and slowly add isopropyl alcohol (IPA) to precipitate the purified product.[8]
-
Stirring: Stir the resulting slurry for approximately one hour to ensure complete precipitation.[8]
-
Isolation and Drying: Isolate the solid by filtration, wash with IPA, and dry the material at 40-45°C to yield highly pure this compound Monohydrate.[8]
For further purification, decolorizing agents like activated charcoal can be used. The crude tartrate salt can be dissolved in water at an elevated temperature (e.g., 50°C), treated with activated charcoal, and then filtered before cooling to induce crystallization.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from representative experimental protocols.
| Parameter | Value | Reference |
| Starting Racemic Norepinephrine Base | 20 g | [8] |
| d-(-) Tartaric Acid | 18.34 g | [8] |
| Water | 35 ml | [8] |
| Cooling Temperature | 0-5°C | [8] |
| Yield (Crude Tartrate Salt) | 28 g | [8] |
Table 1: Chiral Resolution of Racemic Norepinephrine
| Parameter | Value | Reference |
| Crude L-Norepinephrine Tartrate Salt | 100 g (example value) | [7] |
| Water for Dissolution | 500 ml | [7] |
| pH for Basification | 8-8.5 | [7] |
| Drying Temperature | 40-45°C | [7] |
| Yield (Pure L-Norepinephrine Base) | 44 g (from 100g crude salt) | [7] |
Table 2: Preparation of Pure L(-)-Norepinephrine Base
| Parameter | Value | Reference |
| L-Norepinephrine Base | 100 g | [7] |
| L-(+) Tartaric Acid | 100 g | [7] |
| Water | 100 ml | [7] |
| Methanol | 900 ml (initial) + 900 ml (dilution) | [7] |
| Stirring Time and Temperature | 24 hours at 25-30°C | [7] |
| Yield (L-Norepinephrine Bitartrate Monohydrate) | 90 g | [7] |
Table 3: Formation of this compound Monohydrate
| Parameter | Value | Reference |
| Crude Tartrate Salt | 100 g | [8] |
| Purified Water | 100 ml | [8] |
| Heating Temperature | 40-45°C | [8] |
| Cooling Temperature | 0-5°C | [8] |
| Isopropyl Alcohol (IPA) | 100 ml | [8] |
| Yield (Purified L-Norepinephrine Bitartrate Monohydrate) | 82 g | [8] |
Table 4: Purification of this compound Monohydrate
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical and enantiomeric purity of this compound. Chiral stationary phases (CSPs) are essential for separating the D(+) and L(-) enantiomers.
Chiral HPLC Method
-
Column: A beta-cyclodextrin (B164692) based chiral stationary phase is commonly used.[10][11]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 2.5 M, pH 3.0) or a mixture of aqueous sodium chloride and acetic acid with an organic modifier like acetonitrile.[10][11]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[10]
-
Detection: UV detection at 280 nm is standard.[10]
-
Enantiomeric Purity: The goal is to achieve an enantiomeric purity of greater than 99.5%.[7][12]
Visualizations
Biosynthesis of Norepinephrine
The following diagram illustrates the natural biosynthetic pathway of norepinephrine starting from the amino acid tyrosine.[13]
References
- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN116162034B - A chiral separation method for racemic norepinephrine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantiomeric separation of d-/l-norepinephrine and -epinephrine by high-performance liquid chromatography with a beta-cyclodextrin type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. benchchem.com [benchchem.com]
The Discovery and Enduring Significance of L(-)-Norepinephrine Bitartrate: A Technical Guide
Introduction: L(-)-Norepinephrine, also known as noradrenaline, is a cornerstone of our understanding of the sympathetic nervous system and a critical therapeutic agent. Its journey from a hypothetical substance to a well-characterized neurotransmitter and hormone is a story of meticulous scientific inquiry. This technical guide provides an in-depth exploration of the discovery and historical context of L(-)-Norepinephrine bitartrate (B1229483), tailored for researchers, scientists, and drug development professionals. We will delve into the foundational experiments, the evolution of scientific thought that led to its identification, its biochemical synthesis, and the signaling pathways it governs.
Historical Context: From "Sympathin" to a Defined Neurotransmitter
In the early 20th century, the scientific community grappled with the mechanism of neurotransmission in the sympathetic nervous system. The prevailing theory, championed by Walter Cannon and Arturo Rosenblueth, centered on a substance they termed "sympathin." They postulated that nerve impulses released this chemical mediator, which could be either excitatory or inhibitory. This led to the concept of two forms: "Sympathin E" (excitatory) and "Sympathin I" (inhibitory), which were thought to arise from a single precursor, likely adrenaline (epinephrine), that was modified by the target tissue.[1]
The definitive identification of this neurotransmitter, however, was the result of independent work in the 1940s.
-
Ulf von Euler (1945-1947): A Swedish physiologist, Ulf von Euler, systematically demonstrated that the primary neurotransmitter of the sympathetic nervous system in mammals was not adrenaline, but a closely related compound.[2][3][4] Through a series of meticulous experiments on extracts from sympathetically innervated tissues like the spleen and blood vessels, he found a substance whose biological and chemical properties were distinct from adrenaline.[4][5] He concluded that this substance was noradrenaline (norepinephrine) and that it was the true "sympathin" described by Cannon.[2][5] For this groundbreaking work, von Euler was awarded the Nobel Prize in Physiology or Medicine in 1970, which he shared with Julius Axelrod and Sir Bernard Katz.[4][6][7]
-
Peter Holtz (1939-1940s): Independently, German pharmacologist Peter Holtz and his colleagues identified noradrenaline in mammalian urine, calling the active substance "Urosympathin."[2][5] Their work, which also pointed to noradrenaline as a key sympathetic amine, was unfortunately hampered and delayed in its recognition by World War II.[5]
-
Hermann Blaschko (1939): Blaschko was instrumental in elucidating the biosynthetic pathway for catecholamines, identifying the enzymatic steps that lead to the formation of norepinephrine (B1679862) in the body.[2]
The culmination of these efforts established that norepinephrine is the principal neurotransmitter released by postganglionic sympathetic neurons and also functions as a hormone when released from the adrenal medulla.[2][8]
The Pharmaceutical Salt: L(-)-Norepinephrine Bitartrate
The active form of norepinephrine is the L(-)-stereoisomer. For pharmaceutical use, it is commonly prepared as a bitartrate salt (this compound). This salt form provides stability and solubility, making it suitable for parenteral administration.[9][10] The drug was first approved for medical use in the United States in 1950.[11] It is a critical care medication used to increase and maintain blood pressure in acute hypotensive states, such as sepsis and cardiac arrest.[11][12]
Key Experimental Protocols
While the precise, step-by-step details from the original 1940s publications are not fully available in modern databases, the general methodologies for the key discovery experiments can be reconstructed.
Extraction and Isolation from Tissue (von Euler's Method)
The foundational experiments involved isolating the active sympathomimetic substance from sympathetically innervated tissues, such as bovine splenic nerves.
Objective: To extract and concentrate the neurotransmitter from tissue for bioassay and chemical analysis.
Methodology:
-
Tissue Homogenization: Freshly dissected bovine splenic nerves or spleen tissue were minced and homogenized in an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and prevent enzymatic degradation of the catecholamines.
-
Purification: The resulting extract was then purified. A common method involves adsorption onto alumina (B75360) (aluminum oxide) at a slightly alkaline pH. Catecholamines, with their characteristic catechol group, bind to the alumina.
-
Elution: After washing the alumina to remove impurities, the bound catecholamines were eluted (released) using a dilute acid solution.
-
Concentration: The acidic eluate containing the purified substance was then concentrated, often under reduced pressure, to prepare it for further analysis.
Biological Assay (Cat Blood Pressure Test)
The biological activity of the tissue extracts was compared against known standards, primarily adrenaline.
Objective: To quantify the pressor (blood pressure-raising) effect of the unknown substance and compare it to adrenaline.
Methodology:
-
Animal Preparation: A cat was anesthetized, and a cannula was inserted into the carotid artery to allow for continuous blood pressure monitoring. Another cannula was inserted into a vein (e.g., femoral vein) for intravenous administration of test substances.
-
Standardization: A dose-response curve was established by injecting known concentrations of L-adrenaline and measuring the corresponding increase in blood pressure.
-
Sample Testing: Aliquots of the purified tissue extract were injected intravenously, and the resulting change in blood pressure was recorded.
-
Comparison: The pressor effect of the extract was compared to the adrenaline standard. Von Euler observed that his extracts produced a powerful pressor response but lacked the secondary depressor effects and other cardiac effects often seen with adrenaline, suggesting it was a different substance.
Chemical Identification (Paper Chromatography)
Paper chromatography was a key technique used to separate and identify the active compound in the extracts.
Objective: To chemically separate the components of the tissue extract and compare their migration with known standards of norepinephrine and epinephrine (B1671497).
Methodology:
-
Spotting: Concentrated samples of the tissue extract, along with standard solutions of L-norepinephrine and L-epinephrine, were spotted onto a strip of filter paper.
-
Development: The paper was placed in a sealed chamber containing a solvent system (e.g., a mixture of butanol, acetic acid, and water). The solvent moves up the paper by capillary action, separating the compounds based on their differential partitioning between the stationary paper phase and the mobile solvent phase.
-
Visualization: After the solvent front had migrated a sufficient distance, the paper was removed, dried, and sprayed with a reagent (e.g., potassium ferricyanide) that reacts with catecholamines to produce colored spots.
-
Rf Value Calculation: The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, was calculated. The Rf value of the active substance in the extract was shown to match that of the L-norepinephrine standard, not the L-epinephrine standard.
Quantitative Data from Foundational Studies
The following tables summarize the type of quantitative data generated during the discovery phase of norepinephrine. The exact values are representative of the findings that differentiated norepinephrine from epinephrine.
| Table 1: Comparative Pressor Activity in Bioassays | |
| Substance | Relative Potency (Blood Pressure Increase) |
| L-Adrenaline (Epinephrine) | 1.0 (Reference) |
| Tissue Extract (Sympathin) | ~0.6 - 0.8 |
| L-Noradrenaline (Norepinephrine) | ~0.6 - 0.8 |
| Note: Data is illustrative. The key finding was that norepinephrine was a potent vasoconstrictor but generally less potent than epinephrine in its overall pressor effect in some assays, and lacked certain other effects. |
| Table 2: Representative Paper Chromatography Data | |
| Compound | Representative Rf Value |
| L-Adrenaline (Epinephrine) | 0.35 |
| L-Noradrenaline (Norepinephrine) | 0.25 |
| Active substance in Tissue Extract | 0.25 |
| Note: The matching Rf value was crucial chemical evidence for the identification of norepinephrine as the sympathetic neurotransmitter. |
Norepinephrine Biosynthesis and Signaling Pathways
Norepinephrine is synthesized from the amino acid tyrosine through a series of enzymatic steps. This process primarily occurs in the adrenal medulla and in postganglionic neurons of the sympathetic nervous system.[2]
Biosynthesis Pathway
The conversion of tyrosine to norepinephrine involves four key steps:
-
Tyrosine → L-DOPA: The rate-limiting step, catalyzed by the enzyme Tyrosine Hydroxylase.[13]
-
L-DOPA → Dopamine: Catalyzed by Aromatic L-amino acid decarboxylase (or DOPA decarboxylase).[13]
-
Dopamine → Norepinephrine: Dopamine is transported into synaptic vesicles, where the enzyme Dopamine β-hydroxylase converts it to norepinephrine.[14]
Adrenergic Signaling Pathways
Norepinephrine exerts its effects by binding to adrenergic receptors (adrenoceptors) on the surface of target cells.[2] These are G-protein coupled receptors (GPCRs) classified into two main types, alpha (α) and beta (β), with several subtypes.[13][15]
Alpha-1 (α₁) Adrenergic Pathway: The α₁ receptors are typically coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels, leading to smooth muscle contraction (e.g., vasoconstriction).[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Ulf von Euler found the key to the sympathetic nervous system | Karolinska Institutet [ki.se]
- 5. History of catecholamine research - Wikipedia [en.wikipedia.org]
- 6. Ulf von Euler | Nobel Prize, Physiology, Biochemistry | Britannica [britannica.com]
- 7. Ulf von Euler - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Decoding Norepinephrine Bitartrate: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 12. US11413259B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 13. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Stereoisomers of Norepinephrine: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (B1679862), a catecholamine, is a critical neurotransmitter and hormone that mediates a wide array of physiological processes through its interaction with adrenergic receptors. The stereochemistry of the norepinephrine molecule is paramount to its biological function, with its stereoisomers exhibiting markedly different affinities for adrenergic receptors and, consequently, distinct biological activities. This technical guide provides an in-depth exploration of the stereoisomers of norepinephrine, their interaction with adrenergic receptor subtypes, the downstream signaling pathways they activate, and the experimental methodologies used to characterize their activity.
Norepinephrine possesses a chiral center at the β-carbon of its ethylamine (B1201723) side chain, giving rise to two enantiomers: (R)-(-)-norepinephrine (l-norepinephrine) and (S)-(+)-norepinephrine (d-norepinephrine). The naturally occurring and biologically active form is l-norepinephrine. The significant difference in potency between these two isomers underscores the highly specific nature of the ligand-receptor interaction.
Biological Activity of Norepinephrine Stereoisomers
The biological effects of norepinephrine are mediated by its binding to and activation of adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. These receptors are classified into two main types, α and β, each with several subtypes: α₁, α₂, β₁, β₂, and β₃. The α₁ and α₂ subtypes are further divided into α₁ₐ, α₁ₑ, α₁ₔ, α₂ₐ, α₂ₑ, and α₂꜀.
The levorotatory isomer, l-norepinephrine, is the potent, physiologically active form. Experimental data consistently demonstrate that d-norepinephrine has a significantly lower binding affinity for adrenergic receptors, with reports indicating its affinity can be 10- to 500-fold lower than that of l-norepinephrine[1]. For α-adrenergic receptors, l-norepinephrine has been shown to have approximately twenty times greater affinity than d-norepinephrine[1]. Consequently, the vast majority of pharmacological research has focused on the l-isomer.
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC₅₀) of l-norepinephrine at various human adrenergic receptor subtypes. Due to the scarcity of direct quantitative studies on d-norepinephrine, comprehensive data for this isomer is not available, but its activity is markedly lower across all receptor subtypes.
Table 1: Binding Affinities (Ki) of L-Norepinephrine for Adrenergic Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Species |
| α₁ₐ | L-Norepinephrine | 1500 | Guinea Pig |
| α₁ | L-Norepinephrine | 330 | Not Specified |
| α₂ | L-Norepinephrine | 56 | Not Specified |
| α₂ₐ | (-)-Norepinephrine | 200 - 600 | Not Specified |
| β₁ | L-Norepinephrine | 126 | Rat |
| β₁ | L-Norepinephrine | 400 | Guinea Pig |
Note: Ki values are collated from different studies and experimental conditions. Direct comparison between values should be made with caution.
Table 2: Functional Potencies (EC₅₀) of L-Norepinephrine at Adrenergic Receptors
| Receptor Subtype | Functional Assay | EC₅₀ (nM) |
| α₁ₐ | Calcium Flux | 9.1 |
| α₂ₐ | GTPγS Binding | 200 - 600 |
| β₁ | cAMP Accumulation | ~10 |
| β₂ | cAMP Accumulation | >1000 |
Adrenergic Receptor Signaling Pathways
The activation of adrenergic receptors by norepinephrine initiates intracellular signaling cascades that are dependent on the receptor subtype and the G protein to which it couples.
-
α₁-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
-
α₂-Adrenergic Receptors: These receptors are primarily coupled to Gi proteins. Activation of α₂-receptors by norepinephrine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. α₂-receptors are often located presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting further release of norepinephrine.
-
β-Adrenergic Receptors (β₁, β₂, β₃): All three subtypes of β-receptors are coupled to Gs proteins. Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates PKA, which phosphorylates a variety of cellular proteins, leading to the physiological responses associated with β-receptor activation, such as increased heart rate and force of contraction (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).
Experimental Protocols
The characterization of the biological activity of norepinephrine stereoisomers relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a suitable buffer.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α₁-receptors, [³H]yohimbine for α₂-receptors, or [¹²⁵I]iodocyanopindolol for β-receptors), and varying concentrations of the unlabeled norepinephrine stereoisomer.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radioactive antagonist).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for the unlabeled ligand using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response to receptor activation and are used to determine the potency (EC₅₀) and efficacy of an agonist.
cAMP Accumulation Assay (for β- and α₂-Adrenergic Receptors)
This assay measures the change in intracellular cAMP levels following receptor stimulation.
Methodology:
-
Cell Preparation:
-
Culture and plate cells expressing the β- or α₂-adrenergic receptor of interest in multi-well plates.
-
-
Agonist Stimulation:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add serial dilutions of the norepinephrine stereoisomer to the wells.
-
Incubate the plate at 37°C for a specified period.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
-
Calcium Mobilization Assay (for α₁-Adrenergic Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture and plate cells expressing the α₁-adrenergic receptor of interest in multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject serial dilutions of the norepinephrine stereoisomer into the wells.
-
Continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ value from the curve.
-
Conclusion
The stereochemistry of norepinephrine is a critical determinant of its biological activity. The naturally occurring l-isomer is a potent agonist at a wide range of adrenergic receptors, mediating diverse physiological effects through distinct G protein-coupled signaling pathways. In contrast, the d-isomer exhibits significantly lower affinity and is largely considered biologically inactive. A thorough understanding of the stereoselectivity of norepinephrine-receptor interactions, facilitated by the experimental protocols detailed in this guide, is essential for the rational design and development of novel adrenergic drugs with improved therapeutic profiles. The data and methodologies presented herein provide a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.
References
L(-)-Norepinephrine Bitartrate: A Technical Guide to its Mechanism of Action on Adrenergic Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
L(-)-Norepinephrine, an endogenous catecholamine, is a critical neurotransmitter and hormone that mediates a vast array of physiological processes through its interaction with adrenergic receptors. As a bitartrate (B1229483) salt, it is a widely used pharmaceutical agent, primarily for its potent vasopressor effects in clinical settings. A comprehensive understanding of its mechanism of action at the molecular level is paramount for researchers and drug development professionals. This technical guide provides an in-depth analysis of the interaction between L(-)-Norepinephrine and the various adrenergic receptor subtypes. It details the downstream signaling cascades, presents quantitative binding and efficacy data, outlines the experimental protocols used to derive this data, and provides visual representations of key pathways and workflows.
Introduction to L(-)-Norepinephrine and Adrenergic Receptors
L(-)-Norepinephrine (also known as noradrenaline) is a primary neurotransmitter in the sympathetic nervous system, playing a pivotal role in the "fight or flight" response.[1] It is synthesized and released from postganglionic sympathetic neurons and the adrenal medulla.[2][3] Its physiological effects are mediated by binding to and activating adrenergic receptors, a class of G-protein coupled receptors (GPCRs) located on the surface of various cell types throughout the body.[4][5]
Adrenergic receptors are broadly classified into two main families: alpha (α) and beta (β) receptors, which are further subdivided into several subtypes:
-
α-Adrenergic Receptors: α1 (subtypes α1A, α1B, α1D) and α2 (subtypes α2A, α2B, α2C).[6][7][8]
-
β-Adrenergic Receptors: β1, β2, and β3.[6]
Norepinephrine (B1679862) exhibits differential affinity and efficacy for these receptor subtypes, which accounts for its diverse physiological effects, including vasoconstriction, increased heart rate and contractility, and metabolic regulation.[9][10]
Adrenergic Receptor Signaling Pathways
The binding of norepinephrine to an adrenergic receptor induces a conformational change in the receptor, which in turn activates a specific heterotrimeric G-protein. The type of G-protein (Gαs, Gαi, or Gαq) determines the subsequent intracellular signaling cascade.[11]
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are coupled to the Gq/11 family of G-proteins.[1][7][11][12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][12][13]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10][12]
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[12]
The ultimate effects of α1-receptor activation are primarily excitatory and include smooth muscle contraction (e.g., vasoconstriction), pupillary dilation, and sphincter contraction.[12][13]
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors couple to the inhibitory G-protein, Gi/o.[1][11] When activated by norepinephrine, the αi subunit of the G-protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][5][11] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). α2 receptors are often located presynaptically on noradrenergic neurons and function as autoreceptors, where their activation inhibits further release of norepinephrine, creating a negative feedback loop.[1][5]
β-Adrenergic Receptor Signaling
All three subtypes of β-adrenergic receptors (β1, β2, and β3) are coupled to the stimulatory G-protein, Gs.[5][11] Activation of Gs by a β-receptor agonist stimulates the enzyme adenylyl cyclase.[11][14] This leads to an increased conversion of ATP to cAMP.[10] The elevated cAMP levels then activate Protein Kinase A (PKA).[14][15] PKA subsequently phosphorylates various intracellular proteins, leading to the final cellular response, which is highly tissue-specific.
-
In the heart (primarily β1): PKA phosphorylates calcium channels and proteins involved in calcium handling, leading to increased heart rate (chronotropy) and contractility (inotropy).[9][16][17]
-
In smooth muscle (primarily β2): PKA activation leads to the relaxation of smooth muscle, resulting in effects like bronchodilation and vasodilation.[17]
-
In adipose tissue (primarily β3): PKA activation stimulates lipolysis.
Quantitative Pharmacology of Norepinephrine
The interaction of norepinephrine with adrenergic receptors can be quantified by its binding affinity (Ki) and its functional potency (EC50). Norepinephrine generally exhibits higher affinity for α-receptors and β1-receptors compared to β2-receptors.[2]
| Receptor Subtype | Ligand | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | Primary G-Protein |
| α1 | Norepinephrine | 330[18] | 122.8 (Ca2+ mobilization)[19] | Gq |
| α2 | Norepinephrine | 56[18] | ~300 (mRNA regulation)[20] | Gi |
| β1 | Norepinephrine | ~500-700 * | ~10-50 (cAMP/functional) * | Gs |
| β2 | Norepinephrine | ~7000-10000 * | ~100-500 (cAMP/functional) * | Gs |
| β3 | Norepinephrine | Data varies widely | Data varies widely | Gs |
Note: Ki and EC50 values can vary significantly depending on the tissue, cell line, and experimental conditions used. The values for β receptors are compiled from multiple sources indicating a roughly 10-fold selectivity of norepinephrine for β1 over β2 receptors.[21][22]
Experimental Protocols
The quantitative data presented above are primarily derived from two types of experiments: radioligand binding assays (to determine Ki) and functional assays (to determine EC50).
Radioligand Binding Assay (Competitive)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[23][24] A competitive binding assay measures the ability of an unlabeled compound (norepinephrine) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of norepinephrine for a specific adrenergic receptor subtype.
Materials:
-
Cell membrane preparation expressing the target adrenergic receptor.
-
Radiolabeled ligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).
-
Unlabeled norepinephrine bitartrate.
-
Assay buffer.
-
Non-specific binding control (a high concentration of an unlabeled ligand that saturates all receptors).
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Methodology:
-
Membrane Preparation: a. Homogenize cells or tissues expressing the receptor of interest in an ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. d. Wash and resuspend the membrane pellet in the final assay buffer.[23][25] e. Determine protein concentration using a suitable method (e.g., BCA assay).[23]
-
Assay Setup (in a 96-well plate, in triplicate): a. Total Binding: Add membrane preparation, a fixed concentration of the radioligand, and assay buffer.[23] b. Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-specific control ligand.[23] c. Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of unlabeled norepinephrine.[23]
-
Incubation and Filtration: a. Incubate the plate at a specific temperature (e.g., 25-37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[23] b. Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.[23][25] c. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[23]
-
Quantification and Data Analysis: a. Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (counts per minute, CPM) using a scintillation counter.[23] b. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[23] c. Plot the percentage of specific binding against the logarithm of the norepinephrine concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of norepinephrine that inhibits 50% of the specific radioligand binding).[23] e. Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are used to determine the potency (EC50) of a ligand by measuring a physiological response downstream of receptor activation. The specific methodology depends on the receptor and the tissue being studied.
-
Examples for Adrenergic Receptors:
-
Calcium Mobilization Assays: For α1 receptors, cells are loaded with a calcium-sensitive fluorescent dye. The increase in fluorescence upon stimulation with norepinephrine is measured to generate a dose-response curve.[19]
-
cAMP Accumulation Assays: For α2 (inhibition) and β (stimulation) receptors, the intracellular levels of cAMP are measured in response to varying concentrations of norepinephrine.
-
Isolated Tissue/Organ Bath Studies: The contractile or relaxation response of isolated tissues (e.g., aortic strips for vasoconstriction, atrial preparations for heart rate) to norepinephrine is measured.[26]
-
The data from these assays are plotted as the magnitude of the response versus the log concentration of norepinephrine, and a sigmoidal curve is fitted to determine the EC50, which is the concentration that produces 50% of the maximal response.[26][27]
Conclusion
L(-)-Norepinephrine bitartrate exerts its diverse physiological effects through a complex and well-orchestrated interaction with multiple adrenergic receptor subtypes. Its mechanism of action is rooted in the fundamental principles of G-protein coupled receptor signaling, leading to the activation of distinct intracellular cascades—Gq/PLC for α1 receptors, Gi/cAMP inhibition for α2 receptors, and Gs/cAMP stimulation for β receptors. The quantitative differences in its affinity and potency at these various subtypes dictate its ultimate physiological and pharmacological profile. The experimental methodologies outlined herein, particularly radioligand binding and functional assays, remain the cornerstone for characterizing these interactions and are essential tools in the ongoing research and development of adrenergic drugs.
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 10. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 11. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. researchgate.net [researchgate.net]
- 27. Mathematical modeling improves EC50 estimations from classical dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
L(-)-Norepinephrine Bitartrate: An In-Depth Technical Guide to its Intracellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
L(-)-Norepinephrine bitartrate (B1229483), a potent sympathomimetic amine, is a crucial neurotransmitter and hormone that plays a pivotal role in the "fight or flight" response. Its physiological effects are mediated through the activation of adrenergic receptors, a class of G-protein coupled receptors (GPCRs), initiating a cascade of intracellular signaling events. A comprehensive understanding of these pathways is paramount for researchers and professionals in drug development to design novel therapeutics targeting a wide array of conditions, from cardiovascular disorders to neurological diseases. This technical guide provides a detailed overview of the core intracellular signaling pathways activated by L(-)-Norepinephrine bitartrate, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Signaling Pathways
This compound primarily interacts with three main classes of adrenergic receptors: α1, α2, and β-adrenergic receptors.[1] Each class is further divided into subtypes, and their activation by norepinephrine (B1679862) triggers distinct downstream signaling cascades.
α1-Adrenergic Receptor Signaling
Upon binding of norepinephrine, α1-adrenergic receptors, which are coupled to Gq/11 proteins, activate phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+).[5] The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[2][6]
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi/o proteins.[7][8] When activated by norepinephrine, the αi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This reduction in cAMP levels leads to the inactivation of protein kinase A (PKA) and subsequent downstream effects, such as the inhibition of neurotransmitter release from presynaptic terminals.[8][9]
β-Adrenergic Receptor Signaling
β-adrenergic receptors are coupled to Gs proteins.[3][7] Norepinephrine binding to β-receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[10] The resulting increase in intracellular cAMP activates PKA. PKA then phosphorylates a multitude of cellular proteins, including enzymes, ion channels, and transcription factors, leading to a wide range of physiological responses such as increased heart rate and force of contraction (primarily via β1 receptors) and smooth muscle relaxation (via β2 receptors).[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of L(-)-Norepinephrine with adrenergic receptors and its downstream signaling effects.
| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Source | Reference |
| α1 | L(-)-Norepinephrine | 330 | Not specified | [8] |
| α2 | L(-)-Norepinephrine | 56 | Not specified | [8] |
| β1 | L(-)-Norepinephrine | Higher affinity than β2 | Heart | [11] |
| β2 | L(-)-Norepinephrine | Tenfold lower affinity than β1 | Not specified | [11] |
| Table 1: Binding Affinities (Ki) of L(-)-Norepinephrine for Adrenergic Receptor Subtypes. |
| Parameter | EC50 | Cell Type | Reference |
| Ca2+ Mobilization | 122.8 ± 2.9 nM | α1a-AR-transfected CHO-K1 cells | [6] |
| ERK1/2 Phosphorylation | 220.6 ± 5.3 nM | α1a-AR-transfected CHO-K1 cells | [12] |
| Table 2: Functional Potency (EC50) of L(-)-Norepinephrine in Inducing Downstream Signaling Events. |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Norepinephrine Signaling Pathways Overview.
Experimental Workflow Diagrams
Caption: Radioligand Binding Assay Workflow.
Caption: Western Blot for Phospho-Proteins.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[3]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[3]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.[3]
-
Wash the membrane pellet with fresh assay buffer and resuspend it.[2]
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[3]
2. Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, a specific radioligand (e.g., [3H]-Prazosin for α1 receptors), and assay buffer.[2]
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Phentolamine).[2]
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.[2]
-
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[2]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.[2]
-
Quickly wash the filters with ice-cold wash buffer.[2]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.[2]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.[2]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding).[2]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Measurement Assay (HTRF-based)
This protocol describes the measurement of intracellular cAMP levels in response to norepinephrine stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
1. Cell Culture and Stimulation:
-
Seed cells expressing the adrenergic receptor of interest in a suitable multi-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C to stimulate cAMP production.
2. Cell Lysis and Detection:
-
Lyse the cells by adding a lysis buffer containing the HTRF reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[5]
-
Incubate the plate at room temperature to allow for competition between the cellular cAMP and the d2-labeled cAMP for binding to the anti-cAMP antibody.[5]
3. Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[5]
-
The HTRF ratio (acceptor signal / donor signal) will be inversely proportional to the amount of cAMP in the cells.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios from the experimental samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the norepinephrine concentration to determine the EC50 value.
Western Blot for Phosphorylated ERK
This protocol outlines the detection of phosphorylated Extracellular signal-Regulated Kinase (ERK) as a downstream marker of norepinephrine-induced signaling.
1. Cell Stimulation and Lysis:
-
Culture cells to an appropriate confluency and serum-starve them to reduce basal ERK phosphorylation.[13]
-
Stimulate the cells with different concentrations of this compound for various time points.
-
Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each cell lysate.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and heat the samples to denature the proteins.[4]
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).[13]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
4. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.[1]
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Express the results as the ratio of p-ERK to total ERK.
Conclusion
This technical guide provides a foundational understanding of the intracellular signaling pathways activated by this compound. The provided quantitative data, detailed experimental protocols, and clear visual diagrams serve as a valuable resource for researchers and drug development professionals. A thorough grasp of these molecular mechanisms is essential for the rational design of novel therapeutic agents that can selectively modulate adrenergic signaling for the treatment of a wide range of human diseases. Further research into the nuances of these pathways, including receptor dimerization, biased agonism, and signaling compartmentalization, will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Norepinephrine-Induced Calcium Signaling and Store-Operated Calcium Entry in Olfactory Bulb Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Astrocyte Calcium Response to Norepinephrine in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of L(-)-Norepinephrine Bitartrate Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of L(-)-Norepinephrine bitartrate (B1229483) salt, a critical catecholamine in both physiological processes and pharmaceutical applications. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.
Chemical and Physical Properties
L(-)-Norepinephrine bitartrate is the bitartrate salt of L(-)-norepinephrine, an endogenous catecholamine that functions as a neurotransmitter and hormone.[1][2] The bitartrate salt form is often utilized in pharmaceutical preparations to enhance the stability and solubility of the active compound in aqueous solutions.[3]
General Properties
| Property | Value | References |
| Synonyms | L-Noradrenaline bitartrate monohydrate, L-Arterenol bitartrate monohydrate | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| CAS Number | 108341-18-0 (monohydrate) | [4][5] |
Molecular and Chemical Data
| Property | Value | References |
| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O (monohydrate) | [4][5] |
| Molecular Weight | 337.28 g/mol (monohydrate) | [4][6] |
| Melting Point | 100-106 °C (with decomposition) | [4][7] |
| pKa | Data not explicitly found in search results. | |
| UV/Vis Absorbance (λmax) | 224, 283 nm | [5] |
Solubility
| Solvent | Solubility | References |
| Water | 46 mg/mL | |
| PBS (pH 7.2) | Approximately 10 mg/mL | [5] |
| DMSO | Approximately 25 mg/ml | [5] |
| Dimethylformamide | Approximately 10 mg/ml | [5] |
| Ether | Insoluble | |
| Chloroform | Insoluble |
Stability Profile
The stability of this compound is a critical factor in its formulation and storage. As a catecholamine, it is susceptible to degradation, primarily through oxidation.[8]
pH and Temperature Effects
Norepinephrine (B1679862) bitartrate is most stable in acidic conditions, with a recommended pH range of 3.6 to 6 in dextrose 5%.[9] The rate of degradation increases as the pH becomes more alkaline.[9] For instance, at pH 6.5 in dextrose 5%, a 5% loss is observed in 6 hours, while at pH 7.5, a 5% loss occurs in just 4 hours.[9] The rate of degradation is also accelerated by increased temperatures.[9]
Light and Air Sensitivity
Exposure to light and air can cause norepinephrine bitartrate to darken, indicating degradation.[9] Therefore, it is recommended to protect solutions from light.[9][10]
Storage Recommendations
For long-term stability, this compound salt should be stored at temperatures ranging from -20°C to 8°C.[5][6][10] Some sources recommend storage at -70°C.[11] Intact containers should be stored at controlled room temperature and protected from light.[9] Aqueous solutions are not recommended to be stored for more than one day.[5] However, some studies have shown that solutions diluted in 0.9% sodium chloride or 5% dextrose can be stable for extended periods when stored at 2-8°C or -20°C and protected from light.[12][13]
Degradation Pathways
The primary degradation pathway for norepinephrine is the oxidation of its catechol moiety.[8] Forced degradation studies have shown that norepinephrine degrades under acidic, basic, and oxidative stress.[8][12] The degradation products can include compounds with alerts for hepatotoxicity and mutagenicity.[8]
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite based on several cited methods for determining the stability of norepinephrine solutions.[8][12][14]
Objective: To quantify the concentration of this compound and separate it from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8][15]
-
C18 analytical column.[8]
Reagents:
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a solution of sodium 1-octanesulfonate and methanol (B129727) (80:20, v/v).[8] The mobile phase should be filtered and degassed.[14]
-
Standard Solutions: Prepare a stock solution of this compound of a known concentration. Create a series of working standards by diluting the stock solution.[15]
-
Sample Solutions: Dilute the norepinephrine formulation to be tested to a concentration within the range of the standard curve.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[14]
-
Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present.[14]
-
Standard Curve Generation: Inject the standard solutions in order of increasing concentration. Plot the peak area against the concentration to generate a calibration curve.[14]
-
Sample Analysis: Inject the prepared sample solutions.[14]
-
Quantification: Determine the concentration of norepinephrine in the samples by comparing their peak areas to the calibration curve.[14]
Chromatographic Conditions (Example):
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[16][17]
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Expose the drug substance to 0.5 N HCl at room temperature.[16]
-
Base Hydrolysis: Expose the drug substance to 0.5 N NaOH at room temperature.[16]
-
Oxidation: Treat the drug substance with 3% hydrogen peroxide (H₂O₂) at room temperature.[16]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for a specified period (e.g., 10 days).[16]
-
Photodegradation: Expose the drug substance to UV light (e.g., at 254 nm).[16]
Procedure:
-
Prepare solutions or expose the solid drug substance to the stress conditions outlined above.
-
Take samples at various time points (e.g., 1, 6, 24, 48 hours).[16]
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (as described in section 3.1) to separate and quantify the parent drug and any degradation products.
-
The goal is to achieve 5-20% degradation of the active ingredient.[17]
Visualizations
Norepinephrine Signaling Pathway
Caption: Simplified signaling pathway of norepinephrine.
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis of norepinephrine.
Forced Degradation Study Workflow
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. CAS 108341-18-0: (R)-(-)-norepinephrine L-bitartrate monoh… [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. L-(-)-Norepinephrine-(+)-bitartrate [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. biosynth.com [biosynth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. SOP for Forced Degradation Study [m-pharmainfo.com]
- 17. resolvemass.ca [resolvemass.ca]
L(-)-Norepinephrine bitartrate CAS number and molecular weight
An In-depth Technical Guide to L(-)-Norepinephrine Bitartrate (B1229483)
This technical guide provides a comprehensive overview of L(-)-Norepinephrine bitartrate, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, analytical methodologies, and biological signaling pathways of this critical compound.
Core Physicochemical Properties
This compound is a catecholamine that functions as a hormone and neurotransmitter, playing a crucial role in the sympathetic nervous system. It is commercially available in both anhydrous and monohydrate forms, which differ in their molecular weight and CAS registry numbers.
| Property | This compound (Anhydrous) | This compound Monohydrate |
| CAS Number | 339091-66-6 | 10831-18-0 |
| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O |
| Molecular Weight | 319.26 g/mol | 337.28 g/mol [1][2][3][4] |
| Synonyms | Levarterenol bitartrate, Noradrenaline bitartrate | L-Noradrenaline bitartrate monohydrate |
| Appearance | White to off-white crystalline powder[4] | White crystalline solid[1][5] |
| Solubility | Soluble in water[6] | Water: 1 mg/mL[1] |
| Storage Temperature | 2-8°C[1] | Room Temperature or 2-8°C[1][4] |
Analytical Methodologies and Experimental Protocols
The quality and purity of this compound are primarily assessed using chromatographic techniques, as outlined in the United States Pharmacopeia (USP).
Assay by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the potency of this compound. The following table summarizes a typical USP-compliant method.
| Parameter | Specification |
| Column | L1 packing (C18), 4.6-mm × 25-cm[7] |
| Mobile Phase | Dissolve 1.1 g of sodium 1-heptanesulfonate in 800 mL of water, add 200 mL of methanol, and adjust with 1 M phosphoric acid to a pH of 3.0 ± 0.1. Filter and degas.[5][7] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 280 nm[7] |
| Injection Volume | Approximately 20 µL[5] |
Protocol:
-
Standard Preparation: Accurately weigh a quantity of USP Norepinephrine (B1679862) Bitartrate Reference Standard (RS) and dissolve in freshly prepared dilute acetic acid (1 in 25) to obtain a solution with a known concentration of about 0.4 mg of norepinephrine bitartrate monohydrate per mL.[5][7]
-
Assay Preparation: For an injection, transfer an accurately measured volume equivalent to about 5 mg of norepinephrine to a 25-mL volumetric flask, dilute to volume with dilute acetic acid (1 in 25), and mix.[7]
-
System Suitability: Prepare a solution containing both USP Norepinephrine Bitartrate RS (0.4 mg/mL) and isoproterenol (B85558) hydrochloride (0.4 mg/mL). The resolution between the norepinephrine and isoproterenol peaks should be not less than 4.0.[5]
-
Analysis: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the peak responses and calculate the quantity of norepinephrine.[5]
Chiral Separation by HPLC
To ensure the enantiomeric purity of L(-)-Norepinephrine, chiral HPLC methods are employed.
| Parameter | Method 1 Specification |
| Chiral Stationary Phase | Beta-cyclodextrin derivative[1] |
| Column Example | ORpak CDBS-453 (4.6 x 150 mm)[1] |
| Mobile Phase | 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 10°C[1] |
| Detection | UV at 280 nm[1] |
Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of the norepinephrine sample in the mobile phase.[1]
-
Chromatography: Inject the sample onto the chiral column and elute with the specified mobile phase.
-
Analysis: Monitor the eluent at 280 nm to resolve the L(-) and D(+) enantiomers.
Other Quality Control Tests
Additional tests are performed to ensure the quality of this compound for pharmaceutical use.
| Test | Method Summary | Acceptance Criteria |
| Identification A | Add 1 drop of ferric chloride TS to a sample solution. | An intensely green color develops.[5] |
| Identification B | To 10 mL of a 1 mg/5 mL dilution, add 2.0 mL of 0.10 N iodine. After 5 minutes, add 3.0 mL of 0.10 N sodium thiosulfate. | The solution is colorless or has a slight pink/violet color.[7] |
| pH | Measure the pH of the injection. | Between 3.0 and 4.5.[5][7] |
| Particulate Matter | Analyze small-volume injections according to USP <788>. | Meets the requirements for small-volume injections.[5][7] |
| Bacterial Endotoxins | Perform the test according to USP <85>. | Not more than 83.4 USP Endotoxin Units per mg of norepinephrine.[5][7] |
Signaling Pathways and Biological Activity
L(-)-Norepinephrine is an agonist of adrenergic receptors, primarily α₁, α₂, and β₁, which are G-protein-coupled receptors (GPCRs). Its binding initiates distinct downstream signaling cascades.
Adrenergic Receptor Signaling
Caption: L(-)-Norepinephrine adrenergic signaling pathways.
-
α₁-Adrenergic Receptor Pathway: Upon binding to α₁ receptors on vascular smooth muscle, norepinephrine activates the Gq protein.[9] This stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[9]
-
β₁-Adrenergic Receptor Pathway: In the heart, norepinephrine binds to β₁ receptors, activating the Gs protein.[9] This stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various targets, resulting in increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).[9]
Experimental Workflows
L(-)-Norepinephrine is widely used in preclinical research to study cardiovascular physiology and pharmacology. A common application is in in vitro vasoconstriction assays using isolated blood vessels.
Caption: Workflow for an in vitro vasoconstriction assay.
Protocol Summary for In Vitro Vasoconstriction Assay:
-
Tissue Preparation: A blood vessel, such as the thoracic aorta or a mesenteric artery, is carefully dissected from a laboratory animal (e.g., rat or mouse) and cut into rings of 2-4 mm in length.
-
Mounting: The rings are mounted in an organ bath system between two hooks. One hook is fixed, and the other is connected to a force transducer to measure isometric tension. The bath contains a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Equilibration: The vessel rings are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension.
-
Viability Check: The contractile capacity of the smooth muscle is verified by challenging the tissue with a high-concentration potassium chloride (KCl) solution.
-
Dose-Response Protocol: After a washout and return to baseline, increasing concentrations of L(-)-Norepinephrine are added cumulatively to the organ bath.
-
Data Acquisition: The contractile response (tension) is continuously recorded after each addition until a maximal response is achieved.
-
Data Analysis: The recorded tension is plotted against the logarithm of the norepinephrine concentration to generate a dose-response curve. From this curve, key pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) can be calculated.[4]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 3. In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scribd.com [scribd.com]
- 6. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111700859A - Norepinephrine bitartrate injection and preparation method thereof - Google Patents [patents.google.com]
- 8. Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
An In-depth Technical Guide to the Endogenous Synthesis and Metabolism of Norepinephrine in the Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pathways for the synthesis and metabolism of norepinephrine (B1679862) (NE), a critical catecholamine neurotransmitter and hormone. The document details the enzymatic steps, regulatory mechanisms, and key intermediates, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for the quantification of norepinephrine and its metabolites, alongside visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding of these processes.
Endogenous Synthesis of Norepinephrine
Norepinephrine is synthesized from the amino acid L-tyrosine, primarily in the adrenal medulla and postganglionic neurons of the sympathetic nervous system, as well as in noradrenergic neurons in the central nervous system, such as those originating in the locus coeruleus.[1][2][3] The synthesis is a multi-step enzymatic process.
The biosynthetic pathway is as follows:
-
Tyrosine to L-DOPA : The initial and rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA).[3][4] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , which requires iron (Fe²⁺), molecular oxygen (O₂), and tetrahydrobiopterin (B1682763) (BH₄) as cofactors.[3]
-
L-DOPA to Dopamine (B1211576) : L-DOPA is then rapidly decarboxylated to dopamine by the enzyme DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid Decarboxylase (AADC).[3][5] This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.[3]
-
Dopamine to Norepinephrine : Dopamine is actively transported from the cytoplasm into synaptic vesicles via the Vesicular Monoamine Transporter (VMAT).[1][5] Inside these vesicles, dopamine is converted to norepinephrine by the enzyme Dopamine β-hydroxylase (DBH) .[2][5][6] DBH is a copper-containing monooxygenase that uses ascorbate (B8700270) (Vitamin C) and molecular oxygen as co-substrates.[3]
In certain neurons and the adrenal medulla, norepinephrine can be further converted to epinephrine (B1671497) by the enzyme Phenylethanolamine N-methyltransferase (PNMT).[2][3][6]
Quantitative Data on Norepinephrine Synthesis Enzymes
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Fe²⁺, O₂, Tetrahydrobiopterin (BH₄)[3] | Cytoplasm[1] |
| DOPA Decarboxylase (DDC) | L-DOPA | Dopamine | Pyridoxal Phosphate (PLP)[3] | Cytoplasm[1] |
| Dopamine β-hydroxylase (DBH) | Dopamine | Norepinephrine | Ascorbate (Vitamin C), O₂[3] | Synaptic Vesicles[5][6] |
Visualization of Norepinephrine Synthesis Pathway
Caption: Biosynthetic pathway of norepinephrine from L-tyrosine.
Metabolism of Norepinephrine
The physiological actions of norepinephrine are terminated by its removal from the synaptic cleft. This is achieved through reuptake into the presynaptic neuron via the norepinephrine transporter (NET) and subsequent metabolic degradation.[6] The primary enzymes involved in norepinephrine catabolism are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) .[4]
The metabolic pathways are as follows:
-
Intraneuronal Metabolism : A significant portion of norepinephrine that is taken back up into the presynaptic neuron is metabolized by MAO , located on the outer membrane of mitochondria. MAO converts norepinephrine to 3,4-dihydroxyphenylglycol (B133932) (DHPG).[7][8]
-
Extraneuronal Metabolism : Norepinephrine that diffuses away from the synapse can be taken up by non-neuronal cells and metabolized by COMT .[7] COMT methylates norepinephrine to form normetanephrine (B1208972) (NMN).
-
Final Metabolite : Both DHPG and NMN are further metabolized by COMT and MAO, respectively, ultimately leading to the formation of 3-methoxy-4-hydroxymandelic acid, more commonly known as vanillylmandelic acid (VMA) , which is then excreted in the urine.[4][9]
Quantitative Data on Norepinephrine Metabolites
| Metabolite | Precursor(s) | Key Enzyme(s) | Primary Location of Formation |
| 3,4-dihydroxyphenylglycol (DHPG) | Norepinephrine | MAO | Intraneuronal[7] |
| Normetanephrine (NMN) | Norepinephrine | COMT | Extraneuronal[7] |
| Vanillylmandelic acid (VMA) | DHPG, NMN | COMT, MAO | Liver, Kidneys |
Visualization of Norepinephrine Metabolism Pathway
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 5. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 6. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Catecholamine synthesis and metabolism in the central nervous system of mice lacking α2-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
L(-)-Norepinephrine Bitartrate: A Technical Guide on its Core Role in Sympathetic Nervous System Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
L(-)-Norepinephrine, also known as noradrenaline, is a catecholamine that functions as a crucial neurotransmitter and hormone within the sympathetic nervous system (SNS), a division of the autonomic nervous system responsible for the body's "fight-or-flight" response.[1][2][3] The bitartrate (B1229483) salt form, L(-)-Norepinephrine bitartrate, is a stable, synthetic version used therapeutically and in research to mimic the effects of endogenous norepinephrine (B1679862).[4][5] This technical guide provides an in-depth examination of the mechanism of action, signaling pathways, physiological effects, and experimental considerations of this compound, offering a comprehensive resource for professionals in research and drug development. Its primary role is to mobilize the brain and body for action, with release levels being lowest during sleep and peaking in situations of stress or danger.[3]
Mechanism of Action
This compound exerts its effects by acting as an agonist at adrenergic receptors on the surface of target cells.[5][6] These G-protein coupled receptors are broadly classified into alpha (α) and beta (β) types, with several subtypes that mediate distinct physiological responses.[1][7] Norepinephrine predominantly stimulates α-adrenergic receptors and, to a lesser extent, β1-adrenergic receptors, with minimal activity at β2-adrenergic receptors.[4][8]
-
Alpha-1 (α1) Adrenergic Receptors: Primarily located on the smooth muscle of blood vessels. Their activation is the main driver of the vasoconstriction that leads to increased systemic vascular resistance and a rise in blood pressure.[4][9][10]
-
Alpha-2 (α2) Adrenergic Receptors: Found on presynaptic nerve terminals, these receptors act as autoreceptors, regulating the release of norepinephrine in a negative feedback loop.[7]
-
Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart. Their stimulation leads to increased heart rate (chronotropic effect) and enhanced force of contraction (inotropic effect).[7][9]
-
Beta-2 (β2) Adrenergic Receptors: Norepinephrine has minimal activity at these receptors, which are responsible for effects like bronchodilation.[4][7]
-
Beta-3 (β3) Adrenergic Receptors: Located in adipose tissue, their activation stimulates lipolysis.[7]
The bitartrate salt form ensures stability for therapeutic and research applications, while the active moiety, norepinephrine, directly interacts with these receptors to initiate downstream signaling.[4][5]
Signaling Pathways
The binding of norepinephrine to its receptors triggers distinct intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors on vascular smooth muscle initiates a pathway leading to vasoconstriction. This process begins with the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm to stimulate the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations.[4] This influx of calcium activates myosin light-chain kinase, which phosphorylates myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[4]
Caption: Alpha-1 adrenergic receptor signaling cascade leading to vasoconstriction.
Beta-1 Adrenergic Receptor Signaling
In cardiac muscle, norepinephrine binds to β1-adrenergic receptors, which are coupled to a stimulatory G-protein (Gs). This activation stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP, a key secondary messenger, then activates Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increased influx of Ca2+ and enhanced sarcoplasmic reticulum Ca2+ cycling. The result is an increase in both the heart rate and the force of myocardial contraction.[4]
Caption: Beta-1 adrenergic receptor signaling cascade in cardiac myocytes.
Pharmacokinetics and Physiological Effects
The administration of this compound produces rapid and potent physiological responses. Its pharmacokinetic profile is characterized by a rapid onset of action and a short half-life.
Pharmacokinetic Data
| Parameter | Value | Reference |
| Onset of Action | 1-2 minutes (IV infusion) | [9] |
| Steady State | ~5 minutes (IV infusion) | [11][12] |
| Half-life | ~2.4 minutes | [12][13] |
| Volume of Distribution | 8.8 L | [12] |
| Plasma Protein Binding | ~25% (mainly to albumin) | [8][12] |
| Metabolism | Liver and other tissues by Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO) | [4][8][11] |
| Primary Metabolites | Normetanephrine and Vanillylmandelic acid (VMA) (inactive) | [8][11] |
| Elimination | Metabolites excreted in urine as sulfate (B86663) and glucuronide conjugates | [11][13] |
Systemic Physiological Effects
| System | Effect | Mechanism | Reference |
| Cardiovascular | Increased blood pressure, increased coronary blood flow, variable heart rate (reflex bradycardia may occur) | α1-mediated vasoconstriction increases systemic vascular resistance; β1 stimulation increases cardiac contractility. | [9][11][14] |
| Metabolic | Increased blood glucose | Triggers release of glucose from energy stores. | [3][14] |
| Renal | Reduced blood flow to kidneys | Vasoconstriction of renal arteries. | [10] |
| Gastrointestinal | Reduced blood flow and motility | α1-mediated vasoconstriction and inhibition of smooth muscle contraction. | [3][10][14] |
| Central Nervous System | Increased arousal, alertness, and attention (endogenous NE). Does not cross the blood-brain barrier when administered peripherally. | Activation of noradrenergic pathways originating in the locus coeruleus. | [1][12][14] |
Experimental Protocols and Methodologies
Studying the effects of this compound requires robust experimental models and precise methodologies. Below are representative protocols derived from animal research.
In Vivo Hemodynamic Assessment in a Porcine Model
This protocol is adapted from studies evaluating the hemodynamic impact of norepinephrine during cardiac arrest.[15][16]
-
Objective: To assess the effect of norepinephrine on coronary perfusion pressure (CPP), cerebral perfusion pressure (CePP), and carotid blood flow (CBF).
-
Animal Model: Domestic pigs (Sus scrofa domesticus).
-
Procedure:
-
Anesthesia and Instrumentation: Anesthetize animals and establish mechanical ventilation. Insert catheters to continuously monitor aortic pressure, right atrial pressure, and intracranial pressure. Place a flow probe around the carotid artery.
-
Induction of Cardiac Arrest: Induce ventricular fibrillation.
-
Cardiopulmonary Resuscitation (CPR): Initiate CPR after a set period of untreated fibrillation (e.g., 3 minutes).
-
Drug Administration: Administer boluses of this compound (e.g., 1 mg) or a comparator (e.g., epinephrine (B1671497) 0.5 mg) intravenously at regular intervals (e.g., every 5 minutes) during CPR.[15]
-
Data Acquisition: Continuously record all hemodynamic parameters using a data acquisition system (e.g., LabVIEW).
-
Calculations:
-
CPP = Diastolic Aortic Pressure - Diastolic Right Atrial Pressure.
-
CePP = Mean Arterial Pressure - Intracranial Pressure.
-
-
-
Experimental Workflow:
Caption: Workflow for in vivo hemodynamic assessment of norepinephrine.
In Vitro Chromosomal Aberration Test
This protocol assesses the genotoxic potential of a substance, as might be performed during preclinical safety evaluation.[17]
-
Objective: To determine if a substance induces structural chromosomal aberrations in cultured mammalian cells.
-
Cell Line: V79 Chinese Hamster lung cells.
-
Procedure:
-
Cell Culture: Culture V79 cells to achieve exponential growth.
-
Treatment: Expose cell cultures to varying concentrations of the test substance (e.g., 300, 400, 500 µg/mL) for a defined period (e.g., 4 hours). Include both a negative (vehicle) control and a positive control. Conduct experiments with and without a metabolic activation system (S9 mix).[17]
-
Harvest and Slide Preparation: After treatment and a recovery period, arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid). Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining and Analysis: Stain slides with Giemsa. Score at least 200 metaphase spreads per concentration for chromosomal aberrations (e.g., gaps, breaks, exchanges) under a microscope.
-
Data Analysis: Compare the percentage of cells with aberrations in treated groups to the negative control group using appropriate statistical tests (e.g., Chi-square test).
-
Clinical and Drug Development Considerations
This compound is a first-line vasopressor for treating severe acute hypotension and shock, particularly distributive shock states like septic and neurogenic shock.[4][8] Its potent α1-adrenergic effects make it highly effective at restoring blood pressure and ensuring perfusion to vital organs.[4]
For drug development professionals, understanding the pharmacology of norepinephrine is critical for:
-
Developing Novel Vasopressors: The structure-activity relationship of norepinephrine serves as a foundation for designing new adrenergic agonists with different receptor selectivity profiles or improved pharmacokinetic properties.
-
Investigating Drug Interactions: Concomitant use of norepinephrine with other drugs, such as monoamine oxidase inhibitors or tricyclic antidepressants, can lead to significant hypertensive events and requires careful monitoring.[8]
-
Formulation and Stability: Norepinephrine is susceptible to oxidation. Development efforts focus on creating stable, ready-to-use formulations, often in dextrose-containing solutions, to prevent degradation and ensure potency.[13][18] The bitartrate salt itself can act as a weak buffer, contributing to the stability of the formulation.[18]
References
- 1. youtube.com [youtube.com]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 5. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-(-)-Norepinephrine-(+)-bitartrate - LKT Labs [lktlabs.com]
- 7. Video: Sympathetic Signaling [jove.com]
- 8. drugs.com [drugs.com]
- 9. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 10. Sympathetic nervous system - Wikipedia [en.wikipedia.org]
- 11. Levophed (Norepinephrine Bitartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sympathetic stimulation with norepinephrine may come at a cost - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cerebral and cardiac effects of Norepinephrine in an experimental cardiac arrest model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. US10159657B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Cardiovascular Effects of L(-)-Norepinephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L(-)-Norepinephrine bitartrate (B1229483), a synthetic salt of the endogenous catecholamine norepinephrine (B1679862), is a potent sympathomimetic amine widely utilized in critical care medicine.[1] Functioning as a powerful vasopressor, its primary clinical indication is to raise blood pressure in adult patients experiencing severe, acute hypotension, often associated with shock states (e.g., septic, cardiogenic).[2][3] Its profound effects on cardiovascular physiology are mediated through its interaction with adrenergic receptors, leading to complex and dose-dependent changes in vascular tone, cardiac function, and overall hemodynamics. This guide provides a detailed examination of its mechanism of action, a summary of its physiological effects with quantitative data, an overview of key experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
Norepinephrine bitartrate exerts its physiological effects by binding to and activating adrenergic receptors on the surface of target cells, primarily alpha (α) and beta (β) adrenoceptors.[3][4] Its cardiovascular actions are a direct consequence of the downstream intracellular signaling cascades initiated by this receptor engagement in vascular smooth muscle and cardiac myocytes.
Adrenergic Receptor Selectivity
Norepinephrine acts predominantly on α-1 adrenergic receptors, with a significant but lesser effect on β-1 adrenergic receptors.[4][5] It has minimal activity at β-2 adrenergic receptors.[5] This receptor profile dictates its primary hemodynamic effects: potent vasoconstriction (α-1 mediated) and increased cardiac contractility (β-1 mediated).[2]
Signaling Pathways
In Vascular Smooth Muscle Cells (VSMC): The primary action of norepinephrine in the vasculature is potent vasoconstriction. This is achieved through the activation of α-1 adrenergic receptors on VSMCs.[1][5] This binding initiates a Gq protein-coupled signaling cascade, activating phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing cytosolic Ca2+ concentration.[5] This rise in intracellular calcium leads to the activation of myosin light-chain kinase, which phosphorylates myosin, promoting actin-myosin cross-bridge cycling and resulting in smooth muscle contraction and vasoconstriction.[5]
In Cardiac Myocytes: In the heart, norepinephrine primarily acts on β-1 adrenergic receptors, leading to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[1][5] The binding of norepinephrine to β-1 receptors activates a Gs protein, which in turn stimulates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several key intracellular proteins, including L-type calcium channels.[6][7] Phosphorylation of these channels increases calcium influx into the cardiomyocyte during an action potential, enhancing the force of contraction.[7]
References
- 1. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 2. Levophed (Norepinephrine Bitartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 6. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Neurotransmitter function of norepinephrine in the brain
An In-Depth Technical Guide to the Neurotransmitter Function of Norepinephrine (B1679862) in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (NE), also known as noradrenaline, is a catecholamine that plays a critical role as both a neurotransmitter and a hormone in the body. First identified in the 1940s by Swedish physiologist Ulf von Euler, it is a central component of the sympathetic nervous system's "fight or flight" response.[1] In the brain, norepinephrine is a key neuromodulator that regulates a wide array of physiological and cognitive processes. The principal source of NE in the brain is a small brainstem nucleus called the locus coeruleus (LC).[2][3] Despite the relatively small number of noradrenergic neurons, they project extensively throughout the brain, influencing large areas and exerting powerful effects.[2][4]
This guide provides a comprehensive technical overview of the function of norepinephrine in the brain, covering its synthesis, signaling, and physiological roles. It details key experimental protocols for its study and presents quantitative data to support research and drug development efforts. The functions of norepinephrine are diverse, including the regulation of arousal, attention, vigilance, learning and memory, stress responses, and mood.[1][2][5][6] Dysregulation of the noradrenergic system is implicated in numerous psychiatric and neurological disorders, such as depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and Alzheimer's disease, making it a crucial target for pharmacotherapy.[6][7][8][9][10][11]
Norepinephrine Synthesis, Storage, and Release
The synthesis of norepinephrine is a multi-step enzymatic process that begins with the amino acid tyrosine.[1] Noradrenergic neurons widely distributed throughout the brainstem, most notably in the locus coeruleus, are the primary sites of NE production in the central nervous system.[4]
Synthesis Pathway
The biochemical pathway for norepinephrine synthesis is as follows:
-
Tyrosine to L-DOPA: The process starts with the amino acid tyrosine, which is transported from the bloodstream into neurons.[1] The enzyme tyrosine hydroxylase (TH) hydroxylates tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the synthesis of all catecholamines.[1][4][12]
-
L-DOPA to Dopamine (B1211576): L-DOPA is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase) to produce dopamine.[1][4][12] This step occurs in the cytoplasm.
-
Dopamine to Norepinephrine: Dopamine is actively transported from the cytoplasm into synaptic vesicles by the vesicular monoamine transporter (VMAT).[1][2] Inside these vesicles, the enzyme dopamine β-hydroxylase (DBH) catalyzes the conversion of dopamine into norepinephrine.[1][2][3][12]
In some neurons, norepinephrine can be further converted to epinephrine (B1671497) by the enzyme phenylethanolamine-N-methyltransferase (PNMT), though this occurs primarily in the adrenal medulla.[1][3][12]
Storage and Release
Once synthesized, norepinephrine is stored in synaptic vesicles until an action potential arrives at the presynaptic terminal.[2] The depolarization of the nerve terminal triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺. This rise in intracellular calcium facilitates the fusion of the synaptic vesicles with the presynaptic membrane, a process known as exocytosis, which releases norepinephrine into the synaptic cleft.[1]
Inactivation: Reuptake and Enzymatic Degradation
The action of norepinephrine in the synapse is terminated by two main mechanisms:
-
Reuptake: The primary mechanism for terminating NE signaling is its reuptake from the synaptic cleft back into the presynaptic neuron. This process is mediated by the Norepinephrine Transporter (NET) , a sodium- and chloride-dependent transporter.[4][13] Once back in the cytoplasm, NE can be re-packaged into vesicles for future release.
-
Enzymatic Degradation: Norepinephrine that is not taken up by NET can be degraded by two key enzymes:
-
Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria within the presynaptic terminal and other cells.
-
Catechol-O-Methyltransferase (COMT): Primarily found in the postsynaptic neuron and glial cells.
-
These enzymes metabolize norepinephrine into inactive compounds, such as 3-methoxy-4-hydroxyphenylglycol (MHPG), which can be measured in cerebrospinal fluid (CSF) as an indicator of NE turnover.[4][11]
Adrenergic Receptors and Signaling Pathways
Norepinephrine exerts its effects by binding to and activating a class of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[2] These receptors are broadly classified into two main families, alpha (α) and beta (β), each with several subtypes that are coupled to distinct intracellular signaling pathways.[14]
Alpha (α)-Adrenergic Receptors
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are primarily located postsynaptically.[1] They are coupled to Gq proteins. Activation of α1 receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway generally produces excitatory effects.[1][15][16]
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are found both presynaptically and postsynaptically.[1] Presynaptic α2 receptors function as autoreceptors, providing a negative feedback mechanism that inhibits further norepinephrine release.[1] They are coupled to Gi/o proteins. Activation of α2 receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][15] This pathway typically has inhibitory effects on neuronal function.[1]
Beta (β)-Adrenergic Receptors
-
β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[15] PKA then phosphorylates various downstream targets, including ion channels and transcription factors, generally leading to excitatory or modulatory effects. For example, β-receptor activation can decrease spike frequency adaptation in neurons by inhibiting certain potassium channels.[17]
Core Functions of Norepinephrine in the Brain
The widespread projections from the locus coeruleus allow norepinephrine to modulate a vast range of brain functions. Its release is lowest during sleep, increases during wakefulness, and peaks during situations of stress or danger.[2]
-
Arousal, Alertness, and Attention: Norepinephrine is fundamental to regulating the sleep-wake cycle, promoting arousal, and maintaining vigilance.[2][5] It enhances the processing of sensory inputs and focuses attention, making an organism more responsive to its environment.[2][18]
-
Cognition and Memory: The noradrenergic system is deeply involved in cognitive functions.[19] It plays a crucial role in working memory, long-term memory formation and retrieval, and cognitive flexibility—the ability to adapt behavior to changing circumstances.[2][7][19] The effects of NE on cognition are often described by an inverted U-shaped curve, where moderate levels of NE enhance performance, while levels that are too low (drowsiness) or too high (anxiety) impair it.[20]
-
Mood and Stress Response: Norepinephrine is a key mediator of the body's response to stress.[1] Dysregulation of the NE system is strongly linked to mood disorders.[8] Low levels of norepinephrine have been associated with symptoms of depression, including reduced motivation and low energy, while excessive NE activity can contribute to anxiety and panic attacks.[8][10][18]
-
Modulation of Non-Neuronal Cells: Norepinephrine also acts on glial cells. It can suppress inflammatory responses in microglia and enhance neurotrophic factor production in astrocytes, suggesting a role in neuroprotection and brain homeostasis.[17][21]
Quantitative Data
Adrenergic Receptor Binding Affinities
The binding affinity of norepinephrine for its various receptor subtypes is a critical determinant of its physiological effects. Affinity is typically expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.
Table 1: Binding Affinities (Ki, nM) of L-Norepinephrine for Adrenergic Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Species |
|---|---|---|---|
| α1A | L-Norepinephrine | 1500 | Guinea Pig |
| β1 | L-Norepinephrine | 126 | Rat |
| β1 | L-Norepinephrine | 400 | Guinea Pig |
Note: Data collated from different studies and experimental conditions; direct comparison should be made with caution.[22] L-norepinephrine generally shows a higher affinity for α-adrenergic receptors than for β-adrenergic receptors and is approximately tenfold more selective for the β1 subtype over the β2 subtype.[22] The L-isomer of norepinephrine has a significantly higher affinity (10- to 500-fold) for adrenergic receptors compared to the D-isomer.[22]
Norepinephrine Transporter (NET) Kinetics and Inhibition
The Norepinephrine Transporter (NET) is a primary target for many therapeutic drugs, including antidepressants and ADHD medications.
Table 2: Kinetic and Inhibition Constants for the Norepinephrine Transporter (NET)
| Parameter | Compound | Value | Species/System |
|---|---|---|---|
| Kinetics | |||
| Km | [³H]Norepinephrine | 416 nM | SK-N-BE(2)C cells |
| Km | [³H]Norepinephrine | 420 ± 38 nM | 293-hNET cells |
| Vmax | [³H]Norepinephrine | 5.2 x 10⁻¹⁷ ± 0.1 x 10⁻¹⁷ mol/cell/min | 293-hNET cells |
| Inhibition (Ki, nM) | |||
| Ki | (R)-Nisoxetine | 0.46 | Rat NET |
| Ki | (R)-Tomoxetine (Atomoxetine) | 5 | Human NET |
| Ki | Desipramine | 7.36 | Rat NET |
| Ki | Nortriptyline | 3.4 | NET |
| Ki | Duloxetine | 7.5 | NET |
Key Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Norepinephrine
In vivo microdialysis is a technique used to sample and quantify endogenous molecules, like norepinephrine, from the extracellular fluid of specific brain regions in living, often freely moving, animals.[26]
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Perform a craniotomy by drilling a small burr hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus).
-
Slowly lower a guide cannula to the desired stereotaxic coordinates and secure it to the skull with dental cement and anchor screws.[26]
-
Insert a dummy cannula to maintain patency and allow the animal to recover for 5-7 days.[26]
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently replace the dummy cannula with a microdialysis probe in the awake animal.[26]
-
Connect the probe to a microinfusion pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline of NE levels.[26]
-
-
Sample Collection and Analysis:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent NE degradation.[26]
-
Administer pharmacological agents either systemically (e.g., IP injection) or locally via reverse dialysis to study effects on NE release.[26]
-
Quantify the norepinephrine concentration in the dialysate using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
At the end of the experiment, euthanize the animal and perform histological analysis to verify the precise placement of the probe.[26]
-
Extracellular Electrophysiological Recording of Noradrenergic Neurons
This technique measures the electrical activity (action potentials) of individual neurons, allowing researchers to study how various stimuli or drugs affect their firing patterns.
Methodology:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal and secure its head in a stereotaxic frame.
-
Perform a craniotomy over the brain region containing the noradrenergic neurons of interest (typically the locus coeruleus).
-
-
Electrode Placement:
-
Slowly lower a recording microelectrode to the target coordinates.
-
Identify noradrenergic neurons based on their characteristic electrophysiological properties: a slow, regular firing rate, a broad action potential waveform with a "notch" on the ascending limb, and a biphasic (excitation-inhibition) response to a noxious stimulus like a paw pinch.[27]
-
-
Recording and Data Acquisition:
-
Record spontaneous neuronal firing to establish a baseline.
-
Administer drugs systemically or locally (via iontophoresis) and record changes in the neuron's firing rate and pattern.
-
Data is amplified, filtered, and recorded using specialized data acquisition software.
-
-
Histological Verification:
-
At the end of the recording session, pass a small current through the electrode to create a lesion at the recording site.
-
Perfuse the animal, section the brain, and stain the tissue to confirm the electrode was correctly placed within the locus coeruleus.
-
Conclusion
Norepinephrine is a pleiotropic neuromodulator that is indispensable for a multitude of high-order brain functions, from maintaining arousal and attention to enabling complex cognitive processes like memory and behavioral flexibility. The intricate network of noradrenergic projections originating from the locus coeruleus allows for global modulation of the central nervous system, fine-tuning neuronal and glial activity to meet cognitive and environmental demands. A thorough understanding of its synthesis, signaling cascades through diverse adrenergic receptor subtypes, and functional roles is paramount for advancing neuroscience research. Furthermore, given the strong association between noradrenergic dysfunction and a wide range of neuropsychiatric and neurodegenerative disorders, the norepinephrine system remains a critical and promising target for the development of novel therapeutics. The continued application of advanced experimental techniques will further elucidate the nuanced roles of this vital neurotransmitter.
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 7. The role of noradrenaline in cognition and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine's Role in Treating Mood Problems [verywellmind.com]
- 9. Noradrenergic Dysfunction in Depression and Suicide - The Neurobiological Basis of Suicide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 13. Transport and inhibition mechanisms of the human noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adrenergic pharmacology: focus on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. What is Noradrenaline? | Mental Health America [mhanational.org]
- 19. Noradrenergic Modulation of Cognition in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide on L(-)-Norepinephrine Bitartrate's Regulation of Mood and Stress Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (B1679862) (NE), also known as noradrenaline, is a pivotal catecholamine that functions as a neurotransmitter and hormone, orchestrating the body's response to stress and modulating various aspects of mood and cognition.[1][2][3] Synthesized primarily in the locus coeruleus (LC) in the brain and the adrenal medulla, norepinephrine exerts its influence through a family of adrenergic receptors, profoundly impacting alertness, attention, and the "fight or flight" response.[1][2][4] L(-)-Norepinephrine bitartrate (B1229483), a salt form of norepinephrine, is widely utilized in clinical and research settings to study and modulate the noradrenergic system due to its stability and solubility.[5][6][7] This document provides a comprehensive technical overview of the mechanisms by which L(-)-Norepinephrine bitartrate regulates mood and stress responses, detailing signaling pathways, experimental methodologies, and quantitative data.
Core Mechanism of Action
Norepinephrine's effects are initiated by its release from noradrenergic neurons into the synaptic cleft, where it binds to and activates adrenergic receptors on postsynaptic neurons.[8] The termination of its signal is primarily mediated by the norepinephrine transporter (NET), which facilitates the reuptake of NE back into the presynaptic neuron.[3][9][10]
Adrenergic Receptors and Signaling Cascades: Norepinephrine's diverse physiological and psychological effects are mediated through its interaction with two main classes of G-protein coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors, each with multiple subtypes.[11][12][13][14]
-
α1-Adrenergic Receptors (α1A, α1B, α1D): Coupled to Gq proteins, their activation stimulates phospholipase C (PLC).[5][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, including smooth muscle contraction.[11]
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][12] This inhibitory action can reduce further norepinephrine release when located presynaptically (autoreceptors).[8][14]
-
β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels.[5] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins to modulate cellular activity, such as increasing heart rate and contractility.[4][5][15]
Regulation of Mood
The noradrenergic system is a cornerstone of the neurobiology of mood. The monoamine hypothesis of depression posits that a deficiency in the brain's monoamine neurotransmitters, including norepinephrine, contributes to depressive symptoms.[2]
Key Roles in Mood:
-
Energy and Alertness: Reduced norepinephrine neurotransmission is associated with symptoms like low energy, decreased alertness, and difficulties with attention and concentration, which are common in major depressive disorder.[2]
-
Emotional Regulation: Projections of norepinephrine from the locus coeruleus to the limbic system, which is responsible for regulating emotions, are crucial for mood stability.[2]
-
Therapeutic Target: Many antidepressant medications, such as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs), work by blocking the norepinephrine transporter (NET), thereby increasing the synaptic availability of norepinephrine.[16] Studies have shown that depleting norepinephrine in the brain can lead to a return of depressive symptoms, even after successful treatment with norepinephrine-based antidepressants.[2]
Modulation of Stress Responses
Norepinephrine is a primary mediator of the physiological and psychological responses to stress.
The "Fight or Flight" Response: When faced with a stressful or dangerous situation, the sympathetic nervous system is activated, triggering the release of norepinephrine from the adrenal glands into the bloodstream.[1] This hormonal surge prepares the body for a "fight or flight" response by:
-
Elevating blood pressure through vasoconstriction.[1][17][18]
-
Triggering the release of glucose from energy stores for immediate use.[1][17]
Chronic Stress and Dysregulation: While acute stress responses are adaptive, chronic stress can lead to maladaptive changes in the noradrenergic system. Prolonged exposure to stress can result in underactivity of the stress response system, potentially leading to lower-than-normal norepinephrine levels.[2] This dysregulation is implicated in the pathophysiology of stress-related disorders such as Post-Traumatic Stress Disorder (PTSD) and anxiety disorders.[2][9][10][19] For instance, chronic stress has been shown to alter the distribution and expression of the norepinephrine transporter (NET) in the prefrontal cortex.[9]
Data Presentation
Table 1: Effects of Norepinephrine on Different CNS Cell Types
| Cell Type | Receptor(s) Involved | Key Effects | Reference(s) |
| Neurons | α1, α2, β1, β2 | Modulation of excitatory and inhibitory neurotransmission, synaptic plasticity, increased neuronal network firing. | [4][8][15] |
| Astrocytes | α1, α2, β1 | Enhanced glutamate (B1630785) uptake, increased glycogenolysis and glycogenesis, increased potassium clearance. | [4][15] |
| Microglia | β-adrenergic | Regulation of immune response: enhanced phagocytosis, suppressed proliferation and cytokine production. | [4][15] |
Table 2: Adrenergic Receptor Subtypes and Their Functions in Mood and Stress
| Receptor Subtype | Signaling Mechanism | Key Locations in CNS | Primary Functions in Mood & Stress | Reference(s) |
| α1 | Gq (↑ IP3, DAG, Ca2+) | Postsynaptic: Locus coeruleus, cerebral cortex, amygdala, thalamus | Enhances neurotransmission and plasticity, involved in arousal and attention. | [8][20] |
| α2 | Gi (↓ cAMP) | Presynaptic and Postsynaptic: Locus coeruleus, amygdala, hypothalamus | Inhibitory effects, reduces norepinephrine release (autoreceptor), decreases neuronal excitability. | [8][14][20] |
| β1 | Gs (↑ cAMP) | Postsynaptic: Heart, cerebral cortex | Increases cardiac output, involved in memory retrieval and fear memory. | [8][12][18] |
| β2 | Gs (↑ cAMP) | Postsynaptic: Lungs, cerebellum | Promotes stimulatory effects on the CNS, involved in auditory fear and spatial reference memory. | [8][12][18] |
Table 3: Quantitative Data from Experimental Studies
| Study Type | Model | Measurement | Finding | Reference(s) |
| Chronic Stress | Rats | Norepinephrine Transporter (NET) in Prefrontal Cortex Axons | Expression of detectable Tyrosine Hydroxylase (TH) in NET-labeled axons increased from 13% in control rats to 32% in stressed animals. | [9] |
| Mania | Bipolar Patients | Plasma Norepinephrine Levels | Significantly higher plasma NE levels during manic episodes compared to when depressed or euthymic. | [21] |
| Depression | Depressed Patients | Urinary Norepinephrine Levels | Depressed patients demonstrated significant elevations in urinary levels of norepinephrine compared to healthy controls. | [21] |
| Traumatic Stress | Rats | NET mRNA levels in Locus Coeruleus (LC) | Single Prolonged Stress (SPS) led to a variable response in NET mRNA levels, with a high-responsive subgroup showing greater hyperarousal. | [10][19] |
Experimental Protocols
1. Quantification of Norepinephrine Levels
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[22][23][24]
-
Protocol Outline (ELISA):
-
Collect biological samples (plasma, urine, or tissue homogenate).
-
Extract norepinephrine using a cis-diol-specific affinity gel.
-
Acylate and enzymatically convert the extracted norepinephrine.
-
Perform a competitive ELISA where the sample competes with a known antigen for binding to a specific antibody on a microtiter plate.
-
Detect the bound antibody using a peroxidase-conjugated secondary antibody and a colorimetric substrate.
-
Quantify the norepinephrine concentration by comparing the sample's absorbance to a standard curve.[22]
-
-
Protocol Outline (HPLC):
-
Collect samples and perform solid-phase or liquid-liquid extraction to isolate catecholamines.
-
Inject the extracted sample into an HPLC system equipped with a reverse-phase column.
-
Separate norepinephrine from other compounds based on its physicochemical properties.
-
Detect and quantify norepinephrine using an electrochemical detector, which measures the current generated by the oxidation of norepinephrine.[24]
-
2. Behavioral Assay: Acoustic Startle Response (ASR)
-
Objective: To measure hyperarousal and anxiety-like behavior in animal models, often used in stress and PTSD research.[25]
-
Protocol Outline:
-
Place the animal (e.g., a mouse or rat) in a startle chamber equipped with a sensor to detect whole-body startle responses.
-
Allow for an acclimation period with background white noise.
-
Present a series of acoustic stimuli (e.g., loud white noise bursts) of varying intensities.
-
Record the amplitude of the startle response for each trial using a computerized system.
-
Calculate the average startle response. An exaggerated startle response in stress-exposed animals compared to controls indicates hyperarousal.[25]
-
3. Administration of this compound in Animal Studies
-
Objective: To investigate the acute physiological and behavioral effects of increased systemic norepinephrine.
-
Protocol Outline (Subcutaneous Injection):
-
Prepare a sterile solution of this compound in medical-grade saline.
-
Anesthetize the animal (e.g., mouse) to minimize distress.
-
Administer the norepinephrine solution via subcutaneous injection at a specified dosage (e.g., 1-1.5 mg/kg).[26]
-
Monitor the animal's physiological parameters (e.g., heart rate, body temperature, energy expenditure) and behavior in a controlled environment (e.g., metabolic chamber).[26]
-
Observe the animal until it has fully recovered from anesthesia.
-
Mandatory Visualizations
Caption: Norepinephrine signaling at the synapse.
Caption: Workflow for a preclinical stress study.
Caption: Stress, norepinephrine, and mood disorders.
Conclusion
This compound is an indispensable tool for elucidating the complex role of the noradrenergic system in regulating mood and stress. The intricate network of adrenergic receptors and their downstream signaling pathways provides multiple points for therapeutic intervention. A thorough understanding of how acute and chronic stress impacts this system is critical for the development of novel pharmacotherapies for mood and anxiety disorders. Future research focusing on the specific contributions of adrenergic receptor subtypes and the regulation of the norepinephrine transporter will undoubtedly pave the way for more targeted and effective treatments for conditions like depression and PTSD.
References
- 1. Norepinephrine's Role in Treating Mood Problems [verywellmind.com]
- 2. news-medical.net [news-medical.net]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chronic Stress Increases the Plasmalemmal Distribution of the Norepinephrine Transporter and the Coexpression of Tyrosine Hydroxylase in Norepinephrine Axons in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variable Response of Norepinephrine Transporter to Traumatic Stress and Relationship to Hyperarousal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Sympathetic Signaling [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Norepinephrine - Wikipedia [en.wikipedia.org]
- 18. study.com [study.com]
- 19. Frontiers | Variable Response of Norepinephrine Transporter to Traumatic Stress and Relationship to Hyperarousal [frontiersin.org]
- 20. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acnp.org [acnp.org]
- 22. Plasma levels of norepinephrine and expression levels of ß2-adrenergic receptor gene correlate with the incidence of acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Role of Norepinephrine in Differential Response to Stress in an Animal Model of Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 26. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for L(-)-Norepinephrine Bitartrate Solution in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L(-)-Norepinephrine bitartrate (B1229483), a salt of the endogenous catecholamine norepinephrine (B1679862), is a crucial neurotransmitter and hormone that plays a pivotal role in the sympathetic nervous system.[1] In the context of in vitro research, norepinephrine is an invaluable tool for investigating a wide array of biological processes, including neurotransmission, cardiovascular function, and metabolic regulation.[2] Its effects are primarily mediated through its interaction with α- and β-adrenergic receptors on the cell surface, which triggers a cascade of intracellular signaling events.[1] Due to its susceptibility to oxidation, proper handling and preparation of norepinephrine solutions are paramount for reproducible and reliable experimental outcomes.[1][2] This document provides detailed protocols for the preparation of stable L(-)-Norepinephrine bitartrate solutions and outlines its applications in common in vitro assays.
Physicochemical and Stability Data
Proper preparation and storage of norepinephrine solutions are critical for maintaining its biological activity. The stability of norepinephrine is highly dependent on factors such as pH, exposure to light, and the presence of oxygen.[2]
| Property | Value |
| Synonyms | L-Noradrenaline bitartrate, Levarterenol bitartrate[3] |
| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O[3] |
| Molecular Weight | 337.28 g/mol [4] |
| Solubility | Water: ~1 mg/mL[5], PBS (pH 7.2): ~10 mg/mL[3], DMSO: ~25 mg/mL[3] |
| Storage of Solid | -20°C, protected from light[3] |
| Storage of Stock Solution | Aliquots at -80°C for long-term storage; 2-8°C for up to 5 days.[2][5] |
| Degradation Factors | Alkaline pH (>6.0), oxygen, light[2] |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution
This protocol details the preparation of a concentrated stock solution that can be stored for long periods and diluted to working concentrations as needed.
Materials:
-
L(-)-Norepinephrine (+)-bitartrate salt monohydrate
-
High-purity deionized water (e.g., Milli-Q), degassed
-
L-Ascorbic acid or Sodium metabisulfite (B1197395) (antioxidant)[2]
-
0.1 M Hydrochloric acid (HCl)
-
Sterile, amber (light-protecting) vials or microcentrifuge tubes[2]
-
Sterile 0.22 µm syringe filters[2]
Procedure:
-
Prepare the Solvent: Degas high-purity deionized water by sparging with nitrogen gas for at least 30 minutes to remove dissolved oxygen.[2]
-
Add Antioxidant: Dissolve L-ascorbic acid to a final concentration of 0.1% (w/v) in the degassed water. This will act as a sacrificial antioxidant.[2]
-
Weigh Norepinephrine: In a light-protected vial, accurately weigh the required amount of this compound.
-
Dissolve: Add the antioxidant-containing solvent to the norepinephrine powder to achieve a 10 mM concentration. Gently mix until fully dissolved.[2]
-
Adjust pH: Measure the pH of the solution. If necessary, adjust the pH to between 3.0 and 4.0 using 0.1 M HCl. This acidic environment is critical for preventing degradation.[2]
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber container.[2]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes. Store immediately at -80°C.[2]
Preparation of Working Solution
Working solutions should be prepared fresh from the frozen stock on the day of the experiment.
Materials:
-
Frozen aliquot of 10 mM this compound stock solution
-
Pre-chilled diluent (e.g., 5% Dextrose solution or 0.9% Sodium Chloride)[2]
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Rapidly thaw an aliquot of the 10 mM stock solution on ice, ensuring it remains protected from light.[2]
-
Dilute: Using a pre-chilled diluent, dilute the stock solution to the final desired concentration for your experiment in a sterile, amber tube.
-
Use Immediately: The final working solution is highly susceptible to degradation and should be used immediately after preparation. Keep the solution on ice and protected from light throughout the experiment.[2]
-
Discard Unused Solution: At the end of the day, discard any remaining working solution.
In Vitro Applications and Recommended Concentrations
Norepinephrine is utilized across various research fields to study its effects on cellular processes. The optimal concentration can vary significantly between cell types and experimental setups. A dose-response experiment is always recommended to determine the most effective and non-toxic concentration range for a specific cell line.[6]
| Cell Type/Assay | Concentration Range | Observed Effect |
| Glioblastoma (U87, U251) | 5 - 50 µM | Decreased migration and invasion[6] |
| Hippocampal HT22 Cells | 50 - 100 µM | Increased apoptosis[6] |
| Neonatal Rat Cardiomyocytes | 100 µM | Induction of apoptosis[6] |
| Adult Hippocampal Precursors | 100 nM - 10 µM | Activation and promotion of neurogenesis[7] |
| Triple-Negative Breast Cancer | Not specified | Promotes cell proliferation and nerve growth factor production[8] |
Norepinephrine Signaling Pathways
Norepinephrine exerts its biological effects by binding to and activating α- and β-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[1] Activation of these receptors initiates downstream signaling cascades that can influence a multitude of cellular functions.
Caption: Norepinephrine signaling pathways.
Experimental Workflow for Cell Viability Assay (MTT Assay)
This workflow outlines a typical experiment to assess the effect of norepinephrine on cell viability.
Caption: Workflow for a cell viability assay using norepinephrine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. L-(−)-ノルエピネフリン (+)-重酒石酸塩 一水和物 meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 5. L-(-)-Norepinephrine-(+)-bitartrate [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Norepinephrine/β2-Adrenergic Receptor Pathway Promotes the Cell Proliferation and Nerve Growth Factor Production in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stable L(-)-Norepinephrine Bitartrate Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
L(-)-Norepinephrine bitartrate (B1229483) is a catecholamine that functions as a critical neurotransmitter and hormone, mediating physiological responses through its interaction with adrenergic receptors. Its application in in vitro and in vivo research is widespread, ranging from studies on neurotransmission to cardiovascular function. However, the inherent chemical instability of norepinephrine (B1679862) in aqueous solutions presents a significant challenge for experimental reproducibility and accuracy. The catechol moiety of norepinephrine is highly susceptible to oxidation, a process accelerated by exposure to light, oxygen, and neutral or alkaline pH.[1][2] This degradation leads to a loss of potency and the formation of bioactive and potentially confounding byproducts, such as noradrenochrome.
These application notes provide a comprehensive protocol for the preparation, storage, and handling of L(-)-Norepinephrine bitartrate solutions to ensure their stability and efficacy for research applications. By controlling key environmental factors such as pH, oxygen, and light, and through the use of appropriate antioxidants, researchers can prepare stable norepinephrine solutions, thereby enhancing the reliability and reproducibility of experimental data.
Chemical Properties and Solubility
This compound monohydrate is supplied as a white crystalline solid.[3] It is soluble in water and organic solvents like DMSO and dimethyl formamide. The solubility in aqueous buffers is pH-dependent.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 46 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [4] |
| Dimethyl Formamide | ~10 mg/mL | [4] |
Factors Affecting Stability
The stability of norepinephrine solutions is primarily influenced by the following factors:
-
pH: Norepinephrine is most stable in acidic conditions, with a recommended pH range of 3.0 to 5.0.[2] At pH values above 6.0, the rate of oxidative degradation increases significantly.[2][5][6]
-
Oxygen: The presence of dissolved oxygen in the solvent is a major contributor to the oxidation of norepinephrine.[1]
-
Light: Exposure to light, particularly UV light, accelerates the degradation of norepinephrine.[1][5][6] Solutions should always be protected from light.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[5][6] Therefore, solutions should be stored at low temperatures.
Experimental Protocols
Materials and Equipment
-
This compound monohydrate powder
-
High-purity, sterile, deionized water (e.g., HPLC-grade or Milli-Q)
-
Antioxidant (choose one):
-
L-Ascorbic acid
-
Sodium metabisulfite
-
-
pH adjustment solutions: 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (B78521) (NaOH)
-
Solvent for stock solution (e.g., deionized water, DMSO)
-
Sterile, amber (light-protecting) vials or polypropylene (B1209903) tubes
-
Sterile syringe filters (0.22 µm)
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated pH meter
-
Vortex mixer
-
Pipettes and sterile tips
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 10 mM)
This protocol is designed for preparing a stable, high-concentration stock solution that can be stored for an extended period and diluted to working concentrations as needed.
-
Solvent Preparation:
-
Dispense the required volume of high-purity deionized water into a sterile container.
-
To remove dissolved oxygen, degas the water by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.
-
-
Addition of Antioxidant:
-
Dissolve an antioxidant in the degassed water. Recommended final concentrations are:
-
L-Ascorbic acid: 0.1% (w/v)
-
Sodium metabisulfite: 0.1% (w/v)[7]
-
-
Mix gently until the antioxidant is fully dissolved.
-
-
Weighing this compound:
-
In a light-protected vial (e.g., an amber vial or a clear vial wrapped in aluminum foil), accurately weigh the required amount of this compound powder to achieve the desired final concentration.
-
-
Dissolution:
-
Add the antioxidant-containing, degassed solvent to the vial with the norepinephrine powder.
-
Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to a range of 3.0-4.0 using 0.1 M HCl.[1] This acidic environment is crucial for stability.
-
-
Sterile Filtration:
-
Using a sterile syringe, draw up the norepinephrine solution.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected container.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes. This prevents repeated freeze-thaw cycles.
-
For long-term storage, store the aliquots at -80°C. For short-term storage, -20°C is acceptable.
-
Workflow for Preparing a Stable Aqueous Stock Solution
Caption: Workflow for preparing a stable aqueous stock solution.
Protocol 2: Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment from the frozen stock solution to ensure potency and minimize degradation.
-
Thawing:
-
Rapidly thaw an aliquot of the frozen stock solution on ice, keeping it protected from light.
-
-
Dilution:
-
Immediate Use:
-
The final working solution is the most susceptible to degradation. It is recommended to use the freshly prepared working solution immediately. Aqueous solutions of norepinephrine are not recommended to be stored for more than one day.[4]
-
Stability and Storage Recommendations
Adherence to proper storage conditions is critical for maintaining the stability of this compound solutions.
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Light Protection | Recommended Diluent | Approximate Stability | Reference(s) |
| Solid Powder | -20°C | Yes | N/A | ≥ 4 years | [4] |
| Aqueous Stock Solution (with antioxidant, pH 3-4) | -80°C | Yes | Deionized Water | Up to 6 months | [2] |
| -20°C | Yes | Deionized Water | Up to 1 month | [2] | |
| 2-8°C | Yes | Deionized Water | Up to 5 days | [2][7] | |
| Working Solution (diluted) | Room Temperature | Yes | 5% Dextrose or 0.9% NaCl | Use immediately; stable for up to 48 hours under specific conditions | [8][9] |
| 4°C | Yes | 5% Dextrose or 0.9% NaCl | Up to 61 days with light protection | [10][11] |
A solution is generally considered stable if it retains >90% of its initial concentration.[1]
Troubleshooting
Issue: Discoloration of the solution (pink, brown, or yellow). Cause: This indicates oxidation of norepinephrine. Solution:
-
Verify pH: Ensure the pH of the solution is within the optimal acidic range (3.0-5.0).[2]
-
Check for Oxygen Exposure: Confirm that the solvent was properly deoxygenated and that the solution was handled with minimal exposure to air.
-
Ensure Light Protection: Always use amber vials or wrap containers in foil to protect from light.
-
Discard and Prepare Fresh: If discoloration is observed, it is best to discard the solution and prepare a fresh batch following the recommended protocol.
Signaling Pathway
L(-)-Norepinephrine exerts its effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors. The following diagram illustrates a simplified signaling pathway initiated by norepinephrine binding to an alpha-1 adrenergic receptor.
Simplified Norepinephrine Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. L- (-)-Norepinephrine = 99 , solid 108341-18-0 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. publications.ashp.org [publications.ashp.org]
- 7. L-(-)-Norepinephrine-(+)-bitartrate [sigmaaldrich.com]
- 8. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalrph.com [globalrph.com]
Application Notes and Protocols: Use of Antioxidants in L(-)-Norepinephrine Bitartrate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L(-)-Norepinephrine bitartrate (B1229483), a catecholamine crucial in neuroscience and cardiovascular research, is notoriously unstable in aqueous solutions. Its susceptibility to oxidative degradation can compromise the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the effective use of antioxidants to prepare and maintain stable L(-)-Norepinephrine bitartrate solutions for research and development purposes.
Norepinephrine's degradation is primarily driven by oxidation, a process accelerated by light, oxygen, and neutral to alkaline pH.[1] This degradation leads to a loss of potency and the formation of colored byproducts, such as adrenochrome, which can interfere with experimental assays.[2] The use of antioxidants, combined with proper solution handling and storage, is therefore critical.
Commonly Used Antioxidants
Several antioxidants are employed to stabilize this compound solutions. Their primary function is to act as sacrificial agents, being preferentially oxidized over norepinephrine (B1679862).
-
Ascorbic Acid (Vitamin C): A potent antioxidant that effectively prevents the degradation of norepinephrine in solution.[2][3] It is also a cofactor for dopamine (B1211576) β-hydroxylase, the enzyme that synthesizes norepinephrine from dopamine.[1]
-
Sodium Metabisulfite: Often included in commercial preparations of norepinephrine to prevent degradation.[2][4]
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that binds to heavy metal ions, which can catalyze the oxidation of norepinephrine.[2]
The choice of antioxidant may depend on the specific experimental requirements, as some antioxidants might interfere with certain analytical techniques.[3]
Factors Affecting Stability
Beyond the use of antioxidants, several other factors significantly influence the stability of norepinephrine solutions:
-
pH: Norepinephrine is most stable in an acidic environment, with a recommended pH range of 3.0 to 4.0.[1][2] As the pH increases towards neutral or alkaline, the rate of degradation significantly accelerates.[2]
-
Light: Exposure to light, particularly UV light, catalyzes the degradation of norepinephrine.[2][5][6] Solutions should always be prepared and stored in light-protected containers, such as amber vials.[1][2]
-
Oxygen: Dissolved oxygen in the solvent is a major contributor to oxidative degradation.[1] Deoxygenating the solvent by sparging with an inert gas like nitrogen or argon is a crucial step in preparing stable solutions.[1][3]
-
Temperature: Lower temperatures slow down the degradation process.[2] For long-term storage, aliquots should be stored at -20°C or -80°C.[2][7]
-
Diluent: The choice of diluent can impact stability. Dextrose-containing solutions, such as 5% Dextrose in Water (D5W), can offer some protection against oxidation compared to normal saline (0.9% sodium chloride).[1][2]
Quantitative Stability Data
The stability of this compound solutions is highly dependent on the storage conditions. The following tables summarize stability data from various studies. A solution is generally considered stable if it retains >90% of its initial concentration.[1]
| Concentration | Diluent | Storage Temp. | Light Condition | pH | Stability Result | Reference(s) |
| 64 mg/L | D5W or NS | 4°C | Protected | Not Specified | >95% remaining after 61 days | [2] |
| 64 mg/L | D5W or NS | 4°C | Exposed | Not Specified | 90% remaining after 39 days | [2] |
| 0.2 & 0.5 mg/mL | NS | 5°C or -20°C | Protected | 3.35 - 3.60 | Stable for at least 365 days | [2] |
| 0.2 & 0.5 mg/mL | NS | 25°C | Protected | 3.35 - 3.60 | Significant degradation and coloring appeared after 90-120 days | [2] |
| 5 mg/L | D5W | Not Specified | Not Specified | 6.5 | 5% loss in 6 hours | [2] |
| 5 mg/L | D5W | Not Specified | Not Specified | 7.5 | 5% loss in 4 hours | [2] |
D5W: 5% Dextrose in Water; NS: Normal Saline
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)
This protocol describes the preparation of a concentrated stock solution that can be stored for long periods and diluted for working solutions.
Materials:
-
This compound salt monohydrate
-
High-purity, deionized water (e.g., Milli-Q)
-
L-Ascorbic acid
-
0.1 M Hydrochloric acid (HCl)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber (light-protecting) vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the Solvent: Degas high-purity deionized water by sparging with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[1]
-
Add Antioxidant: Dissolve L-ascorbic acid into the degassed water to a final concentration of 0.1% (w/v).[1]
-
Weigh Norepinephrine: In a light-protected amber vial, accurately weigh the required amount of this compound. To prepare 10 mL of a 10 mM solution, you would need 33.73 mg (M.W. = 337.28 g/mol ).[2]
-
Dissolve Norepinephrine: Add the antioxidant-containing solvent to the norepinephrine bitartrate to achieve the target 10 mM concentration. Mix gently until fully dissolved.[1]
-
Adjust pH: Measure the pH of the solution. If necessary, adjust the pH to a range of 3.0-4.0 using 0.1 M HCl.[1]
-
Sterile Filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber container.[1]
-
Aliquot and Store: Dispense small, single-use aliquots into sterile, amber microcentrifuge tubes. Store immediately at -80°C for long-term storage.[1]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the stability of norepinephrine solutions by quantifying the parent compound and detecting degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mobile phase, for example, a mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 279 nm or 199 nm.[6]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare Sample Solutions: Dilute the norepinephrine solution under investigation with the mobile phase to a concentration that falls within the range of the standard curve.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Quantify the norepinephrine concentration in the samples by comparing the peak area to the standard curve. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating method by intentionally degrading the drug substance under various stress conditions.[6]
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl and heat at 90°C for 1 hour.[6]
-
Base Hydrolysis: Dissolve this compound in 1 M NaOH and heat at 90°C for 1 hour.[6]
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%).[6]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C for 3 days).[6]
-
Photolytic Degradation: Expose a solution of this compound to UV light.[6]
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to separate and identify the degradation products.
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Simplified oxidative degradation pathway of norepinephrine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 5. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ejhp.bmj.com [ejhp.bmj.com]
Application Notes and Protocol: L(-)-Norepinephrine Bitartrate in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
L(-)-Norepinephrine (NE) bitartrate (B1229483), also known as noradrenaline, is the salt form of the endogenous catecholamine that functions as a critical hormone and neurotransmitter in the sympathetic nervous system.[1][2] In cell culture, norepinephrine (B1679862) is a valuable tool for investigating a multitude of cellular processes by activating cell surface α- and β-adrenergic receptors, which triggers downstream intracellular signaling cascades.[1] Its applications span diverse research fields, including neuroscience, cancer biology, and stem cell research, where it is used to study effects on cell proliferation, differentiation, migration, and apoptosis.[1] Due to its susceptibility to oxidation, proper handling and preparation of norepinephrine solutions are crucial for obtaining reproducible experimental results.[1]
Physicochemical and Stability Data
Proper preparation and storage of L(-)-Norepinephrine bitartrate are essential for maintaining its biological activity.
| Parameter | Value | Reference(s) |
| Synonyms | L-Noradrenaline bitartrate, Levarterenol bitartrate | [3][4] |
| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O | [5] |
| Molecular Weight | 337.28 g/mol | [1][5] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | [1][3] |
| Solubility (DMSO) | ~25 mg/mL | [1][3] |
| Storage Temperature | 2-8°C (powder), -20°C (stock solution) | [3][5] |
| Stock Solution Stability | Up to 5 days at 4°C (in water with antioxidant) | [5] |
| Working Solution Stability | Should be prepared fresh for each experiment | [6] |
Note: L(-)-Norepinephrine is sensitive to light, air, and basic conditions, which can cause oxidation and degradation.[6][7]
Mechanism of Action: Adrenergic Signaling Pathways
Norepinephrine exerts its cellular effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The specific downstream effects are dependent on the receptor subtype expressed by the cell type under investigation.[8]
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]
-
α2-Adrenergic Receptors: Coupled to Gi proteins, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
β-Adrenergic Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increased production of cAMP from ATP.[2][9][10] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate cellular function.[10][11]
Quantitative Data Summary: Effects on Cell Lines
The optimal concentration of norepinephrine is highly cell-type dependent, ranging from nanomolar to micromolar levels.[6] It is critical to perform a dose-response curve for each specific cell line.
| Cell Line | Concentration(s) | Incubation Time(s) | Observed Effects | Reference(s) |
| Pancreatic Cancer (BxPC-3, Panc-1) | 0.1, 1, 10 µM | 12, 24, 48 hours | Enhanced cell viability and invasion.[1][12] | [1] |
| Glioblastoma | 5 µM, 50 µM | Not specified | Investigated effects on migration and invasion. | [6] |
| Human Bone Marrow Mesenchymal Stem Cells (BMSCs) | 10⁻⁹ to 10⁻⁵ M | 7 days | Inhibited proliferation at high concentrations (≥10⁻⁶ M).[1][13] | [1] |
| Rat Pre-adipocytes | Not specified | Proliferative phase | Reduced pre-adipocyte proliferation.[14] | [14] |
| Hippocampal Neurons (HT22) | >50 µM | Not specified | Induced apoptosis at high doses.[6] | [6] |
| Neonatal Rat Cardiomyocytes | 10 µM to 200 µM | Not specified | Induced apoptosis.[6][15] | [6] |
Experimental Protocols
Norepinephrine is highly susceptible to oxidation.[6] This protocol details the preparation of a 10 mM stock solution with an antioxidant to ensure stability.
Materials:
-
This compound monohydrate (MW: 337.28 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Ascorbic acid (or sodium bisulfite)
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare Antioxidant Solvent: Aseptically prepare a solution of PBS or water containing an antioxidant. A common choice is ascorbic acid at a concentration of 0.1-1.0 mg/mL to prevent oxidation.[6]
-
Weigh Norepinephrine: In a sterile environment, accurately weigh 3.37 mg of this compound monohydrate powder.[6]
-
Dissolve Norepinephrine: Transfer the powder to a sterile, light-protecting microcentrifuge tube. Add 1 mL of the prepared antioxidant-containing solvent to achieve a 10 mM stock concentration.[6]
-
Ensure Complete Dissolution: Vortex gently until the powder is fully dissolved.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter into a new light-protecting tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[15] Stock solutions in water with an antioxidant are stable for up to 5 days at 4°C.[5]
This protocol provides a general workflow for treating cultured cells with norepinephrine.
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays) at a predetermined optimal density. Allow cells to adhere and stabilize, typically overnight.[6]
-
Prepare Working Solution: On the day of the experiment, thaw a fresh aliquot of the norepinephrine stock solution. Dilute the stock solution in your complete cell culture medium to the final desired concentrations. Prepare these working solutions immediately before use.[6][15]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of norepinephrine. Include appropriate controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., PBS with ascorbic acid) used to prepare the working solutions.[6]
-
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
This protocol is adapted for assessing changes in cell viability and proliferation after norepinephrine treatment.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment: Follow the steps outlined in Protocol 2 for cell seeding and treatment in a 96-well plate.
-
Add MTT Reagent: At the end of the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium from each well. Add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Note: Catecholamines like norepinephrine can potentially interfere with tetrazolium-based assays by reducing the dye non-enzymatically. It is crucial to include a control well with norepinephrine and the MTT reagent but without cells to account for any direct chemical reaction.[15]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No cellular response | 1. Norepinephrine degradation: Solution was not freshly prepared or was exposed to light/air.[6]2. Receptor expression: The cell line may not express the necessary adrenergic receptors.[6]3. Incorrect concentration: The concentration used may be outside the optimal range for the specific cell line.[6] | 1. Always prepare norepinephrine solutions fresh from a properly stored, unoxidized stock.[6]2. Confirm the expression of α- and β-adrenergic receptors in your cell line via RT-PCR, Western blot, or literature search.[6]3. Perform a dose-response experiment to determine the optimal concentration range.[6] |
| High cytotoxicity | 1. High norepinephrine concentration: High doses (>50 µM) can induce apoptosis in some cell types.[6]2. Solvent toxicity: The solvent or antioxidant used may be toxic to the cells at the concentration used. | 1. Perform a dose-response curve to identify a non-toxic concentration range for your specific cell line.[6]2. Run a vehicle control experiment to assess the effect of the solvent alone on cell viability.[6] |
| High background in viability assays | Norepinephrine interference: As a catecholamine, norepinephrine can auto-oxidize and may interact directly with assay reagents like MTT.[15] | Include a "no-cell" control containing medium, norepinephrine, and the assay reagent to measure and subtract any background signal.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-(-)-Norepinephrine-(+)-bitartrate [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. Norepinephrine - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Norepinephrine enhances cell viability and invasion, and inhibits apoptosis of pancreatic cancer cells in a Notch‑1‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norepinephrine Inhibits the Proliferation of Human Bone Marrow-Derived Mesenchymal Stem Cells via β2-Adrenoceptor-Mediated ERK1/2 and PKA Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norepinephrine inhibits rat pre-adipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Optimal L(-)-Norepinephrine Bitartrate Concentration in Cell Viability Assays
Introduction
L(-)-Norepinephrine bitartrate (B1229483), an endogenous catecholamine, is a crucial neurotransmitter and hormone that mediates a wide range of physiological processes through its interaction with α- and β-adrenergic receptors.[1] In cell culture, it is a valuable tool for investigating cellular mechanisms in fields like neuroscience, cancer biology, and stem cell research.[1] However, the effects of norepinephrine (B1679862), which can range from promoting proliferation and survival to inducing apoptosis, are highly dependent on its concentration and the specific cell type being studied.[2][3] Therefore, determining the optimal concentration is a critical first step for any in vitro experiment to ensure reproducible and accurate results.
These application notes provide a comprehensive guide for researchers to establish the optimal concentration of L(-)-Norepinephrine bitartrate for cell viability assays. Included are detailed protocols for solution preparation, common cell viability assays, and troubleshooting tips.
Data Presentation
The biological impact of this compound is cell-specific. The following tables summarize quantitative data from various studies and provide essential physicochemical information for experimental planning.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration(s) | Observed Effects | Reference(s) |
| Triple-Negative Breast Cancer Cells | 10 µM | Promoted proliferation | [2] |
| Neonatal Rat Cardiomyocytes | 10 µM - 200 µM | Induced apoptosis | [2] |
| Glioblastoma (U87, U251) | 5 µM - 50 µM | Decreased migration and invasion | [3] |
| Hippocampal Neurons (HT22) | > 50 µM | Induced apoptosis | [3] |
| Pancreatic Cancer (BxPC-3, Panc-1) | 0.1, 1, 10 µM | Enhanced cell viability and invasion | [1][4] |
| Human Bone Marrow Mesenchymal Stem Cells (BMSCs) | 10⁻⁶ M - 10⁻⁵ M (1-10 µM) | Significantly reduced cell numbers (inhibited proliferation) | [5] |
| Human Bone Marrow Mesenchymal Stem Cells (BMSCs) | 10⁻⁹ M - 10⁻⁷ M (1-100 nM) | No effect on cell numbers | [5] |
| Vascular Smooth Muscle Cells (VSMCs) | 10 µM | Stimulated proliferation | [6] |
Table 2: Physicochemical and Stability Data for this compound Monohydrate
| Parameter | Value | Reference(s) |
| Molecular Weight | 337.28 g/mol | [1][3] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [1][7] |
| Solubility in DMSO | ~25 mg/mL | [1][7] |
| Storage (Solid) | -20°C, protected from light | [2][7] |
| Stock Solution Stability | Prepare fresh. Aliquots can be stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | [2] |
| Chemical Instability | Highly susceptible to oxidation, accelerated by light, oxygen, and neutral/alkaline pH. | [8] |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for determining the effects of norepinephrine on cell viability.
Caption: Experimental workflow for assessing cell viability after norepinephrine treatment.
Signaling Pathways
Norepinephrine's effects on cell viability are primarily mediated through adrenergic receptors, which trigger downstream signaling cascades.
Caption: Simplified norepinephrine signaling pathways influencing cell viability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Norepinephrine is highly susceptible to oxidation.[1][3] Proper preparation and handling are critical for experimental reproducibility.
Materials:
-
This compound monohydrate powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
L-Ascorbic acid (antioxidant)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
0.22 µm syringe filter
Procedure:
-
Prepare Solvent: Aseptically prepare PBS or water containing an antioxidant such as ascorbic acid. A final concentration of 0.1% (w/v) ascorbic acid is common.
-
Weigh Norepinephrine: In a sterile environment, accurately weigh the required amount of this compound powder.
-
Dissolve: Transfer the powder to a sterile, light-protecting microcentrifuge tube. Add the antioxidant-containing solvent to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 3.37 mg in 1 mL of solvent.[3]
-
Mix: Vortex gently until the powder is completely dissolved.
-
Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots. Store immediately at -20°C or -80°C, protected from light.[2] For each experiment, thaw a new aliquot and dilute it in the cell culture medium to the final working concentrations. Do not reuse thawed aliquots.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which is indicative of cell viability.[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2][3]
-
Treatment:
-
Prepare serial dilutions of norepinephrine from the stock solution in fresh, pre-warmed culture medium. A wide range (e.g., 1 nM to 200 µM) is recommended for the initial dose-response experiment.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different norepinephrine concentrations.
-
Include "untreated" (cells with fresh medium only) and "vehicle" (cells with medium containing the highest concentration of the solvent used for norepinephrine dilution) controls.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[2][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from a "no-cell" control well.
Protocol 3: Cytotoxicity Assessment using LDH Assay
The LDH assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity and compromised cell membrane integrity.[2]
Procedure:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol (Steps 1 and 2).
-
Controls: Include three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of incubation.
-
Vehicle Control: Cells treated with the vehicle.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 5 minutes to pellet any detached cells.[3] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[3]
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[3]
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[3]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate cytotoxicity as a percentage using the formula: (% Cytotoxicity) = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Dose-Response Curve | 1. Incorrect Dilutions: Errors in preparing serial dilutions. 2. Cell Seeding Density: Inconsistent cell numbers or cells not in the logarithmic growth phase. 3. Incubation Time: The effect of norepinephrine can be time-dependent. | 1. Prepare fresh serial dilutions for each experiment. 2. Optimize cell seeding density and ensure a homogenous cell suspension when plating.[2] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time.[2] |
| Low Signal or No Effect | 1. Cell Line Resistance: The chosen cell line may not express sufficient adrenergic receptors. 2. Norepinephrine Inactivity: The compound may have degraded due to improper storage or handling. 3. Assay Insensitivity: The selected assay may not be sensitive enough. | 1. Confirm the expression of adrenergic receptors in your cell line via literature search or molecular techniques (e.g., qPCR, Western blot).[2][3] 2. Use a freshly prepared stock of norepinephrine and protect it from light.[2][3] 3. Consider a more direct measure of apoptosis, such as an Annexin V/PI staining assay.[2] |
| High Background in Assay Readings | 1. Norepinephrine Interference: As a catecholamine, norepinephrine can auto-oxidize and may interact directly with assay reagents. 2. Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with colorimetric assays. 3. Serum LDH: Serum in the culture medium contains LDH, leading to a high background in the LDH assay. | 1. Run a "no-cell" control with norepinephrine and the assay reagent to check for direct interactions.[2] 2. Use phenol red-free medium for colorimetric assays like MTT.[2] 3. Use serum-free medium during the LDH assay incubation period or heat-inactivate the serum.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Norepinephrine enhances cell viability and invasion, and inhibits apoptosis of pancreatic cancer cells in a Notch‑1‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine Inhibits the Proliferation of Human Bone Marrow-Derived Mesenchymal Stem Cells via β2-Adrenoceptor-Mediated ERK1/2 and PKA Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine acting on adventitial fibroblasts stimulates vascular smooth muscle cell proliferation via promoting small extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: L(-)-Norepinephrine Bitartrate in Preclinical Hypotension Models
Introduction
L(-)-Norepinephrine bitartrate (B1229483) (NE) is a potent catecholamine vasopressor utilized extensively in clinical settings to manage acute hypotension and shock. In preclinical research, it serves as a critical tool for studying the pathophysiology of shock and evaluating novel therapeutic interventions. NE primarily exerts its effects through the stimulation of adrenergic receptors. Its potent agonism at α1-adrenergic receptors on vascular smooth muscle triggers vasoconstriction, leading to an increase in systemic vascular resistance (SVR) and a subsequent rise in mean arterial pressure (MAP).[1] Additionally, its action on cardiac β1-adrenergic receptors increases heart rate and contractility, augmenting cardiac output.[1][2] These application notes provide detailed protocols for the use of NE in various animal models of hypotension, data on its hemodynamic effects, and an overview of its signaling pathways.
Mechanism of Action: Signaling Pathways
Norepinephrine's physiological effects are mediated through its interaction with α- and β-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[3][4] The two primary pathways relevant to its use in hypotension are the α1- and β1-adrenergic signaling cascades.
1. α1-Adrenergic Receptor Signaling in Vascular Smooth Muscle
Activation of α1-adrenergic receptors in vascular smooth muscle cells is the principal mechanism by which norepinephrine (B1679862) elevates blood pressure.[5] This pathway leads to vasoconstriction. Upon binding norepinephrine, the receptor activates the Gq alpha subunit of its associated G protein, initiating a cascade that results in smooth muscle contraction.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. CV Physiology | Adrenergic and Cholinergic Receptors in the Heart [cvphysiology.com]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Microdialysis Measuring Norepinephrine Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo microdialysis for the real-time measurement of norepinephrine (B1679862) (NE) release in the extracellular fluid of living tissues. This powerful technique, when coupled with highly sensitive analytical methods, offers invaluable insights into noradrenergic neurotransmission, which is crucial for understanding various physiological processes and pathological conditions, including stress, mood disorders, and neurodegenerative diseases.
Principle of In Vivo Microdialysis for Norepinephrine Monitoring
In vivo microdialysis is a sampling technique that allows for the continuous collection of endogenous molecules from the extracellular space of a specific tissue in a living animal.[1] The core of the technique involves the surgical implantation of a microdialysis probe, which features a semi-permeable membrane at its tip, into the target brain region or peripheral tissue.[1]
A physiological solution, typically artificial cerebrospinal fluid (aCSF), is slowly and continuously perfused through the probe.[2] As the aCSF flows through the probe, small molecules in the extracellular fluid, including norepinephrine, diffuse across the semi-permeable membrane down their concentration gradient and into the perfusate.[2] The resulting fluid, known as the dialysate, is then collected at regular intervals for subsequent analysis.[1] The concentration of norepinephrine in the dialysate is proportional to its concentration in the extracellular space. Due to the low concentrations of norepinephrine in the dialysate, a highly sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is typically employed for quantification.[1][3]
Data Presentation
The following tables summarize representative quantitative data on basal and stimulated extracellular norepinephrine concentrations obtained from in vivo microdialysis studies in rats. These values can serve as a reference for expected concentrations in different brain regions.
Table 1: Basal Extracellular Norepinephrine Concentrations in Different Rat Brain Regions
| Brain Region | Basal Norepinephrine Concentration (fmol/µL) | Reference |
| Bed Nucleus of the Stria Terminalis | 2.34 ± 0.25 | [4] |
| Prefrontal Cortex | Varies by study | |
| Hypothalamus | Varies by study | [5] |
Table 2: Effects of Pharmacological Agents on Norepinephrine Release in the Bed Nucleus of the Stria Terminalis
| Pharmacological Agent | Concentration | Effect on Norepinephrine Levels | Reference |
| Desipramine (NE uptake blocker) | 2 µM | Significant Increase | [4] |
| Desipramine (NE uptake blocker) | 10 µM | Significant Increase | [4] |
| Clonidine (α2-adrenergic agonist) | Not specified | Significant Decrease | [4] |
| Yohimbine (α2-adrenergic antagonist) | Not specified | Significant Increase | [4] |
| RX821002 (α2-adrenergic antagonist) | Not specified | Significant Increase | [4] |
| Tetrodotoxin (Voltage-gated sodium channel blocker) | Not specified | Significant Decrease | [4] |
Experimental Protocols
Protocol 1: Surgical Implantation of Guide Cannula
This protocol describes the stereotaxic surgical procedure for implanting a guide cannula, which will later house the microdialysis probe.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Dental drill
-
Guide cannula and dummy cannula
-
Anchor screws
-
Dental cement
-
Analgesics
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole in the skull at the stereotaxic coordinates corresponding to the target brain region.
-
Slowly lower the guide cannula to the desired dorsal-ventral coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.[1]
-
Insert a dummy cannula into the guide to maintain patency.[1]
-
Administer analgesics and allow the animal to recover for a minimum of 5-7 days before the microdialysis experiment.[1]
Protocol 2: In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment in a freely moving animal.
Materials:
-
Microdialysis probe (compatible with the implanted guide cannula)
-
Microinfusion pump
-
Fraction collector or collection vials
-
Artificial cerebrospinal fluid (aCSF)
-
Antioxidant solution (e.g., perchloric acid)
Procedure:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.[1]
-
Connect the probe's inlet tubing to the microinfusion pump and the outlet tubing to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (typically between 0.5 and 2.0 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.[1]
-
Begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution to prevent norepinephrine degradation.[1]
-
For pharmacological stimulation, the substance of interest can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[1]
-
Continue collecting post-stimulation dialysate samples at regular intervals for the desired duration.[1]
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.[1]
Protocol 3: Sample Analysis by HPLC-ECD
This protocol provides a general outline for the quantification of norepinephrine in dialysate samples.
Materials:
-
HPLC system with an electrochemical detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase
-
Norepinephrine standards
-
Dialysate samples
Procedure:
-
Prepare a standard curve by running known concentrations of norepinephrine through the HPLC-ECD system.
-
Thaw the collected dialysate samples on ice.
-
Inject a fixed volume (e.g., 10-20 µL) of each dialysate sample into the HPLC system.[1]
-
Record the resulting chromatograms and identify the peak corresponding to norepinephrine based on its retention time.
-
Quantify the norepinephrine concentration in the samples by comparing the peak areas to the standard curve.[1]
Visualizations
Caption: Norepinephrine synthesis, release, reuptake, and postsynaptic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news-medical.net [news-medical.net]
- 4. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: L(-)-Norepinephrine Bitartrate for In Vitro Cardiac Hypertrophy Induction
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to physiological or pathological stimuli such as hypertension and neurohumoral factors.[1] L(-)-Norepinephrine (NE), a key neurotransmitter in the sympathetic nervous system, is a potent inducer of cardiac hypertrophy both in vivo and in vitro.[2][3] In a laboratory setting, L(-)-Norepinephrine bitartrate (B1229483) is frequently used to stimulate cultured cardiomyocytes, providing a reliable and reproducible model to study the molecular mechanisms of pathological cardiac hypertrophy and to screen for potential therapeutic agents.[4][5]
Norepinephrine (B1679862) exerts its hypertrophic effects by binding to α- and β-adrenergic receptors on the cardiomyocyte surface.[6][7] This binding triggers distinct downstream signaling cascades that ultimately converge to promote an increase in cell size, enhanced protein synthesis, and the re-expression of a "fetal" gene program, which are the characteristic hallmarks of cardiac hypertrophy.[2][3][6]
Mechanism of Action
Norepinephrine-induced hypertrophy is primarily mediated through two G-protein coupled receptor pathways:
-
α1-Adrenergic Pathway : Stimulation of α1-adrenergic receptors activates the Gq protein, leading to the activation of Phospholipase C (PLC). PLC subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC).[1][7]
-
β-Adrenergic Pathway : Stimulation of β-adrenergic receptors activates the Gs protein, leading to the activation of Adenylyl Cyclase, an increase in cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[6][7]
Both the PKC and PKA pathways converge on downstream kinase cascades, most notably the Raf-1/MEK/ERK (MAP Kinase) pathway, which plays a crucial role in regulating gene expression associated with the hypertrophic response.[6][8] These pathways work synergistically to induce the full hypertrophic phenotype.[6]
Experimental Protocols
This section provides a generalized protocol for inducing hypertrophy in neonatal rat ventricular myocytes (NRVMs), a commonly used primary cell model.[6][9] Adjustments may be required for other cell types like H9c2 or human iPSC-derived cardiomyocytes.[10][11]
Experimental Workflow Overview
Protocol 1: Induction of Hypertrophy in NRVMs
Materials:
-
L(-)-Norepinephrine bitartrate salt
-
Neonatal rat ventricular myocytes (NRVMs)
-
Serum-free culture medium (e.g., Medium 199 with transferrin and insulin)[9]
-
Phosphate-Buffered Saline (PBS)
-
Sterile, tissue culture-treated plates (e.g., 12-well plates)[12]
Procedure:
-
Cell Culture: Isolate and plate NRVMs according to standard laboratory procedures. Culture cells until they form a confluent, synchronously beating monolayer.
-
Serum Starvation: To minimize baseline hypertrophy signals from serum components, replace the growth medium with serum-free medium.[9][11] Incubate for 24-48 hours.
-
Norepinephrine Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in serum-free medium to the desired final concentration immediately before use. A typical concentration range is 0.1 µM to 100 µM.[9][13] A half-maximum effect has been observed at 0.2 µM.[9][14]
-
Induction: Remove the starvation medium from the cells and add the norepinephrine-containing medium. Include a vehicle control group (medium without norepinephrine).
-
Incubation: Incubate the cells for 24 to 72 hours, depending on the specific endpoint being measured.[4][13]
-
Endpoint Analysis: After the incubation period, proceed with one or more of the analytical methods described below.
Protocol 2: Analysis of Hypertrophic Markers
A. Measurement of Cell Surface Area
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for a cardiomyocyte-specific marker such as α-actinin or with a fluorescent phalloidin (B8060827) conjugate to visualize F-actin and outline the cell.[10]
-
Counterstain nuclei with DAPI.
-
Acquire images using fluorescence microscopy.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of at least 50-100 individual cells per condition. An increase in cell surface area is indicative of hypertrophy.[10][13]
B. Protein Synthesis Assay ([³H]-Leucine Incorporation)
-
During the final 24 hours of norepinephrine treatment, add L-[4,5-³H]-Leucine to the culture medium.[12]
-
At the end of the incubation, wash the cells twice with ice-cold PBS.
-
Precipitate proteins by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
-
Wash the protein precipitate with 95% ethanol.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Measure the radioactivity of the solubilized protein using a scintillation counter. An increase in counts per minute (CPM) indicates elevated protein synthesis.[12]
C. Gene Expression Analysis (RT-qPCR)
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for hypertrophic marker genes such as Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC).[12]
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh). A significant upregulation of these fetal genes is a molecular marker of hypertrophy.[12]
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for norepinephrine-induced cardiac hypertrophy in vitro.
Table 1: Summary of Experimental Conditions and Hypertrophic Effects
| Cell Type | L(-)-Norepinephrine Conc. | Duration | Key Hypertrophic Effect(s) | Reference(s) |
| Neonatal Rat Myocytes | 0.2 µM (half-max) | 48 hours | Increased cell volume, surface area, and protein content (up to 150% of control) | [9][14] |
| Neonatal Rat Myocytes | 100 µM | 72 hours | 40-60% increase in myocyte size | [13] |
| Adult Rat Cardiomyocytes | Not Specified | 24 hours | Increased cell size and protein synthesis | [4] |
| H9c2 Rat Cardiomyocytes | Not Specified | Not Specified | Increased ANP localization, F-actin intensity, and cell surface area | [10] |
Table 2: Common Markers for Assessing In Vitro Cardiac Hypertrophy
| Category | Marker | Method of Detection | Expected Change | Reference(s) |
| Morphological | Cell Size / Surface Area | Microscopy, Immunofluorescence | Increase | [9][10] |
| Sarcomere Organization | Phalloidin Staining (F-actin) | Increased organization | [2][10] | |
| Biochemical | Total Protein Synthesis | Radiometric Assay ([³H]-Leucine) | Increase | [4][12] |
| Molecular (Gene) | Atrial Natriuretic Peptide (Nppa) | RT-qPCR | Upregulation | [12] |
| Brain Natriuretic Peptide (Nppb) | RT-qPCR | Upregulation | [12] | |
| β-Myosin Heavy Chain (Myh7) | RT-qPCR | Upregulation | [5] | |
| Molecular (Protein) | ANP | Immunofluorescence, ELISA | Increase | [10][11] |
| MAP Kinase (ERK) | Western Blot (p-ERK) | Increased Phosphorylation | [6][8] |
References
- 1. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Mediating the Response to Hypertrophie Stress in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of norepinephrine on myocardial biology: implications for the therapy of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol prevents norepinephrine induced hypertrophy in adult rat cardiomyocytes, by activating NO-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of norepinephrine-induced cardiac hypertrophy in s100beta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Signalling pathways for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Important role of endogenous norepinephrine and epinephrine in the development of in vivo pressure-overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardiac hypertrophy in a dish: a human stem cell based model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: L(-)-Norepinephrine Bitartrate in Primary Microglia Culture for Neuroinflammation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microglia are the resident immune cells of the central nervous system (CNS), playing a critical role in brain homeostasis and the response to injury and disease.[1][2] Dysregulation of microglial function is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, often characterized by a persistent neuroinflammatory state.[2][3] L(-)-Norepinephrine (NE), a key catecholamine neurotransmitter originating primarily from the locus coeruleus, acts as a potent neuromodulator within the CNS.[4][5] It has been shown to significantly influence microglial activity, generally exerting anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[6][7] This application note provides detailed protocols and data for utilizing L(-)-Norepinephrine bitartrate (B1229483) in primary microglial cultures to investigate its role in modulating neuroinflammation.
Core Applications
-
Investigating Anti-inflammatory Pathways: Studying how norepinephrine (B1679862) suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory molecules like nitric oxide (NO) in activated microglia.[4][6]
-
Modeling Neuron-Glia Interactions: Using norepinephrine to simulate endogenous neuronal regulation of microglial immune responses.[5][8]
-
Drug Screening: Assessing the potential of therapeutic compounds to mimic or enhance the anti-inflammatory effects of norepinephrine signaling in the CNS.
-
Phenotypic Analysis: Examining the influence of norepinephrine on microglial activation states (e.g., M1 vs. M2 polarization), motility, and phagocytic activity.[5][9]
L(-)-Norepinephrine Signaling in Microglia
Norepinephrine primarily modulates microglial function through β-adrenergic receptors, with the β2 subtype being the most predominantly expressed in resting microglia.[4][5][9] Upon activation by an inflammatory stimulus like lipopolysaccharide (LPS), the canonical anti-inflammatory signaling cascade is initiated. Binding of norepinephrine to β2-adrenergic receptors activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][6] Elevated cAMP levels can then inhibit pro-inflammatory signaling pathways, most notably the NF-κB pathway, which is a master regulator of genes encoding inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[5][6]
Summary of Experimental Data
The following table summarizes quantitative data from studies using L(-)-Norepinephrine bitartrate on primary microglia.
| L(-)-Norepinephrine (NE) Concentration | Inflammatory Stimulus & Concentration | Cell Type | Incubation Time | Key Inflammatory Markers | Observed Effect | Citation |
| 0.1 - 10 µM | LPS (1 ng/mL) | Rat Cortical Microglia | 24 hours | Nitric Oxide (NO) | Dose-dependent reduction in NO production. | [6] |
| 0.1 - 10 µM | LPS (1 ng/mL) | Rat Cortical Microglia | 7 hours | Interleukin-1β (IL-1β) | Potent reduction (~80-100%) in IL-1β release, maximal effect at 0.1 µM. | [6] |
| 1 µM | None | Rat Cortical Microglia | 24 hours | Prostaglandin E2 (PGE2) | No significant increase in PGE2. | [10] |
| 0.001 - 10 µM | LPS (10 ng/mL) | Rat Cortical Microglia | 4 hours | Cyclooxygenase-2 (COX-2) | Dose-dependent enhancement of LPS-induced COX-2 protein and mRNA expression. | [10] |
| 1 µM | LPS (10 ng/mL) | Rat Cortical Microglia | 24 hours | Prostaglandin E2 (PGE2) | Significant augmentation of LPS-induced PGE2 release. | [10] |
| 1 µM | None | Mouse Primary Microglia | 6 hours | mFPR2 mRNA | Significant upregulation of the Aβ receptor mFPR2. | [11] |
| 10 µM | None | Mouse Primary Microglia | 24 hours | Insulin-Degrading Enzyme (IDE) | Significant induction of IDE expression. | [11] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal (P0-P2) mouse or rat pups using the mixed glial culture and shake-off method.[12][13]
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
Dissection Media: Cold HBSS or DMEM
-
Digestion Solution: 0.25% Trypsin-EDTA
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL) coated T-75 flasks
-
Sterile dissection tools, 50 mL conical tubes, cell strainers (70 µm)
Procedure:
-
Dissection: Euthanize pups according to approved institutional guidelines. Dissect brains in cold dissection media. Carefully remove the meninges to prevent fibroblast contamination.[14]
-
Dissociation: Mince the cerebral cortices and transfer to a 50 mL tube. Add trypsin solution and incubate at 37°C for 15 minutes with occasional swirling.[12]
-
Trituration: Neutralize trypsin with an equal volume of culture medium. Centrifuge at 400 x g for 5 minutes. Aspirate the supernatant and gently triturate the cell pellet in fresh culture medium to obtain a single-cell suspension.
-
Plating Mixed Glia: Filter the cell suspension through a 70 µm cell strainer. Count viable cells and plate in PDL/PLL-coated T-75 flasks at a density of approximately 2 brains per flask.
-
Culture: Incubate at 37°C, 5% CO2. Change the medium after 24 hours to remove debris, and then every 5 days thereafter. An astrocyte monolayer will become confluent in 10-14 days, with microglia growing on top.[12][14]
-
Microglia Isolation: To harvest microglia, seal the flasks tightly and shake on an orbital shaker at 200-220 rpm for 1-2 hours at 37°C.[15]
-
Plating Microglia: Collect the supernatant containing detached microglia. Centrifuge at 400 x g for 5 minutes. Resuspend the purified microglia in fresh culture medium and plate at the desired density (e.g., 50,000 cells/cm²) for experiments. Cells are typically ready for treatment the following day.[12]
Protocol 2: L(-)-Norepinephrine Treatment and Inflammatory Challenge
Procedure:
-
Cell Seeding: Plate purified primary microglia in appropriate culture plates (e.g., 96-well for ELISAs, 24-well for protein/RNA extraction) and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution (e.g., 10 mM) in sterile, nuclease-free water. This compound solutions are sensitive to light and oxidation; prepare fresh and protect from light.
-
Pre-treatment: Replace the culture medium with fresh, low-serum (e.g., 0.5-1% FBS) or serum-free medium. Add the desired final concentration of this compound (e.g., 0.1 - 10 µM) to the appropriate wells. Incubate for a pre-treatment period, typically 30-60 minutes.
-
Inflammatory Stimulation: Add the inflammatory stimulus, such as LPS (final concentration 1-100 ng/mL), to the wells.[6][10] Include appropriate controls: vehicle only, NE only, and LPS only.
-
Incubation: Incubate the cells for the desired time period (e.g., 4 hours for gene expression, 24 hours for cytokine/NO accumulation in the supernatant).[6][10]
-
Sample Collection: After incubation, collect the culture supernatant for analysis of secreted factors (cytokines, NO, PGE2). For cellular analysis, wash the cells with cold PBS and lyse them using appropriate buffers for RNA or protein extraction. Store samples at -80°C until analysis.
Protocol 3: Assessment of Neuroinflammatory Markers
A variety of assays can be used to measure the effects of norepinephrine on microglial activation.[3][16]
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding standards and culture supernatants, followed by a detection antibody and a substrate for colorimetric detection.
-
Measure absorbance and calculate cytokine concentrations based on the standard curve.
-
-
Gene Expression (RT-qPCR):
-
Isolate total RNA from cell lysates using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR using primers specific for target genes (e.g., Nos2, Tnf, Il1b) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
-
Protein Expression (Western Blot):
-
Extract total protein from cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., iNOS, IκBα, COX-2) and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[6]
-
References
- 1. Microglia related Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 3. Primary Microglia Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
- 4. Effects of norepinephrine on microglial neuroinflammation and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Inhibition of microglial inflammatory responses by norepinephrine: effects on nitric oxide and interleukin-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Norepinephrine Modulates the Motility of Resting and Activated Microglia via Different Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine enhances the LPS-induced expression of COX-2 and secretion of PGE2 in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine Promotes Microglia to Uptake and Degrade Amyloid β Peptide through Upregulation of Mouse Formyl Peptide Receptor 2 and Induction of Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. protocols.io [protocols.io]
- 16. criver.com [criver.com]
Investigating synaptic plasticity with L(-)-Norepinephrine bitartrate in hippocampal slices.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (B1679862) (NE), a critical neuromodulator in the central nervous system, plays a pivotal role in regulating cognitive functions such as learning and memory.[1] The hippocampus, a brain region integral to memory formation, is densely innervated by noradrenergic projections originating from the locus coeruleus.[2][3] L(-)-Norepinephrine bitartrate (B1229483), a salt of norepinephrine, is widely used in in vitro studies to investigate its effects on synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide a comprehensive overview and detailed protocols for studying the modulatory effects of L(-)-Norepinephrine bitartrate on long-term potentiation (LTP) and long-term depression (LTD) in acute hippocampal slices.
Norepinephrine's influence on synaptic plasticity is complex, primarily mediated through the activation of α- and β-adrenergic receptors, which are G-protein coupled receptors.[4] Activation of these receptors can modulate synaptic strength and plasticity in various ways, including enhancing LTP, inhibiting LTD, and even inducing a form of metaplasticity where NE primes synapses for future plastic changes.[2][5] Understanding the signaling pathways and cellular mechanisms triggered by norepinephrine is crucial for developing therapeutic strategies for cognitive disorders.
Data Presentation: Effects of L(-)-Norepinephrine and Adrenergic Agents on Hippocampal Synaptic Plasticity
The following tables summarize quantitative data from studies investigating the effects of L(-)-Norepinephrine and various adrenergic receptor agonists and antagonists on synaptic plasticity in the CA1 region of hippocampal slices.
Table 1: Modulation of Long-Term Potentiation (LTP) by L(-)-Norepinephrine and Adrenergic Agonists/Antagonists
| Compound | Concentration | Stimulation Protocol | Key Findings | Reference |
| L(-)-Norepinephrine | 10 µM | High-Frequency Stimulation (HFS: 1 x 100 Hz, 1 sec) | Enhances the maintenance of LTP induced by subthreshold HFS.[2] | [2] |
| L(-)-Norepinephrine | 10 µM | 10 Hz stimulation | Induces LTP where 10 Hz stimulation alone has no effect.[5] | [5] |
| Isoproterenol (β-agonist) | 0.3 µM | 10 Hz stimulation | Mimics the facilitating effect of NE on LTP induction.[5][6] | [5][6] |
| Phenylephrine (α1-agonist) | 10 µM | 10 Hz stimulation | Does not mimic the facilitating effect of NE on LTP induction.[5][6] | [5][6] |
| CGP-20712A (β1-antagonist) | 1 µM | HFS (1 x 100 Hz, 1 sec) with NE | Attenuates the NE-induced maintenance of LTP.[2] | [2] |
| Timolol (β-antagonist) | 50 µM | 10 Hz stimulation with NE | Blocks the facilitating effect of NE on LTP induction.[5][6] | [5][6] |
| Phentolamine (α-antagonist) | 50 µM | 10 Hz stimulation with NE | Does not block the facilitating effect of NE on LTP induction.[5][6] | [5][6] |
Table 2: Modulation of Long-Term Depression (LTD) by L(-)-Norepinephrine and Adrenergic Agonists
| Compound | Concentration | Stimulation Protocol | Key Findings | Reference |
| L(-)-Norepinephrine | 10 µM | Low-Frequency Stimulation (LFS: 900 pulses at 1 Hz) | Inhibits the induction of LTD.[5] | [5] |
| Isoproterenol (β-agonist) | Not Specified | LFS (1 Hz) | Prevents the induction of LTD.[6] | [6] |
| Phenylephrine (α1-agonist) | Not Specified | LFS (1 Hz) | Does not prevent the induction of LTD.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute transverse hippocampal slices from rodents, a standard method for in vitro electrophysiological studies of synaptic plasticity.[2][7][8]
Materials:
-
Rodent (mouse or rat)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome) or tissue chopper
-
Ice-cold artificial cerebrospinal fluid (aCSF) for dissection, saturated with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.0 MgSO4, 2.0 CaCl2, 10 D-glucose.
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber with aCSF at room temperature or 30-32°C, continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated dissection aCSF.
-
Isolate the hippocampus from one or both hemispheres.
-
Cut the hippocampus into transverse slices of 350-400 µm thickness using a vibratome or tissue chopper in ice-cold dissection aCSF.[2]
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 30-32°C.
-
Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.
Protocol 2: Electrophysiological Recording and Induction of LTP/LTD
This protocol outlines the procedures for extracellular field potential recording in the CA1 region of the hippocampus and the induction of LTP and LTD.
Materials:
-
Prepared hippocampal slices
-
Recording chamber (interface or submerged type) continuously perfused with carbogenated aCSF at 30-32°C.
-
Glass microelectrodes (2-5 MΩ) filled with aCSF for recording.
-
Bipolar stimulating electrode (e.g., tungsten or nichrome).
-
Amplifier, digitizer, and data acquisition software.
-
This compound and other pharmacological agents.
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[2][9]
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
LTP Induction:
-
LTD Induction:
-
Low-Frequency Stimulation (LFS): Deliver a long train of low-frequency stimulation (e.g., 900 pulses at 1 Hz for 15 minutes).[9]
-
-
Application of this compound:
-
To investigate its effect on baseline transmission, perfuse the slice with aCSF containing this compound (e.g., 10 µM) and monitor fEPSPs.
-
To study its role in modulating plasticity, apply norepinephrine before, during, or after the induction protocol. For metaplasticity studies, apply norepinephrine for a period (e.g., 15 minutes) and then wash it out for a defined time (e.g., 30 minutes) before inducing LTP.[2]
-
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
-
Analyze the data by measuring the initial slope of the fEPSP and normalizing it to the pre-induction baseline.
Mandatory Visualizations
Signaling Pathways
Caption: Norepinephrine signaling pathways modulating synaptic plasticity.
Experimental Workflow
References
- 1. β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine triggers metaplasticity of LTP by increasing translation of specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Adrenergic Control of Hippocampal Function: Subserving the Choreography of Synaptic Information Storage and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noradrenergic regulation of synaptic plasticity in the hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Noradrenergic regulation of synaptic plasticity in the hippocampal CA1 region. | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for L(-)-Norepinephrine Bitartrate in Vasoconstriction Studies
Topic: L(-)-Norepinephrine Bitartrate (B1229483) for Studying Vasoconstriction in Isolated Blood Vessels
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing L(-)-Norepinephrine bitartrate to study vasoconstriction in isolated blood vessel preparations. This document outlines the mechanism of action, detailed experimental protocols, and expected quantitative data.
Introduction
L(-)-Norepinephrine (also known as noradrenaline) is an endogenous catecholamine that acts as a primary neurotransmitter in the sympathetic nervous system.[1][2] It plays a crucial role in the "fight or flight" response by regulating cardiovascular function, primarily through vasoconstriction to increase blood pressure and systemic vascular resistance.[1][3] this compound is the salt form commonly used in research due to its stability.[2] It functions as a potent peripheral vasoconstrictor by acting on alpha-adrenergic receptors and as an inotropic stimulator of the heart through beta-adrenergic receptors.[4][5] In ex vivo studies using isolated blood vessels, norepinephrine (B1679862) is an essential tool for investigating vascular smooth muscle reactivity, endothelial function, and the efficacy of potential vasoactive drugs.
Mechanism of Action: Alpha-1 Adrenergic Signaling
In vascular smooth muscle, norepinephrine primarily mediates vasoconstriction through its interaction with α1-adrenergic receptors.[6][7] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1][8] The binding of norepinephrine initiates a signaling cascade that elevates intracellular calcium (Ca²⁺) levels, which is the critical trigger for smooth muscle contraction.
The key steps are as follows:
-
Receptor Binding : Norepinephrine binds to the α1-adrenergic receptor on the surface of a vascular smooth muscle cell.[8]
-
Gq Protein Activation : This binding activates the associated Gq protein.[8]
-
PLC Activation : The activated Gq protein stimulates phospholipase C (PLC).[2]
-
IP₃ and DAG Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Intracellular Ca²⁺ Release : IP₃ diffuses through the cytosol and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[2][8]
-
Ca²⁺ Influx : The Gq pathway also facilitates the opening of calcium channels in the cell membrane, allowing for the influx of extracellular Ca²⁺.[8]
-
Calmodulin Activation : The increased cytosolic Ca²⁺ binds to and activates the protein calmodulin (CaM).[8]
-
MLCK Activation : The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).
-
Myosin Phosphorylation & Contraction : MLCK phosphorylates the regulatory light chain of myosin II (MLC). This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction, or vasoconstriction.[8]
Experimental Protocols
The following protocols detail the procedures for isolating rat thoracic aortic rings and performing vasoconstriction studies.
Protocol 1: Isolation and Preparation of Aortic Rings
This protocol is adapted from methodologies described for rodent aortic ring assays.[9][10][11]
Materials and Reagents:
-
Animals: Male Wistar rats (250-300g) are commonly used.
-
Dissection Tools: Fine microdissecting forceps, iridectomy scissors, and a scalpel.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose). The solution should be freshly prepared, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂ (carbogen gas).
-
Equipment: Organ bath or wire myograph system, isometric force transducer, data acquisition system, and a stereomicroscope.
Procedure:
-
Euthanasia: Humanely euthanize the rat via CO₂ inhalation followed by decapitation or cervical dislocation, in accordance with institutional animal care guidelines.[10][11]
-
Aorta Dissection: Quickly perform a thoracotomy to expose the thoracic cavity. Carefully dissect the thoracic aorta from the aortic arch to the diaphragm and place it immediately into a petri dish filled with ice-cold, carbogen-aerated PSS.[11]
-
Cleaning: Under a stereomicroscope, carefully remove the periaortic fibroadipose and connective tissues using fine forceps and scissors.[9][10] Avoid stretching or damaging the vessel wall.
-
Ring Preparation: Transfer the cleaned aorta to a fresh dish of PSS. Cut the aorta into uniform rings of approximately 1-2 mm in length using a scalpel.[9][10] One aorta can yield multiple rings.
-
Mounting: Carefully mount each aortic ring onto the hooks or wires of the organ bath or myograph chamber, which is filled with 37°C carbogen-aerated PSS. Ensure the endothelium is not damaged during this process.
Protocol 2: Vasoconstriction Concentration-Response Curve
Procedure:
-
Equilibration: Allow the mounted aortic rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta). During this period, replace the PSS in the bath every 15-20 minutes.[12]
-
Viability and Contractility Check: To ensure the viability of the smooth muscle, contract the rings by adding a high concentration of potassium chloride (e.g., 60-80 mM KCl) to the bath. A robust and stable contraction confirms tissue health.
-
Washout: After the KCl-induced contraction reaches a plateau, wash the rings multiple times with fresh PSS and allow them to return to the baseline resting tension.
-
Norepinephrine Administration: Prepare a stock solution of this compound. Add norepinephrine to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).[12] Allow the contraction at each concentration to reach a stable plateau before adding the next dose.
-
Data Recording: Continuously record the isometric tension developed by the aortic rings throughout the experiment using the data acquisition system.
-
Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl. Plot the concentration of norepinephrine against the response to generate a sigmoidal concentration-response curve. From this curve, key pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) can be calculated using non-linear regression analysis.
Data Presentation
The potency of norepinephrine can vary significantly between different vascular beds and species. The following table summarizes reported EC₅₀ values for norepinephrine-induced vasoconstriction in various isolated blood vessel preparations.
| Vessel Type | Species | EC₅₀ Value (Molar, M) | Notes | Reference |
| Thoracic Aorta | Rat | ~7.3 x 10⁻⁸ M | Value derived from pD₂ (7.13 ± 0.05) under control conditions with endothelium. | [13] |
| Corpora Cavernosal Strips | Rat | ~8.5 x 10⁻⁷ M | [12] | |
| Aorta | Rabbit | EC₅₀ was 6.5x more sensitive than mesenteric artery. | Direct molar value not provided, but relative potency is noted. | [14] |
| Aortic Smooth Muscle Cells | Rabbit | ~3.0 x 10⁻⁷ M | This EC₅₀ is for the effect on α1-adrenergic receptor mRNA levels, not direct contraction. | [15] |
| Inferior Alveolar Artery | Bovine | 1.1 x 10⁻⁵ M | [16] |
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Video: Sympathetic Signaling [jove.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aortic ring assay [protocols.io]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sensitivity of rabbit aorta and mesenteric artery to norepinephrine: role of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relationship between alpha(1)-adrenergic receptor-induced contraction and extracellular signal-regulated kinase activation in the bovine inferior alveolar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Quantification of Norepinephrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (B1679862) (NE), also known as noradrenaline, is a catecholamine that functions as a critical neurotransmitter and hormone, playing a pivotal role in the body's "fight-or-flight" response.[1][2] Its accurate quantification in various biological matrices, such as plasma, urine, and brain tissue, is essential for research in neuroscience, pharmacology, and clinical diagnostics.[2] High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique widely employed for the sensitive and selective determination of norepinephrine.[1][2] This document provides detailed application notes and protocols for the quantification of norepinephrine using HPLC with various detection methods.
Principle of HPLC for Norepinephrine Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed within a column) and a mobile phase that is pumped through the column.[2] For norepinephrine analysis, reversed-phase HPLC is the most common modality.[2] In this technique, a nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase.[1][2] Norepinephrine, being a polar molecule, has a limited retention on the nonpolar stationary phase.[2] To enhance retention and improve separation from other polar compounds, an ion-pairing agent like sodium heptanesulfonate can be added to the mobile phase.[1] The choice of detector is crucial for achieving the desired sensitivity and selectivity.[2]
Detection Methods
Several detection methods can be coupled with HPLC for norepinephrine quantification:
-
UV Detection: While less sensitive than other methods, HPLC-UV is a simpler and more cost-effective option for applications where higher concentrations of norepinephrine are expected.[2] Detection is typically performed at a wavelength of around 270-280 nm.[1]
-
Electrochemical Detection (ECD): This is the most common and highly sensitive method for catecholamine analysis.[2] It relies on the electrochemical oxidation of norepinephrine at a specific potential, which generates a measurable current proportional to its concentration.[2]
-
Fluorescence Detection (FD): Norepinephrine can be detected via its native fluorescence or after derivatization with a fluorescent reagent to enhance sensitivity and selectivity.[2][3]
-
Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers the highest selectivity and sensitivity, providing structural information for unambiguous identification and quantification.[2]
Quantitative Data Summary
The following table summarizes quantitative data from various HPLC methods for norepinephrine detection, providing a comparison of their key parameters.
| Parameter | HPLC-UV[4][5] | HPLC-ECD[6][7] | HPLC-FD[3][8][9] |
| Linearity Range | 10 - 4000 ng/mL | <10 pg to 400 ng/ml | Not explicitly stated |
| Limit of Detection (LOD) | 1.17 µg/mL - 25 ng/mL | <10 pg | 0.1 ng/20 µL - 250 pg |
| Limit of Quantification (LOQ) | 3.55 µg/mL - 50 ng/mL | Not explicitly stated | Not explicitly stated |
| Recovery | 86.04 - 89.01% | Not explicitly stated | >97% |
| Retention Time | ~4 min | Not explicitly stated | <30 min |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This protocol is suitable for the quantification of norepinephrine in pharmaceutical formulations and biological samples with relatively high concentrations.[1][5]
1. Reagents and Materials:
-
Norepinephrine standard
-
Acetonitrile (B52724) (HPLC grade)[4][5]
-
Water (HPLC grade)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
-
Syringe filters (0.22 or 0.45 µm)
2. Instrument and Conditions:
-
HPLC system with a UV detector[2]
-
Mobile Phase: A mixture of 0.05% formic acid in water and acetonitrile (90:10, v/v).[5] Alternatively, a mixture of 0.1% orthophosphoric acid and acetonitrile (70:30, v/v) can be used.[4] The mobile phase should be filtered and degassed.[1]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Column Temperature: 25°C[4]
3. Sample Preparation:
-
Pharmaceutical Formulations: Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.[1]
-
Biological Samples (e.g., Brain Tissue, Urine):
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to check for interfering peaks.
-
Inject a series of standard solutions of known concentrations to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Plot the peak area of the standards against their concentration to generate a calibration curve.
-
Determine the concentration of norepinephrine in the samples by comparing their peak areas to the calibration curve.[1]
Method 2: HPLC with Electrochemical Detection (ECD)
This protocol is highly sensitive and suitable for the analysis of norepinephrine in biological samples with low concentrations, such as plasma and brain tissue.[2][7]
1. Reagents and Materials:
-
Norepinephrine standard
-
Perchloric acid[2]
-
Phosphate-citrate buffer or similar for ECD[7]
-
C18 analytical column[7]
-
Syringe filters (0.22 µm)
2. Instrument and Conditions:
-
HPLC system with an electrochemical detector[2]
-
Mobile Phase: A suitable buffer for ECD, such as a phosphate-citrate buffer.[7]
-
Flow Rate: 1.0 mL/min[2]
-
Electrochemical Cell Potential: Set according to the manufacturer's instructions for norepinephrine oxidation (e.g., +650 mV for a guard cell and +100 to +350 mV for analytical electrodes).[6]
3. Sample Preparation:
-
Homogenize brain tissue in 0.1 M perchloric acid or stabilize plasma samples.[2]
-
Centrifuge the homogenate at high speed.[2]
-
Collect the supernatant for injection.[2]
4. Analysis Procedure:
-
Equilibrate the HPLC system and turn on the electrochemical cell.
-
Inject standard solutions to create a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the norepinephrine peak based on retention time and peak area compared to the standards.[2]
Method 3: HPLC with Fluorescence Detection (FD)
This method offers high sensitivity and can be used for the simultaneous determination of norepinephrine and other monoamines.[3]
1. Reagents and Materials:
-
Norepinephrine standard
-
Reagents for derivatization if required (e.g., 1,2-diphenylethylenediamine).[8]
-
C18 analytical column
2. Instrument and Conditions:
-
HPLC system with a fluorescence detector
-
Excitation/Emission Wavelengths: Set appropriately for native fluorescence or the specific fluorescent derivative. For derivatization with 1,2-diphenylethylenediamine, use excitation and emission wavelengths suitable for the resulting fluorophore.[8] For some applications, derivatization may not be necessary.[3]
3. Sample Preparation:
-
Sample preparation may involve extraction and a derivatization step to enhance fluorescence. For urine samples, a solvent extraction followed by incubation with a derivatizing agent can be used.[8]
4. Analysis Procedure:
-
Equilibrate the HPLC system.
-
Inject derivatized standards and samples.
-
Construct a calibration curve and quantify the norepinephrine concentration in the samples.
Visualizations
Caption: General experimental workflow for norepinephrine analysis by HPLC.
Caption: Simplified signaling pathway of norepinephrine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An isocratic assay for norepinephrine, dopamine, and 5-hydroxytryptamine using their native fluorescence by high-performance liquid chromatography with fluorescence detection in discrete brain areas of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. akjournals.com [akjournals.com]
Application Notes and Protocols: L(-)-Norepinephrine Bitartrate in Models of Septic Shock and Resuscitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L(-)-Norepinephrine bitartrate (B1229483), a cornerstone vasopressor, in preclinical animal models of septic shock. This document details its mechanism of action, experimental protocols for inducing sepsis, and its effects on key physiological parameters.
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to profound hypotension, tissue hypoperfusion, and organ dysfunction. A primary pathophysiological feature of septic shock is vasodilation and decreased systemic vascular resistance. L(-)-Norepinephrine bitartrate is the first-line vasopressor recommended in clinical practice to counteract this vasodilation, restore mean arterial pressure (MAP), and improve organ perfusion. Its use in preclinical animal models is crucial for understanding the pathophysiology of sepsis and for the development of novel therapeutic strategies.
Mechanism of Action
Norepinephrine (B1679862) primarily exerts its effects by binding to adrenergic receptors on the surface of various cells.
-
α1-Adrenergic Receptors: Located on vascular smooth muscle, the activation of these receptors is the primary mechanism for vasoconstriction. This leads to an increase in systemic vascular resistance (SVR) and, consequently, a rise in mean arterial pressure (MAP).[1][2]
-
β1-Adrenergic Receptors: Found in the heart, stimulation of these receptors increases cardiac contractility (positive inotropy) and heart rate (positive chronotropy), which can help to augment cardiac output.[1][2]
-
Immunomodulatory Effects: Norepinephrine can also interact with adrenergic receptors on immune cells, leading to a modulation of the inflammatory response. This includes attenuating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and augmenting the release of anti-inflammatory cytokines such as Interleukin-10 (IL-10).[3]
Signaling Pathway of Norepinephrine
The binding of norepinephrine to its receptors initiates distinct intracellular signaling cascades.
Quantitative Data from Preclinical Models
The following tables summarize the effects of this compound in various animal models of septic shock.
Table 1: Hemodynamic Parameters
| Animal Model | Sepsis Induction | Treatment Group | Dose of Norepinephrine | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Systemic Vascular Resistance (SVR) |
| Swine | Endotoxin Bolus | Control (No NE) | N/A | Maintained below baseline | Lower than baseline | Lower than baseline |
| NE 0.4 µg/kg/min | 0.4 µg/kg/min | Restored to baseline | Lower than 0.8 µg/kg/min group | Higher than other groups | ||
| NE 0.8 µg/kg/min | 0.8 µg/kg/min | Restored to baseline | Higher than other groups | Lower than 0.4 µg/kg/min group | ||
| Canine | E. coli clot implantation | Septic + Fluids | N/A | Lower than control | Lower than control | N/A |
| Septic + Fluids + NE | 10-40 µ g/min | Increased vs. septic + fluids | Minimal increase | N/A | ||
| Rat | Cecal Ligation and Puncture (CLP) | Control | N/A | 78 mmHg | N/A | N/A |
| CLP 48h | N/A | 59 mmHg | N/A | N/A | ||
| CLP 48h + NE | 10 nmol/kg (bolus) | 120.6 ± 6.7 mmHg | N/A | N/A |
Data compiled from multiple sources.[4][5]
Table 2: Inflammatory Markers
| Model System | Sepsis Induction | Treatment Group | Norepinephrine Concentration | TNF-α Production | IL-10 Production |
| In vitro (Human Leukocytes) | LPS Stimulation | Control | 0 µM | High | Low |
| Norepinephrine | Dose-dependent | Attenuated (p<0.0001) | Enhanced (p<0.0001) | ||
| Mouse | LPS Challenge | Control | N/A | High | Low |
| Norepinephrine | Infusion | Attenuated | Augmented |
Data from a study on the immunomodulatory effects of norepinephrine.[1]
Table 3: Survival Rates
| Animal Model | Sepsis Induction | Treatment Group | Dose of Norepinephrine | Survival Outcome |
| Canine | Intraperitoneal E. coli | Placebo | N/A | Dose-dependent decrease with increasing bacteria |
| Norepinephrine | 0.2, 1.0, or 2.0 µg/kg/min | Beneficial effect on survival at all doses |
Data from a comparative study of vasopressors.[6]
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
This surgical model is considered a gold standard as it mimics the polymicrobial nature of clinical sepsis.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
6-0 silk suture
-
19-gauge to 25-gauge needle (severity dependent)
-
Sterile 0.9% saline, pre-warmed
-
Warming pad
-
Analgesics (e.g., Buprenorphine)
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution (e.g., betadine followed by 70% ethanol).
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum below the ileocecal valve with a 6-0 silk suture. The position of the ligation determines the severity of sepsis (a more distal ligation results in less severe sepsis).[1]
-
Puncture: Puncture the ligated cecum once or twice with a needle. The size of the needle will also dictate the severity of the resulting sepsis. A small amount of fecal matter can be extruded to ensure patency.[1]
-
Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in two separate layers.
-
Resuscitation and Recovery: Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Place the animal on a warming pad during recovery.
-
Analgesia: Provide post-operative analgesia as per institutional guidelines.
Protocol 2: Endotoxin-Induced Sepsis Model in Rats
This model induces a rapid and reproducible systemic inflammatory response.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., Isoflurane)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline or Phosphate-Buffered Saline (PBS) for dilution
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Animal Preparation: Anesthetize the rat. For continuous monitoring and drug administration, surgical placement of intravenous and intra-arterial catheters may be performed.
-
LPS Administration: Inject a predetermined dose of LPS (e.g., 1-10 mg/kg) either intravenously or intraperitoneally. The route and dose will influence the timing and severity of the septic shock.
-
Monitoring: Continuously monitor hemodynamic parameters such as blood pressure and heart rate. Collect blood samples at various time points to measure inflammatory cytokines and markers of organ dysfunction.
-
Fluid Resuscitation: Administer fluids to maintain intravascular volume, based on pre-established protocols.
Protocol 3: this compound Administration and Titration
Materials:
-
This compound
-
Sterile saline or 5% dextrose in water (D5W) for dilution
-
Infusion pump
-
Continuous blood pressure monitoring system
Procedure:
-
Preparation: Prepare a fresh stock solution of norepinephrine. For example, dilute 1 mg of norepinephrine in 250 mL of saline to achieve a concentration of 4 µg/mL. Protect the solution from light.[1]
-
Initiation: Once the animal exhibits signs of septic shock (e.g., MAP < 60 mmHg), begin a continuous intravenous infusion of norepinephrine. A common starting dose in rodent models is 0.1 µg/kg/min.[1]
-
Titration: Continuously monitor MAP. Adjust the norepinephrine infusion rate every 15-20 minutes to achieve and maintain the target MAP (e.g., 65-75 mmHg).[1]
-
Monitoring: In addition to MAP, monitor heart rate, body temperature, and collect blood samples to measure parameters like lactate.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound in a preclinical model of septic shock.
References
- 1. atsjournals.org [atsjournals.org]
- 2. mednexus.org [mednexus.org]
- 3. Frontiers | Impact of norepinephrine on immunity and oxidative metabolism in sepsis [frontiersin.org]
- 4. Vasopressin Compared with Norepinephrine Augments the Decline of Plasma Cytokine Levels in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-related effects of norepinephrine on early-stage endotoxemic shock in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in norepinephrine cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during norepinephrine (B1679862) (NE) cell-based assays.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, offering potential causes and solutions.
Issue 1: High Background or Low Signal-to-Noise Ratio
Question: Why is my background signal abnormally high, or my signal-to-noise ratio too low?
High background can mask the specific signal from norepinephrine stimulation, leading to inaccurate results.[1][2] This issue can stem from several sources, including cellular autofluorescence, non-specific binding of detection reagents, or interference from assay components.[1][3][4]
Potential Causes & Solutions:
-
Cellular Autofluorescence: Cells naturally fluoresce due to components like NADH and flavins.[1]
-
Solution: Use phenol (B47542) red-free medium, as phenol red can interfere with colorimetric and fluorescent assays.[4][5] If possible, select fluorescent probes with red-shifted emission spectra to avoid the natural blue-green autofluorescence range of cells.[4] Run a "no-cell" control with just media and assay reagents to quantify background from the media itself.[5]
-
-
Non-Specific Reagent Binding: Detection antibodies or fluorescent dyes may bind non-specifically to cells or the plate surface.[3][6]
-
Solution: Optimize the concentration of primary and secondary antibodies through titration.[1][6] Ensure adequate blocking by using an appropriate blocking buffer and increasing incubation time if necessary.[2][6] Improve washing steps by increasing the number or duration of washes, and consider adding a mild detergent like Tween-20 to the wash buffer.[1][6]
-
-
Reagent Quality and Preparation: Expired or improperly stored reagents can lead to increased background.[7]
-
Solution: Always check the expiration dates of all reagents and store them according to the manufacturer's instructions. Prepare reagents fresh for each experiment whenever possible.[8]
-
-
Norepinephrine Auto-oxidation: As a catecholamine, norepinephrine can auto-oxidize, which may interfere with assay reagents.[5]
Issue 2: High Well-to-Well Variability (High %CV)
Question: My replicate wells show significant variation. What could be causing the high coefficient of variation (%CV)?
High variability across replicate wells can compromise the statistical significance of your results. Key sources of variability include inconsistent cell seeding, pipetting errors, and "edge effects" on the microplate.[5][9]
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.
-
Pipetting Inaccuracy: Small errors in pipetting volumes of cells, norepinephrine, or detection reagents can lead to large variations in the final signal.
-
Edge Effects: Wells on the perimeter of a microplate are prone to temperature fluctuations and evaporation, leading to results that differ from the interior wells.[2][9]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[5]
-
-
Incubation Conditions: Inconsistent temperature or CO2 levels across the incubator can affect cell health and response.
Issue 3: Inconsistent Dose-Response Curves
Question: Why is the EC50 value of my norepinephrine dose-response curve shifting between experiments, or why is the curve shape irregular?
A consistent dose-response curve is critical for assessing the potency and efficacy of norepinephrine. Shifts in the curve or a poor fit can be caused by issues with the norepinephrine solution, cell health, or experimental timing.[8][12]
Potential Causes & Solutions:
-
Norepinephrine Degradation: Norepinephrine is unstable and can degrade due to oxidation, which is accelerated by light, oxygen, and alkaline pH.[8][13] This reduces its effective concentration.
-
Biological Variability & Receptor Desensitization: The cellular response to norepinephrine can vary based on cell passage number, confluency, and receptor expression levels.[8][14] Prolonged exposure can lead to receptor desensitization.[12]
-
Incorrect Dilutions or Dosing: Errors in preparing the serial dilutions will directly impact the dose-response curve.[5] Different salt forms of norepinephrine (e.g., bitartrate, hydrochloride) have different molecular weights, which can affect potency calculations if not accounted for.[8]
-
Biphasic Response: Complex dose-response curves (e.g., U-shaped) can occur if norepinephrine activates different adrenergic receptor subtypes with varying affinities and signaling pathways at different concentrations.[12]
-
Solution: Characterize the adrenergic receptor expression profile of your cell line. Consider using receptor-specific antagonists to dissect the contribution of each subtype to the overall response.
-
Data Presentation
Table 1: Troubleshooting Summary for Norepinephrine Assays
| Problem | Potential Cause | Recommended Solution(s) |
| High Background Signal | Cellular autofluorescence | Use phenol red-free media; use red-shifted fluorescent probes.[4][5] |
| Non-specific reagent binding | Optimize antibody concentrations; improve washing steps; use appropriate blocking buffers.[1][6] | |
| Reagent degradation | Use fresh reagents; store components properly.[2] | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure homogenous cell suspension; use reverse pipetting.[5] |
| Edge effects | Do not use outer wells for samples; fill with sterile buffer to create a humidity barrier.[5] | |
| Pipetting errors | Calibrate pipettes regularly; use a multichannel pipette for reagent addition.[5] | |
| Inconsistent Dose-Response | Norepinephrine degradation | Prepare fresh solutions; aliquot stock to avoid freeze-thaw cycles; protect from light.[8] |
| Inconsistent cell state | Use cells at a consistent passage number and seeding density.[5] | |
| Receptor desensitization | Minimize pre-exposure of cells to norepinephrine.[12] | |
| Low or No Signal | Cell line not responsive | Verify adrenergic receptor expression on the cell line.[5] |
| Inactive norepinephrine | Use a fresh, properly stored stock of norepinephrine.[5] | |
| Suboptimal assay conditions | Optimize incubation times and reagent concentrations.[7] |
Experimental Protocols
Protocol 1: General Cell Preparation for Norepinephrine Assays
This protocol provides a general workflow for seeding and preparing cells for a typical 96-well plate-based norepinephrine assay.
-
Cell Culture: Culture cells in their recommended growth medium in a 37°C, 5% CO₂ incubator.
-
Passaging: Subculture cells when they reach 70-80% confluency to ensure they remain in the exponential growth phase.[9] Avoid letting cells become over-confluent.
-
Cell Counting: Harvest cells using trypsin (for adherent cells) and neutralize. Create a single-cell suspension and count the cells using a hemocytometer or automated cell counter to determine cell viability and density.
-
Seeding: Dilute the cell suspension to the pre-optimized seeding density in fresh culture medium.
-
Plating: Carefully pipette the cell suspension into the wells of a 96-well plate (typically 100 µL per well). To minimize edge effects, add 100 µL of sterile PBS or media to the perimeter wells.[5]
-
Incubation: Incubate the plate for 24-48 hours (or as optimized for your cell line) to allow cells to adhere and enter a consistent growth state before the assay.
Protocol 2: Example Norepinephrine-Induced Calcium Flux Assay
This protocol describes a common functional assay to measure Gq-coupled adrenergic receptor activation by monitoring intracellular calcium changes using a fluorescent dye like Fluo-4 AM.
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and incubate overnight as described in Protocol 1.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[15] A dispersing agent like Pluronic F-127 is often included to aid dye solubility.[15]
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.[16]
-
Incubate the plate in the dark at 37°C for 45-60 minutes.[15][17]
-
-
Washing (if required): Some kits are "no-wash," but if required, gently aspirate the dye solution and wash the cells once or twice with 100 µL of assay buffer to remove extracellular dye.
-
Norepinephrine Preparation: Prepare serial dilutions of norepinephrine in assay buffer at concentrations 2X to 10X higher than the final desired concentrations.
-
Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated injector (e.g., FlexStation).
-
Set the reader to the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm ex / ~525 nm em for Fluo-4).[18]
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Program the injector to add the norepinephrine dilutions to the wells.
-
Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium response and subsequent decay.[18]
-
-
Controls: Include wells with untreated cells (negative control) and cells treated with a positive control agonist like ATP or an ionophore (e.g., ionomycin) to confirm cell responsiveness and maximal signal.[17]
Visualizations
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell line for my norepinephrine assay? The ideal cell line should endogenously express the adrenergic receptor subtype(s) you are interested in. Research the receptor expression profile of potential cell lines before starting.[5] If a suitable endogenous line is not available, consider using a recombinant cell line stably overexpressing a specific receptor subtype. This often provides a more robust and specific signaling window.
Q2: How stable is norepinephrine in solution and how should it be stored? Norepinephrine is highly susceptible to oxidation, which degrades the compound and reduces its activity.[8][13] Degradation is accelerated by exposure to light, oxygen, and pH values above 6.0.[8] It is best practice to prepare norepinephrine solutions fresh for each experiment from a powdered form.[8] If you must use a stock solution, prepare it in a buffer containing an antioxidant like ascorbic acid, create single-use aliquots, and store them protected from light at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[7]
Q3: What are the essential controls to include in my assay plate? A well-designed assay plate should always include the following controls:
-
Negative/Vehicle Control: Cells treated with the vehicle (e.g., assay buffer) only. This defines the basal signal level.
-
Positive Control: Cells treated with a known agonist for the receptor (can be norepinephrine itself at a high concentration or another compound) to define the maximal response.
-
No-Cell Control: Wells containing only media and assay reagents. This helps identify background signal originating from the reagents themselves.[5]
Q4: Can the type of microplate I use affect my results? Yes. For fluorescence-based assays, use black-walled plates to reduce well-to-well crosstalk and background fluorescence. For luminescence assays, white-walled plates are used to maximize the light signal. For absorbance (colorimetric) assays, clear-bottom plates are necessary.[9] Ensure that plates used for adherent cells are tissue-culture treated to promote proper cell attachment.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. sinobiological.com [sinobiological.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cellgs.com [cellgs.com]
- 15. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Fluo-8 Calcium Flux Assay [protocols.io]
- 17. bu.edu [bu.edu]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
L(-)-Norepinephrine bitartrate stability in different media and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of L(-)-Norepinephrine bitartrate (B1229483) in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My L(-)-Norepinephrine bitartrate solution turned a brownish color. What does this indicate and is it still usable?
A: A brown discoloration indicates the oxidation and degradation of norepinephrine (B1679862).[1] You should not use any solution that is discolored or contains a precipitate.[1] The catechol moiety of norepinephrine is susceptible to oxidation, a process accelerated by light, oxygen, and higher temperatures.[2][3] To prevent this, it is crucial to protect solutions from light and consider using antioxidants or chelating agents in your formulations.[2] The manufacturer recommends diluting in dextrose-containing fluids, as dextrose provides protection against significant loss of potency due to oxidation.[4]
Q2: I am seeing unexpected peaks in my HPLC analysis of a norepinephrine solution. What could be the cause?
A: Unexpected peaks during HPLC analysis can arise from several sources:
-
Degradation Products: Norepinephrine can degrade under various conditions, leading to the formation of new compounds. Forced degradation studies have shown that degradation products can be formed under acidic, basic, oxidative, and photolytic stress.[5][6] For example, under basic conditions with heat, degradation can occur rapidly, with multiple degradation products eluting at different retention times than the parent compound.[6]
-
Excipient Degradation: If your formulation contains other excipients, such as glucose in a D5W solution, these may also degrade and produce peaks. For instance, 5-hydroxymethylfurfural (B1680220) is a known degradation product of glucose.[7][8]
-
Contamination: Contamination from glassware, solvents, or other reagents can introduce impurities that appear as extraneous peaks in your chromatogram. Ensure proper cleaning and handling procedures are followed.
-
Incompatibility: If norepinephrine is mixed with other drugs, incompatibilities can lead to the formation of new products. For example, it is incompatible with alkaline solutions like aminophylline (B1665990) and sodium bicarbonate.[1]
To troubleshoot, review your solution preparation and storage conditions. A forced degradation study can help identify potential degradation products and confirm if the observed peaks correspond to norepinephrine degradation.
Q3: Can I prepare stock solutions of this compound in Normal Saline (NS) instead of 5% Dextrose in Water (D5W)? The product insert recommends D5W.
A: While the manufacturer's package insert often recommends dilution in dextrose-containing solutions to protect against oxidation, several studies have demonstrated that norepinephrine is also stable in normal saline (0.9% sodium chloride).[4][9] Research indicates no significant difference in stability between D5W and NS as a diluent.[6][10] However, light exposure is a more critical factor affecting stability than the choice of diluent.[6][10] Therefore, if you choose to use NS, it is imperative to protect the solution from light.
Q4: What are the optimal storage conditions for long-term stability of diluted norepinephrine solutions?
A: For long-term stability of diluted norepinephrine solutions, refrigeration and protection from light are key. Solutions of norepinephrine (64 mg/L) in NS or D5W can be stored in PVC bags at 4°C for up to 61 days when protected from light.[10] If not protected from light, the concentration can drop to 90% of the initial concentration after 39 days at 4°C.[10] For even longer-term storage (up to a year), freezing at -20°C has been shown to maintain stability.[11][12] Room temperature storage significantly decreases shelf-stability.[11][13]
Data on this compound Stability
The following tables summarize the stability of this compound under different conditions based on published studies.
Table 1: Stability of this compound in Different Media and Temperatures
| Concentration | Diluent | Storage Temperature | Light Condition | Container | Duration of Stability | Reference |
| 64 mg/L | 0.9% NaCl (NS) or 5% Dextrose in Water (D5W) | 4°C (39.2°F) | Protected from light | PVC bags | Up to 61 days | [10] |
| 64 mg/L | 0.9% NaCl (NS) or 5% Dextrose in Water (D5W) | 4°C (39.2°F) | Exposed to light | PVC bags | Retains 90% concentration for 39 days | [10] |
| 4 µg/mL and 16 µg/mL | 0.9% NaCl (NS) or 5% Dextrose in Water (D5W) | Room Temperature | Ambient light | Not specified | At least 7 days | [14][15] |
| 0.50 mg/mL and 1.16 mg/mL | 5% Dextrose (G5%) | 20-25°C (68-77°F) | Protected or unprotected from light | Polypropylene syringes | At least 48 hours | [7] |
| 0.2 mg/mL and 0.5 mg/mL | Not specified | -20°C (-4°F) and 5°C (41°F) | Dark | Polypropylene syringes and COC vials | At least 365 days | [11] |
| 0.2 mg/mL and 0.5 mg/mL | Not specified | 25°C (77°F) | Dark | Polypropylene syringes and COC vials | Chemical degradation and coloring appeared before 1 year | [11] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendations | References |
| Light | Significant degradation. The single most significant factor affecting stability. | Protect solutions from light at all times. Use amber vials or light-protective covers. | [4][6][10] |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at recommended refrigerated or frozen temperatures. Avoid prolonged exposure to room temperature. | [2][11] |
| pH | Stable in acidic pH (3.6-6.0). Degrades in alkaline conditions. | Avoid mixing with alkaline solutions (e.g., sodium bicarbonate, aminophylline). | [1][2][16] |
| Oxidizing Agents | Causes degradation. | Avoid contact with oxidizing agents. | [1][9] |
| Diluent | Dextrose offers protection against oxidation, but stability in NS is comparable if protected from light. | D5W is recommended by the manufacturer, but NS can be used with light protection. | [4][6][10] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solutions using HPLC
This protocol outlines a general procedure for assessing the chemical stability of norepinephrine solutions.
-
Preparation of Solutions:
-
Storage Conditions:
-
Store the prepared solutions under the specified conditions (e.g., 4°C protected from light, 23°C exposed to light).[10]
-
-
Sampling:
-
HPLC Analysis:
-
Determine the concentration of norepinephrine in each sample using a validated, stability-indicating high-performance liquid chromatography (HPLC) method with UV or electrochemical detection.[10][14][15]
-
A stability-indicating method is one that can separate the intact drug from its degradation products.[6]
-
-
Data Analysis:
-
Calculate the percentage of the initial norepinephrine concentration remaining at each time point.
-
A drug is typically considered stable if its concentration remains above 90% of the initial concentration.[15]
-
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
-
Preparation of Norepinephrine Solution: Prepare a stock solution of norepinephrine in water.[6]
-
Stress Conditions: Subject the norepinephrine solution to various stress conditions to induce degradation:
-
Acidic Hydrolysis: Add a strong acid (e.g., 1N HCl) and heat if necessary.[5]
-
Basic Hydrolysis: Add a strong base (e.g., 1N NaOH) and heat.[6]
-
Oxidative Degradation: Add an oxidizing agent (e.g., 30% H₂O₂).[5]
-
Photolytic Degradation: Expose the solution to UV light.[5]
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).[2]
-
-
Analysis:
-
Analyze the stressed samples using the HPLC method.
-
The chromatograms should show a decrease in the peak corresponding to norepinephrine and the appearance of new peaks corresponding to degradation products.[6]
-
Ensure that the peaks of the degradation products are well-resolved from the peak of the intact drug.[6]
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors influencing the degradation of this compound.
References
- 1. Norepinephrine bitartrate | CHEO ED Outreach [outreach.cheo.on.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalrph.com [globalrph.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of norepinephrine in dextrose and normal saline solutions - ProQuest [proquest.com]
- 16. publications.ashp.org [publications.ashp.org]
Technical Support Center: L(-)-Norepinephrine Bitartrate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of L(-)-Norepinephrine bitartrate (B1229483) solutions, with a particular focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: My L(-)-Norepinephrine bitartrate solution has turned a pinkish or brown color. What does this mean, and can I still use it?
A1: A pink, red, or brown discoloration indicates the oxidation and degradation of the norepinephrine (B1679862) molecule.[1] This process is accelerated by exposure to light, oxygen, elevated temperatures, and a pH above 6.0.[2] You should discard any discolored solution immediately, as its use can lead to inaccurate and unreliable experimental results. To prevent discoloration, always protect norepinephrine solutions from light and store them at the recommended temperature.[1][2] Preparing fresh solutions for each experiment is the best practice.
Q2: What is the optimal pH range for ensuring the stability of an this compound solution?
A2: To minimize degradation, this compound solutions should be maintained in an acidic pH range. The pH of a stable norepinephrine solution is typically between 3.0 and 4.5.[1] Some commercial preparations have a pH between 3.0 and 4.5.[3] For diluted solutions, a pH between 3.6 and 6.0 in dextrose 5% has been shown to be stable.[4]
Q3: How does pH affect the degradation of this compound?
A3: The stability of L(-)-Norepinephrine is highly pH-dependent. The catechol moiety of norepinephrine is susceptible to oxidation, which becomes more prevalent as the pH becomes more alkaline (above 6.0).[2] At a pH of 8.264 and 80°C, degradation occurs rapidly, with less than 1% of the initial concentration remaining after 37 minutes.[5] Conversely, at a pH of 1.977 under the same temperature conditions, the solution is significantly more stable.[6]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, ready-to-use solutions in polypropylene (B1209903) syringes or cyclic olefin copolymer vials are stable for up to one year when stored at refrigerated (+5°C ± 3°C) or frozen (-20°C ± 5°C) temperatures.[1] Solutions of norepinephrine (64 mg/L) in normal saline or 5% dextrose in water (D5W) can be stored in PVC bags at 4°C for up to 61 days when protected from light.[1][5] Commercial preparations are typically stored at a controlled room temperature of 20°C to 25°C, with excursions permitted between 15°C and 30°C, and must be protected from light.[1]
Q5: I've observed a precipitate in my this compound solution after thawing. What should I do?
A5: Do not use a solution with a visible precipitate.[2] Precipitate formation can occur due to repeated freeze-thaw cycles, storage at an improper pH leading to the formation of insoluble degradation products, or incompatibility with the diluent or storage container.[2] It is recommended to prepare fresh solutions and avoid multiple freeze-thaw cycles by aliquoting stock solutions.[2]
Q6: What are the common degradation products of this compound?
A6: The primary degradation pathway for norepinephrine is the oxidation of its catechol moiety.[4][7] Forced degradation studies have identified several degradation products under various stress conditions such as acid, base, oxidation, heat, and light.[4][7] While the exact structures are complex, these degradation products can be separated and identified using stability-indicating HPLC methods.[4][8] One common degradation product formed in glucose solutions is 5-hydroxymethylfurfural, which is a degradation product of glucose itself.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected experimental results.
-
Possible Cause: Degradation of the this compound due to improper storage, handling, or pH of the solution.
-
Solution:
-
Always use freshly prepared or properly stored norepinephrine solutions.[2]
-
For critical experiments, perform a quality control check on your stock solution to confirm its concentration and purity.[2]
-
Prepare single-use aliquots to avoid repeated handling of the main stock.[2]
-
Ensure the pH of your final solution is within the optimal stability range (acidic).
-
Issue 2: Rapid loss of potency in the prepared solution.
-
Possible Cause: The pH of the solution may be too high (alkaline), leading to rapid oxidation. Exposure to light and oxygen can also accelerate degradation.
-
Solution:
-
Verify the pH of your buffers and diluents before adding norepinephrine.
-
If necessary, adjust the pH of the final solution to the acidic range.
-
Work with the solution in a light-protected environment (e.g., using amber vials or covering containers with foil).[1]
-
Consider deoxygenating your solvents by purging with an inert gas like nitrogen or argon.
-
Quantitative Data on pH and Stability
| pH | Temperature | Conditions | Stability Outcome |
| 1.977 | 80°C | In water, accelerated degradation study.[6] | Significantly more stable compared to alkaline conditions.[6] |
| 3.0 - 4.5 | Room Temp | Typical pH range for commercial preparations.[1][3] | Considered stable.[1] |
| 3.6 - 6.0 | Room Temp | In 5% dextrose solution.[4] | Stable.[4] |
| > 6.0 | Room Temp | General observation.[2] | Increased susceptibility to oxidation.[2] |
| 8.264 | 80°C | In water, accelerated degradation study.[5] | Rapid degradation; <1% of initial concentration remains after 37 minutes.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Preparation: Use a suitable solvent such as sterile, nuclease-free water, PBS (pH 7.2), or a 5% dextrose solution.[2] To enhance stability, consider adding an antioxidant like ascorbic acid to a final concentration of 0.1 mM.[2]
-
Weighing: In a draft-free environment, accurately weigh the required amount of this compound monohydrate powder.[2]
-
Dissolution: Transfer the powder to a sterile, light-protecting microcentrifuge tube (e.g., an amber tube). Add the prepared solvent to the tube.[2]
-
Mixing: Vortex gently until the powder is completely dissolved. Visually inspect to ensure no undissolved particles remain.[2]
-
Sterilization and Storage: Filter sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protecting tube.[2] Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C for up to one year.[2]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and application.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.[4]
-
-
Analysis:
-
Inject the calibration standards and prepared samples into the HPLC system.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of L(-)-Norepinephrine in the samples by interpolating their peak areas from the calibration curve.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl and heat at 90°C for 1 hour.[4]
-
Base Hydrolysis: Dissolve this compound in 1 M NaOH and heat at 90°C for 1 hour.[4]
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide.[4]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C for 3 days).[4]
-
Photolytic Degradation: Expose a solution of this compound to UV light.[4]
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak, thus demonstrating the stability-indicating nature of the method.
-
Visualizations
Caption: Relationship between pH and L(-)-Norepinephrine solution stability.
Caption: Experimental workflow for assessing solution stability.
Caption: Simplified L(-)-Norepinephrine signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to avoid degradation of L(-)-Norepinephrine bitartrate during experiments
This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the degradation of L(-)-Norepinephrine bitartrate (B1229483) during experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause L(-)-Norepinephrine bitartrate to degrade? L(-)-Norepinephrine is highly susceptible to degradation through oxidation. The primary catalysts for this process are exposure to light, oxygen, elevated temperatures, and a pH outside of the optimal acidic range.[1][2] The catechol structure in the norepinephrine (B1679862) molecule is readily oxidized, leading to a loss of potency and the formation of colored byproducts.[1][3]
Q2: What are the visible signs of norepinephrine degradation? The most common visual indicators of degradation are a change in the solution's color to pink, red, or brown, or the formation of a visible precipitate.[2][4] A stable, freshly prepared norepinephrine solution should be clear and colorless.[2] Any solution exhibiting discoloration or precipitation should be discarded immediately to avoid inaccurate experimental results.[2]
Q3: What is the optimal pH for preparing and storing norepinephrine solutions? Norepinephrine is most stable in an acidic environment. The recommended pH range for solutions is between 3.0 and 4.5.[1][4] Stability decreases significantly in neutral or alkaline conditions.[2] For example, at a pH of 8.264 and 80°C, the half-life of norepinephrine can be as short as 5.5 minutes.[5] At room temperature, a solution at pH 7.5 can lose 5% of its potency in just 4 hours.[6]
Q4: What are the best practices for storing norepinephrine stock solutions to ensure long-term stability? Proper storage is critical for maintaining the stability of norepinephrine solutions. Key best practices include:
-
Light Protection: Always store solutions in amber-colored vials or wrap containers in foil to protect them from light, a primary catalyst for degradation.[2]
-
Temperature Control: Cold temperatures significantly extend shelf-life. For long-term storage (up to a year), aliquots should be kept at refrigerated (4°C to 5°C) or frozen (-20°C) temperatures.[2][7]
-
Oxygen Minimization: Reduce the headspace in storage vials to limit the amount of oxygen available for oxidation. Purging the solution and the vial's headspace with an inert gas like nitrogen or argon before sealing can also improve stability.[2]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock solution.[3]
Q5: Which diluents and antioxidants are recommended for preparing norepinephrine solutions?
-
Diluents: 5% Dextrose (D5W) or a combination of 5% Dextrose and 0.9% Sodium Chloride (Normal Saline) are recommended. Dextrose offers some protection against oxidation.[1][6][8] While some studies show stability in Normal Saline alone, it is generally less preferred as it can lead to more rapid oxidation if other factors are not strictly controlled.[2][9]
-
Antioxidants: Adding an antioxidant is a highly effective strategy. Common choices include L-Ascorbic acid (Vitamin C), EDTA (a chelating agent that binds metal ions that catalyze oxidation), and sodium metabisulfite.[2][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned pink, yellow, or brown. | Oxidation has occurred due to exposure to light, oxygen, or inappropriate pH.[2] | Discard the solution immediately. Prepare a fresh stock following the recommended protocol, ensuring the pH is acidic (3.0-4.5), the solution is protected from light, and it is stored at the correct temperature. |
| A precipitate has formed in the solution. | The pH may have shifted to a less acidic range, or the solution may have been subjected to repeated freeze-thaw cycles, leading to the formation of insoluble degradation products.[3][4] | Do not use the solution. When preparing new solutions, verify the pH of all diluents and buffers. Avoid mixing with alkaline substances and aliquot stock solutions to prevent freeze-thaw cycles.[3][4] |
| Inconsistent or unreliable experimental results. | The concentration of active norepinephrine has likely decreased due to degradation, leading to a lower effective dose.[2] | Discard the old stock solution. Prepare a fresh, properly stabilized stock solution and aliquot it for single use. For critical experiments, consider performing a quality control check (e.g., HPLC) to confirm the concentration of your stock. |
Quantitative Data on Norepinephrine Stability
The stability of this compound is highly dependent on its storage conditions. The following table summarizes data from various stability studies.
| Concentration | Diluent | Storage Temp. | Light Condition | pH | Stability Results |
| 64 mg/L | D5W or NS | 4°C | Protected | Not Specified | >95% remaining after 61 days.[2][5][11] |
| 64 mg/L | D5W or NS | 4°C | Exposed | Not Specified | 90% remaining after 39 days.[2][5][11] |
| 0.2 & 0.5 mg/mL | NS | 5°C or -20°C | Protected | 3.35 - 3.60 | Stable for at least 365 days.[2][7] |
| 0.2 & 0.5 mg/mL | NS | 25°C | Protected | 3.35 - 3.60 | Significant degradation and coloring appeared after 90-120 days.[2][7] |
| 40 mg/L | Water | 80°C | Not Specified | 8.264 | Half-life of 5.5 minutes.[5] |
| 5 mg/L | D5W | Not Specified | Not Specified | 6.5 | 5% loss in 6 hours.[2][6] |
| 5 mg/L | D5W | Not Specified | Not Specified | 7.5 | 5% loss in 4 hours.[2][6] |
D5W: 5% Dextrose in Water; NS: 0.9% Normal Saline
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Norepinephrine Stock Solution
This protocol outlines the steps to prepare a stock solution of norepinephrine bitartrate that is optimized for stability by controlling for pH, oxygen, and light.
Materials:
-
L(-)-Norepinephrine (+)-bitartrate salt monohydrate
-
High-purity, deionized water
-
L-Ascorbic acid (or another suitable antioxidant like EDTA)
-
0.1 M Hydrochloric acid (HCl)
-
Nitrogen or Argon gas (optional, for deoxygenating)
-
Sterile 0.22 µm syringe filters
-
Sterile, amber-colored microcentrifuge tubes or vials
Methodology:
-
Prepare the Solvent: To minimize oxidation, degas high-purity deionized water by sparging with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[1]
-
Add Antioxidant: Dissolve L-Ascorbic acid into the degassed water to a final concentration of 0.1% (w/v). This acts as a sacrificial antioxidant to protect the norepinephrine.[1]
-
Weigh Norepinephrine: In a light-protected (amber) vial, accurately weigh the required amount of this compound.
-
Dissolve: Add the antioxidant-containing solvent to the norepinephrine bitartrate to achieve the target 10 mM concentration. Mix gently by inverting or vortexing lightly until fully dissolved.[1][3]
-
Adjust pH: Measure the pH of the solution. If it is above 4.5, carefully adjust it to a range of 3.0-4.0 using 0.1 M HCl. This acidic environment is critical for stability.[1]
-
Sterile Filter: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a sterile, light-protected container.[1][3]
-
Aliquot and Store: Dispense the stock solution into single-use, sterile amber vials.[3] For long-term storage (months to a year), freeze at -20°C. For short-term storage (up to 60 days), refrigerate at 4°C.[5][7] Always protect from light.
Protocol 2: Visual Inspection for Quality Control
A quick visual check should be performed before each use to ensure the solution has not degraded.
Methodology:
-
Prepare a White Background: Place a plain white sheet of paper or a white lab surface in a well-lit area.
-
Inspect the Solution: Hold the vial or tube containing the norepinephrine solution against the white background.
-
Check for Color: The solution should be completely clear and colorless. Any hint of a pink, yellow, or brown tint is an indicator of oxidation.[2]
-
Check for Precipitate: The solution must be free of any visible particles or cloudiness.[2]
-
Decision: If any discoloration or precipitate is observed, the solution is degraded and must be discarded.[2]
Visualizations
Degradation and Prevention Pathways
Caption: Factors promoting norepinephrine oxidation and corresponding preventative measures.
Troubleshooting Workflow for Degraded Solutions
Caption: A logical workflow to identify and resolve common causes of norepinephrine degradation.
Experimental Workflow for Preparing Stable Solutions
Caption: A step-by-step visual guide for the preparation of a stable norepinephrine solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. globalrph.com [globalrph.com]
- 9. Noradrenaline (norepinephrine) 4 mg/4 mL injection - SA Neonatal Medication Guideline | SA Health [sahealth.sa.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: L(-)-Norepinephrine Bitartrate In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of L(-)-Norepinephrine bitartrate (B1229483) in in vivo rodent studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage of L(-)-Norepinephrine bitartrate for rodent studies?
The optimal dosage can vary significantly based on the research application, rodent species, and administration route. For acute hypotensive states, an initial intravenous (IV) infusion rate of 0.05–0.1 mcg/kg/minute is a common starting point, which can be titrated to effect.[1][2] For septic shock models, doses ranging from 0.01 to 3 mcg/kg/min have been reported.[3] It is crucial to start with a low dose and titrate upwards while closely monitoring the animal's physiological response.[3]
2. How should I prepare this compound for injection?
Due to its susceptibility to oxidation, proper preparation is critical.[4][5] this compound should be dissolved in a dextrose-containing solution, such as 5% dextrose in water (D5W), as the dextrose helps protect against significant drug loss from oxidation.[5][6] While 0.9% sodium chloride (Normal Saline) can be used, D5W is often recommended.[6][7] To further prevent oxidation, the addition of an antioxidant like sodium bisulfite (final concentration of 0.1%) or ascorbic acid is advised.[4][8] Solutions should be prepared fresh for each experiment and protected from light.[4][7]
3. What is the stability of a prepared this compound solution?
Prepared solutions are stable for a limited time. Stock solutions can be stable for up to 5 days when refrigerated at 4°C.[8] For infusions, diluted solutions are generally considered stable for 24 hours at room temperature when protected from light.[1] Solutions should be discarded if they appear brown or contain a precipitate, as this indicates degradation.[4][6]
4. What are the common routes of administration for this compound in rodents?
The most common routes are intravenous (IV) and intraperitoneal (IP).[9]
-
Intravenous (IV): Typically administered via the tail vein, this route provides immediate systemic circulation and the most rapid onset of action.[10] It is the preferred route for acute studies and when precise control over blood concentration is needed.[11]
-
Intraperitoneal (IP): This involves injecting the solution into the peritoneal cavity.[10] While easier to perform than IV injection, absorption is slower and the drug undergoes first-pass metabolism in the liver, which can affect bioavailability.[11][12]
5. What are the expected physiological effects of this compound in rodents?
Norepinephrine (B1679862) primarily acts on alpha-1 adrenergic receptors, causing vasoconstriction and an increase in systemic vascular resistance, which leads to a rise in blood pressure.[13] It also has effects on beta-1 adrenergic receptors in the heart, which can increase heart rate and contractility.[13][14] Researchers should expect to see a dose-dependent increase in mean arterial pressure (MAP).[15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Response to Drug | Drug degradation due to oxidation. | Prepare fresh solutions for each experiment using a dextrose-containing diluent and an antioxidant.[4][5] Protect solutions from light and air.[6] |
| Improper dosage calculation. | Double-check all calculations, ensuring consistency in the use of norepinephrine base versus bitartrate salt for dosing.[4] | |
| Variability in animal physiology. | Ensure experimental groups are appropriately matched and randomized. Tightly control and monitor physiological parameters.[4] | |
| Solution Discoloration (Pinkish or Brown) | Oxidation of norepinephrine. | Discard the solution immediately. This indicates drug degradation and will lead to unreliable results.[4] |
| Precipitate in Solution | Improper storage, repeated freeze-thaw cycles, or incompatibility with diluent. | Do not use a solution with a visible precipitate. Prepare fresh solutions and, if storing, aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] |
| Adverse Events (e.g., Bladder Distension, Renal Impairment in Mice) | Potential side effect of norepinephrine-induced vasoconstriction and urinary retention, particularly with IP administration. | Monitor animals closely for signs of distress, such as abdominal swelling or changes in activity.[17] Consider using the IV route for more controlled delivery. If adverse events occur, euthanize the animal to prevent suffering.[17] |
| Extravasation at IV Injection Site | Needle has slipped out of the vein, causing the drug to leak into the surrounding tissue. | Stop the infusion immediately. This can cause local tissue necrosis. If possible, infiltrate the area with an alpha-adrenergic antagonist like phentolamine (B1677648) to counteract vasoconstriction.[18][19] Administer infusions into a large vein to minimize risk.[19] |
Quantitative Data Summary
Table 1: Recommended Intravenous (IV) Infusion Dosages for Rodents
| Application | Rodent Species | Dosage Range | Reference(s) |
| Hypotension / Shock | Pediatric (General) | Initial: 0.05 - 0.1 mcg/kg/minMax: 2 mcg/kg/min | [1][18] |
| Septic Shock | Rat | 1, 3, and 10 nmol/kg (as single bolus) | [15] |
| Endotoxemic Shock | Swine (for comparison) | 0.2 - 1.6 mcg/kg/min | [20] |
| Cardiovascular Effects | Rat | 50, 100, and 200 mcg/kg/hour | [21] |
Table 2: Intraperitoneal (IP) Injection Dosages Used in Mice
| Application | Dosage | Notes | Reference(s) |
| Metabolic Studies | 0.2 or 2 mg/kg/day | Associated with adverse effects such as bladder distension and renal impairment in a subset of mice. | [17] |
| Locomotor Activity Studies | Acute antidepressant administration | Doses sufficient to block norepinephrine transporters. | [22] |
Table 3: Recommended Maximum Administration Volumes for Rodents
| Route | Mouse | Rat | Reference(s) |
| Intravenous (bolus) | 5 ml/kg | 5 ml/kg | [23][24] |
| Intraperitoneal | 10-20 ml/kg | 10-20 ml/kg | |
| Subcutaneous | 10-20 ml/kg | 5-10 ml/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for IV Infusion
-
Materials:
-
Procedure:
-
In a sterile, light-protected vial (e.g., an amber vial), weigh the required amount of this compound.
-
Prepare the D5W diluent. Add the antioxidant to the D5W to achieve a final concentration that will prevent oxidation (e.g., a final ascorbic acid concentration of 0.1 mM).[4]
-
Add the antioxidant-containing D5W to the norepinephrine powder to achieve the desired stock concentration.
-
Mix gently by inversion or vortexing until the powder is completely dissolved. Visually inspect to ensure no particles remain.[4]
-
Filter sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected container.
-
Prepare single-use aliquots to avoid repeated handling of the main stock solution.[4]
-
For infusion, further dilute the stock solution with the antioxidant-containing D5W to the final desired concentration for administration.
-
Protocol 2: Intravenous (Tail Vein) Administration in a Mouse
-
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
-
Sterile insulin (B600854) syringe or similar with a 27-30 gauge needle
-
70% ethanol (B145695) wipes
-
-
Procedure:
-
Properly restrain the mouse in a suitable restraining device, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Once in the vein, you may see a small flash of blood in the needle hub.
-
Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal closely post-injection according to your approved experimental and animal care protocols.
-
Visualizations
Caption: Norepinephrine synthesis, release, and postsynaptic signaling pathways.
Caption: Experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Norepinephrine bitartrate | CHEO ED Outreach [outreach.cheo.on.ca]
- 2. droracle.ai [droracle.ai]
- 3. Norepinephrine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. researchgate.net [researchgate.net]
- 8. L-(-)-Norepinephrine-(+)-bitartrate [sigmaaldrich.com]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 14. Norepinephrine - Wikipedia [en.wikipedia.org]
- 15. Evaluation of the cardiac effects of norepinephrine and dobutamine in rats with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of increasing dosages of norepinephrine in healthy isoflurane-anesthetized New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A cautionary note for researchers treating mice with the neurotransmitter norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wikem.org [wikem.org]
- 19. drugs.com [drugs.com]
- 20. Dose-related effects of norepinephrine on early-stage endotoxemic shock in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Different response of the rat left and right heart to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 24. youtube.com [youtube.com]
Addressing tachyphylaxis to L(-)-Norepinephrine bitartrate in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to L(-)-Norepinephrine bitartrate (B1229483) in long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Rightward shift in the norepinephrine (B1679862) dose-response curve (decreased potency). | Receptor Desensitization: Prolonged exposure to norepinephrine can lead to the phosphorylation of adrenergic receptors and their uncoupling from G proteins.[1] | - Minimize the pre-exposure of cells or tissue to norepinephrine before the experiment.- Consider using shorter incubation times.[1] |
| Incorrect Norepinephrine Concentration: Errors in the preparation of norepinephrine solutions can result in inaccurate concentrations.[1] | - Prepare fresh norepinephrine solutions for each experiment.- Verify the concentration of your stock solutions. | |
| Reduced maximal response to norepinephrine. | Receptor Downregulation: Long-term exposure to norepinephrine can lead to a decrease in the total number of adrenergic receptors on the cell surface.[2][3] | - Perform a time-course experiment to determine the optimal duration of norepinephrine exposure that achieves the desired effect without causing significant downregulation.- Consider using intermittent dosing schedules instead of continuous exposure. |
| Cell Health Issues: Poor cell viability or health can lead to a diminished response to stimuli. | - Regularly check cell viability using methods like Trypan Blue exclusion.- Ensure optimal cell culture conditions (e.g., media, CO2, temperature). | |
| High variability in experimental results. | Inconsistent Cell Density: Variations in cell seeding density can lead to differences in receptor expression and signaling capacity. | - Standardize cell seeding protocols and ensure consistent cell densities across all experiments. |
| Norepinephrine Degradation: Norepinephrine is susceptible to oxidation, which can reduce its potency.[4] | - Prepare norepinephrine solutions fresh for each experiment and protect them from light and air exposure.- Consider adding an antioxidant like ascorbic acid to your solutions.[4] | |
| Difficulty in restoring receptor sensitivity. | Incomplete Agonist Washout: Residual norepinephrine in the experimental system can continue to stimulate receptors and prevent resensitization. | - Ensure thorough and repeated washing of cells or tissues to completely remove the agonist. |
| Impaired Receptor Recycling: The cellular machinery responsible for recycling internalized receptors back to the cell surface may be compromised.[5] | - Investigate the role of endosomal trafficking and lysosomal degradation pathways in your experimental model. |
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of L(-)-Norepinephrine bitartrate?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the case of norepinephrine, this means that with continuous or repeated exposure, a higher concentration of the drug is required to produce the same physiological effect, and in some cases, the maximal effect is reduced. This phenomenon is primarily due to the desensitization and downregulation of adrenergic receptors.[1][6]
Q2: What are the primary molecular mechanisms underlying norepinephrine tachyphylaxis?
A2: The main mechanisms are:
-
Receptor Desensitization: This is a rapid process that occurs within minutes.[7] Upon prolonged stimulation by norepinephrine, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the adrenergic receptors. This phosphorylation promotes the binding of proteins called β-arrestins.[8] β-arrestin binding sterically hinders the receptor's ability to couple with its G protein, thus attenuating the downstream signaling cascade.[7]
-
Receptor Internalization (Sequestration): Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into the cell via clathrin-coated pits.[7] This removes the receptors from the cell surface, making them unavailable for further stimulation by norepinephrine.[5]
-
Receptor Downregulation: This is a slower process that occurs over hours to days of continuous agonist exposure.[2][9] It involves a decrease in the total number of receptors, which can be due to increased degradation of internalized receptors in lysosomes or decreased synthesis of new receptors.[8]
Q3: How can I experimentally measure norepinephrine-induced receptor downregulation?
A3: Receptor downregulation can be quantified by measuring the number of adrenergic receptors on the cell surface or in total cell lysates. A common and robust method is the radioligand binding assay .[10][11] This technique uses a radiolabeled antagonist (a molecule that binds to the receptor but doesn't activate it) to specifically label and quantify the receptors. By comparing the number of binding sites in control cells versus cells treated with norepinephrine, you can determine the extent of downregulation.[2][12]
Q4: Are there methods to quantify β-arrestin recruitment to adrenergic receptors?
A4: Yes, several in vitro assay technologies are available to measure ligand-induced β-arrestin recruitment. These include:
-
Enzyme Fragment Complementation (EFC) Assays (e.g., PathHunter): In these assays, the adrenergic receptor is tagged with one fragment of an enzyme (like β-galactosidase), and β-arrestin is tagged with the complementary fragment. Upon norepinephrine stimulation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence).[13]
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays: These methods involve tagging the receptor and β-arrestin with donor and acceptor molecules (e.g., a luciferase and a fluorescent protein for BRET). Recruitment brings these molecules close enough for energy transfer to occur, which can be measured.[14]
-
Fluorescence Microscopy-Based Assays (e.g., Transfluor): These assays use fluorescently tagged β-arrestin. In unstimulated cells, the fluorescence is diffuse in the cytoplasm. Upon agonist stimulation, β-arrestin translocates to the receptor at the cell membrane and then to intracellular vesicles, which can be visualized and quantified as fluorescent puncta.[13][15]
Q5: How can I potentially reverse or mitigate norepinephrine tachyphylaxis in my long-term experiments?
A5: While complete prevention may be challenging, several strategies can be employed:
-
Intermittent Dosing: Instead of continuous infusion, using a pulsatile or intermittent dosing regimen may allow for periods of receptor resensitization.
-
Drug Holidays: In some experimental setups, a "drug holiday" or a period of withdrawal from norepinephrine may allow for the recycling of receptors back to the cell surface and the synthesis of new receptors, thereby restoring sensitivity.[5]
-
Use of Adjuvants: Research is ongoing into compounds that can modulate the desensitization process. For example, agents that inhibit GRKs or interfere with β-arrestin binding could potentially reduce tachyphylaxis.
-
Targeting Downstream Signaling: If the primary goal is to maintain a specific cellular response, it may be possible to bypass the desensitized receptor and directly activate downstream signaling components.
Quantitative Data Summary
The following tables summarize quantitative data related to norepinephrine-induced tachyphylaxis from published studies.
Table 1: Norepinephrine-Induced Adrenergic Receptor Downregulation
| Cell/Tissue Type | Receptor Subtype | Norepinephrine Concentration | Duration of Exposure | % Decrease in Receptor Number | Reference |
| Cultured rabbit aorta smooth muscle cells | α1-adrenergic | 10 µM | 26 hours | 70% | [2] |
| Guinea pig lung | Total β-adrenergic | Infusion | 7 days | 75% | [9] |
| Guinea pig lung | β1-adrenergic | Infusion | 7 days | 84% | [9] |
| Guinea pig lung | β2-adrenergic | Infusion | 7 days | 66% | [9] |
| Dog myocardium | β-adrenergic | Infusion | 8 weeks | Significant reduction | [3] |
Table 2: Time Course of Adrenergic Receptor Sequestration and Recycling
| Cell Type | Agonist | Rate Constant of Sequestration (min⁻¹) | Rate Constant of Recycling (min⁻¹) | Reference |
| Human A431 cells | Isoproterenol | 0.03 | 0.06 | [5] |
Experimental Protocols
Protocol 1: Induction of Norepinephrine Tachyphylaxis in Cultured Cells
This protocol describes a general procedure for inducing tachyphylaxis to norepinephrine in an in vitro cell culture model.
Materials:
-
Cultured cells expressing the adrenergic receptor of interest (e.g., HEK293, CHO, or a relevant cell line for your research).
-
Cell culture medium appropriate for the cell line.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
Procedure:
-
Cell Plating: The day before the experiment, seed the cells into appropriate culture plates (e.g., 96-well plates for functional assays) at a predetermined density to ensure they reach the desired confluency on the day of the experiment.
-
Induction of Tachyphylaxis:
-
Prepare a working solution of norepinephrine in cell culture medium at the desired concentration for inducing desensitization (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the norepinephrine-containing medium.
-
Incubate the cells for the desired duration (e.g., 1, 4, 12, or 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Agonist Washout:
-
After the incubation period, aspirate the norepinephrine-containing medium.
-
Wash the cells three times with warm PBS to remove all traces of norepinephrine. .
-
-
Functional Assay:
-
Add assay buffer to the cells and allow them to equilibrate.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of norepinephrine.
-
Measure the desired downstream response (e.g., cAMP accumulation, calcium flux, or other relevant endpoint).
-
-
Data Analysis:
-
Plot the concentration-response curves for both control (vehicle-treated) and norepinephrine-pretreated cells.
-
Compare the EC50 (potency) and Emax (maximal efficacy) values to quantify the degree of tachyphylaxis.
-
Protocol 2: Radioligand Binding Assay for Quantifying Receptor Downregulation
This protocol outlines the steps for a competitive radioligand binding assay to measure the number of adrenergic receptors.[10][11]
Materials:
-
Control and norepinephrine-treated cell pellets or tissue homogenates.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radiolabeled antagonist (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β receptors).
-
Unlabeled antagonist for determining non-specific binding (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
For total binding, add the radioligand at a saturating concentration.
-
For non-specific binding, add the radioligand along with a high concentration of the unlabeled antagonist.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Express the results as fmol of radioligand bound per mg of protein.
-
Compare the specific binding in control and norepinephrine-treated samples to determine the percentage of receptor downregulation.
-
Visualizations
Caption: Experimental workflow for inducing and assessing norepinephrine tachyphylaxis in vitro.
Caption: Key events in the signaling pathway leading to norepinephrine tachyphylaxis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of L(-)-Norepinephrine bitartrate in research
Welcome to the technical support center for L(-)-Norepinephrine Bitartrate (B1229483). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of L(-)-Norepinephrine bitartrate?
L(-)-Norepinephrine is an endogenous catecholamine that acts as a neurotransmitter and hormone. Its primary targets are the adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors.[1] There are two main families of adrenergic receptors: alpha (α) and beta (β), each with several subtypes.[2][3] Norepinephrine (B1679862) binds to α1, α2, and β1 receptors with high affinity, has a lower affinity for β2 receptors, and very low affinity for β3 receptors.[4][5]
Q2: What are the known off-target effects of this compound in a research setting?
Off-target effects primarily arise from the activation of multiple adrenergic receptor subtypes that may not be the focus of the investigation. For example, a study focused on the α1-mediated vasoconstriction might see confounding effects from β1-receptor activation in the heart, leading to increased heart rate and contractility.[6] At higher concentrations, norepinephrine can also activate lower-affinity receptors, potentially leading to complex or paradoxical cellular responses.[4]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining clean, interpretable data. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response curve to identify the optimal concentration that elicits the desired effect with minimal off-target engagement.[7]
-
Use of Selective Antagonists: Employ subtype-selective antagonists to block the activity of undesired adrenergic receptors. For instance, using prazosin (B1663645) to block α1 receptors while studying β1-mediated effects.
-
Appropriate Model Selection: Choose a cell line or animal model that expresses the receptor of interest at a high level and other subtypes at a low level, if possible.
-
Control Experiments: Always include appropriate controls, such as vehicle-only and antagonist-only groups, to isolate the specific effects of norepinephrine.
Q4: My this compound solution has turned a pinkish-brown color. Is it still usable?
No, a colored solution indicates oxidation and degradation of the norepinephrine. This can lead to a loss of potency and the formation of breakdown products with unknown biological activity, which will compromise the reliability and reproducibility of your experiments. Always use freshly prepared, clear, and colorless solutions.
Q5: What is the best way to prepare and store this compound solutions to prevent degradation?
Due to its sensitivity to light, oxygen, and pH, proper preparation and storage are critical.
-
Preparation: Dissolve this compound in a slightly acidic buffer (pH 3-4) or in a solution containing an antioxidant like ascorbic acid (0.1% w/v) or sodium metabisulfite (B1197395) to prevent oxidation.
-
Storage: Store stock solutions in light-protected (amber) vials, in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For short-term storage, solutions can be kept at 2-8°C for a few days.[5]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Problem 1: High variability between experimental replicates.
-
Question: I am observing significant variability in my results between identical experimental setups. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Solution Preparation: As norepinephrine is prone to degradation, inconsistencies in the preparation of working solutions can lead to variable concentrations. Always prepare fresh solutions from a properly stored stock for each experiment.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions for a dose-response curve.
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can alter receptor expression and cellular responsiveness. Maintain consistent cell culture practices.
-
Edge Effects in Plate-Based Assays: In 96-well plates, wells on the edge are more prone to evaporation, which can concentrate the norepinephrine. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[7]
-
Problem 2: My dose-response curve is biphasic (U-shaped or inverted U-shaped).
-
Question: I expected a standard sigmoidal dose-response curve, but I am seeing a biphasic response. What does this mean?
-
Answer: A biphasic dose-response curve suggests a complex biological response.[4] Potential causes include:
-
Activation of Multiple Receptor Subtypes: At lower concentrations, norepinephrine may be activating a high-affinity receptor that produces the initial response. As the concentration increases, it may start to activate a lower-affinity receptor that elicits an opposing or different downstream effect, causing the response to plateau or reverse.[4]
-
Receptor Desensitization: High concentrations of an agonist can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation, leading to a decrease in the response at higher doses.
-
Off-Target Effects: At very high concentrations, norepinephrine may be interacting with non-adrenergic receptors or other cellular components, leading to unexpected effects.[4]
-
Problem 3: I am not observing any effect, or the effect is much weaker than expected.
-
Question: I am not seeing the expected cellular response to norepinephrine. What should I check?
-
Answer: A lack of response can be due to several factors:
-
Receptor Expression: Confirm that your cell line or tissue model expresses the target adrenergic receptor subtype. This can be verified by qPCR, Western blot, or radioligand binding assays.
-
Norepinephrine Degradation: Your norepinephrine solution may have degraded. Prepare a fresh solution and re-run the experiment.[7]
-
Incorrect Concentration Range: You may be using a concentration range that is too low to elicit a response. Consult the literature for typical effective concentrations for your specific model system and consider expanding your dose-response curve to higher concentrations.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular response. Consider using a more direct and sensitive method to measure the downstream signaling of the receptor (e.g., FRET-based cAMP sensors for β-receptors).
-
Quantitative Data Summary
The following tables provide a summary of the binding affinities of L(-)-Norepinephrine for various adrenergic receptor subtypes and recommended concentration ranges for research applications.
Table 1: Binding Affinities (Ki) of L(-)-Norepinephrine for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) - Human | Ki (nM) - Rat | Ki (nM) - Guinea Pig |
| α1A | 460 | 630 | 1500 |
| α1B | 130 | 180 | - |
| α1D | 130 | 250 | - |
| α2A | 430 | 1100 | - |
| α2B | 1800 | 2000 | - |
| α2C | 970 | 1400 | - |
| β1 | 1100 | 126 | 400 |
| β2 | 11000 | - | - |
| β3 | >10000 | - | - |
Note: Ki values are compiled from various sources and experimental conditions. Direct comparisons should be made with caution. Lower Ki values indicate higher binding affinity.
Table 2: Recommended Concentration Ranges for L(-)-Norepinephrine in Research
| Application | Concentration Range | Notes |
| In Vitro (Cell Culture) | 10 nM - 10 µM | The optimal concentration is highly cell-type dependent. A dose-response curve is essential. Concentrations above 10 µM are more likely to induce off-target effects.[7] |
| In Vivo (Rodent Models) | 0.1 - 1 mg/kg (s.c. or i.p.) | Dosage can vary significantly based on the animal model, route of administration, and desired physiological effect. Continuous infusion is often used to maintain stable plasma levels. |
Experimental Protocols
1. Radioligand Binding Assay to Determine Binding Affinity
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of L(-)-Norepinephrine for a specific adrenergic receptor subtype.
-
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β receptors).
-
This compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of L(-)-Norepinephrine.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of L(-)-Norepinephrine.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist).
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes onto filter paper using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of L(-)-Norepinephrine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay: cAMP Measurement for β-Adrenergic Receptors
This protocol describes a method to measure the functional response to β-receptor activation by quantifying intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells expressing the β-adrenergic receptor of interest.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Stimulate the cells with varying concentrations of L(-)-Norepinephrine for a defined time.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the L(-)-Norepinephrine concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: Signaling pathways of norepinephrine through α1, α2, and β adrenergic receptors.
Caption: Experimental workflow for assessing off-target effects of norepinephrine.
Caption: A logical troubleshooting guide for unexpected norepinephrine experiment results.
References
- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]
- 3. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of L(-)-Norepinephrine bitartrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of L(-)-Norepinephrine bitartrate (B1229483). The following troubleshooting guides and FAQs will help ensure the consistency and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - General Handling and Storage
This section addresses common questions regarding the proper storage, handling, and preparation of L(-)-Norepinephrine bitartrate and its solutions.
Q1: How should I store the solid this compound powder?
A1: The solid powder should be stored in a tightly sealed container, protected from light and moisture.[1] Recommended storage temperatures are between 20°C and 25°C (68°F to 77°F).[2][3]
Q2: My norepinephrine (B1679862) solution has turned a pinkish or brownish color. Can I still use it?
A2: No, you should discard any solution that is discolored.[4][5] Discoloration indicates oxidation and degradation of the norepinephrine molecule, which will lead to inaccurate and unreliable experimental results.[4] This process is accelerated by exposure to light, air, high temperatures, and alkaline pH (above 6.0).[4]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Sterile, nuclease-free water, phosphate-buffered saline (PBS) at pH 7.2, or a 5% dextrose solution are commonly used.[1][4] Dextrose solutions are often recommended for infusions as they can protect against significant drug loss due to oxidation.[5]
Q4: Should I use an antioxidant when preparing my solutions?
A4: Yes, adding an antioxidant is highly recommended to preserve biological activity.[4] A common and effective choice is L-ascorbic acid, which can be added to your solvent to a final concentration of 0.1 mM.[1][4]
Q5: I see a precipitate in my norepinephrine solution after thawing it. What should I do?
A5: Do not use a solution with a visible precipitate.[4] Precipitate formation can result from improper pH, repeated freeze-thaw cycles, or incompatibility with the diluent, leading to the formation of insoluble degradation products.[4] It is best practice to prepare fresh solutions or, if storing, to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Q6: How long are prepared solutions of this compound stable?
A6: Stability is highly dependent on concentration, storage temperature, and exposure to light. Solutions are significantly more stable at colder temperatures (-20°C or +5°C) compared to room temperature.[6] For example, a 0.50 mg/mL solution in 5% glucose is stable for at least 48 hours at room temperature (20-25°C).[7][8] However, for long-term storage, freezing at -20°C is recommended, which can maintain stability for up to a year.[6] Always prepare fresh solutions for the most reliable results.[4]
Section 2: Troubleshooting Guide - Investigating Batch-to-Batch Variability
Inconsistent experimental outcomes are a significant challenge when using different batches of this compound. This guide provides a systematic approach to identifying the source of variability.
Issue: My experimental results are inconsistent or weaker than expected with a new batch of this compound.
This variability can stem from differences in the chemical purity, biological potency, or handling of the new batch compared to previous ones. Follow the workflow below to diagnose the issue.
Caption: Workflow for troubleshooting batch-to-batch variability.
Section 3: Experimental Protocols
To quantitatively assess a new batch of this compound, use the following standardized protocols.
Protocol 1: Preparation of a Standardized Stock Solution
This protocol ensures that the solution is prepared consistently and is protected from degradation.
Materials:
-
This compound powder
-
Sterile, nuclease-free 5% Dextrose in Water (D5W)
-
L-ascorbic acid
-
Sterile, light-protecting microcentrifuge tubes or amber vials[1]
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Solvent with Antioxidant:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile water.
-
Filter-sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid to the D5W to a final concentration of 0.1 mM.[4] This will help prevent oxidation.
-
-
Weigh Norepinephrine:
-
In a controlled environment, accurately weigh the required amount of this compound powder.
-
-
Dissolution:
-
Transfer the powder to a sterile, light-protecting tube.
-
Add the prepared solvent with antioxidant to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. Visually inspect to ensure no particles are present.[4]
-
-
Sterilization and Storage:
-
Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.[4]
-
Aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1] Protect from light at all times.
-
Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)
This method allows for the verification of purity and the detection of common degradation products.
Objective: To assess the purity of a new batch and compare its chromatogram to a reference standard or a previously validated batch.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase: A mixture of aqueous buffer (e.g., sodium 1-octanesulfonate) and methanol (B129727) (e.g., 80:20 v/v).[9] The pH of the aqueous portion should be acidic (e.g., pH 3.0 adjusted with phosphoric acid).
-
Flow Rate: 1.5 mL/min[9]
-
Detection Wavelength: 199 nm[9] or 280 nm
-
Column Temperature: 35°C[10]
Procedure:
-
Prepare Standards: Prepare a solution of a USP reference standard or a previously qualified "good" batch of this compound at a known concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Prepare Sample: Prepare the new batch of norepinephrine at the same concentration as the standard.
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
Compare the retention time of the main peak in the sample to the standard. They should match.
-
Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks. This should typically be >99%.[11]
-
Look for the presence of new or larger impurity peaks compared to the standard. Common impurities include arterenone and norepinephrine sulfonic acid.[12][13]
-
Protocol 3: Functional Bioassay for Potency Verification
This protocol determines the biological activity of the norepinephrine batch, which is crucial for ensuring consistent experimental effects.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of the new batch and compare it to a reference standard.
Materials:
-
HEK293 cells stably expressing a human adrenergic receptor (e.g., alpha-1 or beta-1).[14]
-
Cell culture medium (e.g., DMEM with 10% FBS).[14]
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[14]
-
A fluorescent calcium indicator (for alpha-1 assays) or a cAMP assay kit (for beta-1 assays).
-
Multi-well plates (e.g., 96-well black, clear bottom for fluorescence).
-
Plate reader capable of measuring fluorescence or luminescence.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to form a monolayer overnight.[14]
-
Compound Preparation:
-
Prepare serial dilutions of the new norepinephrine batch and a reference standard in assay buffer. Include a vehicle control (buffer only).
-
-
Assay Performance (Example for Alpha-1 Receptor/Calcium Flux):
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells gently with assay buffer.
-
Place the plate in the plate reader.
-
Add the norepinephrine dilutions to the wells and immediately begin measuring fluorescence over time.
-
-
Data Analysis:
-
For each concentration, calculate the peak fluorescence response.
-
Plot the response against the logarithm of the norepinephrine concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
-
Compare the EC₅₀ of the new batch to the reference standard. A significant deviation indicates a difference in potency.
-
Section 4: Key Technical Information
Norepinephrine Signaling Pathway
L(-)-Norepinephrine exerts its effects by binding to adrenergic receptors. The two primary pathways relevant to its physiological effects are mediated by α1 and β1 receptors.
Caption: Simplified signaling pathways of L(-)-Norepinephrine.
Data on Stability and Quality
Consistent results depend on starting with a high-quality, stable product. The tables below summarize key stability factors and quality attributes to consider when evaluating a new batch.
Table 1: Factors Influencing the Stability of this compound Solutions
| Parameter | Condition | Impact on Stability | Recommendation | Citation(s) |
|---|---|---|---|---|
| pH | < 3.0 or > 6.0 | Increased rate of degradation and oxidation. | Maintain pH between 3.6 and 6.0 for optimal stability in solution. | [5] |
| Temperature | Room Temp (~25°C) | Significantly decreases stability over time. | Store solutions at +5°C or -20°C for long-term use. | [6] |
| Light | Exposure to UV/light | Catalyzes oxidation, leading to discoloration and potency loss. | Always store and handle in light-protecting containers (amber vials, foil wrap). | [1][3][15] |
| Oxygen | Exposure to air | Primary driver of oxidative degradation. | Purge solvents with nitrogen or argon; use sealed containers. | [4][15] |
| Solvent | Saline vs. Dextrose | Less stable in Normal Saline compared to 5% Dextrose. | Use 5% Dextrose for infusions and consider for stock solutions. |[5][16] |
Table 2: Key Quality Attributes for Evaluating a New Batch of this compound
| Attribute | Method of Analysis | Acceptance Criteria | Rationale for Importance | Citation(s) |
|---|---|---|---|---|
| Purity | HPLC | > 99% | Ensures that the observed biological effect is due to the active compound and not contaminants. | [11] |
| Enantiomeric Purity | Chiral HPLC | L-isomer > 99% | The D-isomer has significantly lower pharmacological activity; its presence reduces potency. | [10][17][18] |
| Identity | FTIR / Mass Spec | Matches reference standard | Confirms the chemical structure of the compound. | [12] |
| Water Content | Karl Fischer Titration | 4.5% - 5.8% (for monohydrate) | Incorrect water content affects the calculated molarity of prepared solutions. | [12] |
| Arterenone Content | HPLC-UV (at 310 nm) | NMT 0.2% | Arterenone is an oxidative degradation product that indicates improper handling or manufacturing. | [12] |
| Appearance | Visual Inspection | White to off-white powder | Any discoloration may indicate the presence of impurities or degradation. |[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. viatris.com [viatris.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. benchchem.com [benchchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. DSpace [archive.hshsl.umaryland.edu]
- 16. Norepinephrine bitartrate | CHEO ED Outreach [outreach.cheo.on.ca]
- 17. CN111700859A - Norepinephrine bitartrate injection and preparation method thereof - Google Patents [patents.google.com]
- 18. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
Why are my cells not responding to L(-)-Norepinephrine bitartrate treatment?.
This technical support center provides troubleshooting guidance for researchers encountering a lack of cellular response to L(-)-Norepinephrine bitartrate (B1229483) treatment. The information is tailored for scientists and drug development professionals working with cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing any response to L(-)-Norepinephrine bitartrate. What are the primary reasons this might be happening?
A lack of cellular response to this compound can stem from several factors. These can be broadly categorized as issues with the compound itself, problems with the cell line, or suboptimal experimental conditions. It is crucial to systematically investigate each of these possibilities to pinpoint the root cause of the issue.
Q2: How can I be sure that the this compound I am using is active?
This compound is susceptible to degradation. Its stability can be compromised by exposure to light, air, high temperatures, and alkaline pH.[1][2][3][4] Discoloration of the solution (e.g., turning pinkish or brown) or the presence of a precipitate are clear indicators of degradation, and such solutions should be discarded.[2][4][5] To ensure the activity of your compound, it is best practice to prepare fresh solutions for each experiment from a properly stored stock.[6][7][8]
Q3: Could the issue be with my cell line? How do I check for this?
Yes, the issue could very well be with your chosen cell line. For a cell to respond to norepinephrine (B1679862), it must express the appropriate adrenergic receptors (alpha and beta).[8] You can verify the expression of these receptors in your cell line using techniques such as Western blotting, qPCR, or immunofluorescence. If your cell line has low or no expression of adrenergic receptors, it will not respond to norepinephrine treatment.[9]
Q4: What is receptor desensitization and could it be affecting my experiment?
Receptor desensitization is a phenomenon where prolonged exposure to an agonist, like norepinephrine, leads to a decrease in the cell's response.[10][11] This can happen in two ways: short-term desensitization, which involves the uncoupling of the receptor from its signaling pathway, and long-term desensitization, which involves a reduction in the number of receptors on the cell surface (downregulation).[10][12][13][14] If your experimental protocol involves long incubation times or repeated treatments with norepinephrine, receptor desensitization could be the reason for the diminished or absent response.
Troubleshooting Guide
If you are experiencing a lack of response in your cells after treatment with this compound, follow this troubleshooting guide to identify the potential cause.
Step 1: Verify the Integrity of this compound
-
Visual Inspection: Check your stock and working solutions for any signs of discoloration or precipitation.[2][4][5] A fresh solution of norepinephrine should be colorless.[15][16]
-
Preparation and Storage: Ensure that your stock solutions were prepared in a suitable solvent, protected from light, and stored at the correct temperature (-20°C or -80°C for long-term storage).[6][17][18] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4][7] For working solutions, it is recommended to prepare them fresh for each experiment.[6][7][8] Dextrose-containing solutions can help reduce the loss of potency due to oxidation.[2][3][15][16]
Step 2: Evaluate Your Cell Line
-
Adrenergic Receptor Expression: Confirm that your cell line expresses alpha and/or beta-adrenergic receptors. Consult the literature for information on your specific cell line or perform experiments like Western blotting or qPCR to determine the receptor expression levels.
-
Cell Health and Passage Number: Ensure that your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[8] High passage numbers can lead to phenotypic changes and altered receptor expression.
Step 3: Optimize Experimental Conditions
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of norepinephrine concentrations (from nanomolar to micromolar) to determine the optimal concentration for your cell line.[6][8]
-
Time-Course Experiment: The effect of norepinephrine can be time-dependent. Conduct a time-course experiment to identify the optimal incubation time for observing a response in your cells.[6]
-
Cell Seeding Density: Optimize the cell seeding density to ensure that the cells are at an appropriate confluency during the experiment.[6]
-
Media Composition: Be aware that some components in cell culture media, such as phenol (B47542) red, can interfere with certain GPCR assays.[7] Consider using phenol red-free media for your experiments.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protected from light.[6][17][18] | Prevents degradation from light exposure and repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh for each experiment.[6][7][8] | Ensures potency and avoids degradation that can occur in solution over time. |
| Diluent | Use a dextrose-containing solution (e.g., 5% Dextrose Injection).[2][3][15][16] | Dextrose helps to minimize oxidation of norepinephrine.[2][3][15][16] |
| pH | Maintain a pH between 3.0 and 4.5 in solution.[15][16] | Norepinephrine is more stable in acidic conditions and labile in alkaline conditions.[2][3] |
Table 2: Common Concentration Ranges for this compound in Cell Culture
| Cell Type | Concentration Range | Observed Effect |
| Glioblastoma Cells | 5 µM - 50 µM | Investigation of migration and invasion.[8] |
| Hippocampal Neurons | > 50 µM | Induction of apoptosis.[8] |
| Adult Hippocampal Precursors | 10 µM | Enhanced neurosphere formation.[19] |
| Glioblastoma U251 and U87 cells | 5 µM - 50 µM | Decreased migration and invasion.[20] |
Experimental Protocols
Protocol 1: Western Blot for Adrenergic Receptor Expression
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the adrenergic receptor subtype of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: cAMP Assay for β-Adrenergic Receptor Activation
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[9]
-
Norepinephrine Treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay, following the manufacturer's instructions.[9]
Visualizations
Caption: Norepinephrine signaling pathways.
Caption: Troubleshooting workflow for unresponsive cells.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. publications.ashp.org [publications.ashp.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. benchchem.com [benchchem.com]
- 5. Norepinephrine bitartrate | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: GPCR Desensitization [jove.com]
- 12. β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 16. DailyMed - NOREPINEPHRINE BITARTRATE solution [dailymed.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. ejhp.bmj.com [ejhp.bmj.com]
- 19. jneurosci.org [jneurosci.org]
- 20. Norepinephrine inhibits migration and invasion of human glioblastoma cell cultures possibly via MMP-11 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
How to properly store L(-)-Norepinephrine bitartrate powder and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of L(-)-Norepinephrine bitartrate (B1229483) powder and solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of L(-)-Norepinephrine bitartrate.
Issue: My norepinephrine (B1679862) solution has turned pink, yellow, or brown.
-
Cause: This discoloration indicates oxidation of the norepinephrine molecule.[1][2] The catechol group in norepinephrine is highly susceptible to oxidation, which is accelerated by exposure to light, air (oxygen), and alkaline pH.[1][3]
-
Solution: Discard the discolored solution as it has degraded and its potency is compromised.[2] Prepare a fresh solution using deoxygenated solvent and protect it from light.
Issue: A precipitate has formed in my norepinephrine solution.
-
Cause: Precipitation can occur if the solubility limit is exceeded or if the pH of the solution is not optimal. Norepinephrine is more stable and soluble in acidic conditions.[4][5][6]
-
Solution: Ensure the pH of your solution is within the recommended range of 3.0-4.5.[7] If you are preparing a concentrated stock solution, verify the solubility of this compound in your chosen solvent.
Issue: I am seeing inconsistent results in my experiments using a previously prepared norepinephrine stock solution.
-
Cause: Inconsistent results are often due to the degradation of norepinephrine in the stock solution, leading to a decrease in the effective concentration of the active compound.[2] Stability can be affected by storage temperature, freeze-thaw cycles, and exposure to light and air.
-
Solution: Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1] Always store aliquots at the recommended temperature and protect them from light.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound powder should be stored in a tightly closed container in a dry and well-ventilated place.[8][9] For long-term storage, temperatures between 2°C and 8°C are often recommended, and some suppliers suggest storage at -70°C.[8][10] It is crucial to protect the powder from light.[10]
Q2: How should I prepare and store a stock solution of this compound?
To prepare a stock solution, dissolve the powder in an acidic buffer or a solution with an adjusted acidic pH, ideally between 3.0 and 4.5.[7] The use of 5% dextrose solution is recommended as it helps protect against significant drug loss due to oxidation.[4][5][6] For short-term storage, solutions can be kept at 2-8°C for up to 5 days. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or colder for extended stability.[11]
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive.[12][13] Exposure to light can catalyze its degradation.[3] Therefore, both the powder and its solutions should always be protected from light by using amber vials or by wrapping containers in aluminum foil.[1][12]
Q4: What is the optimal pH for norepinephrine solutions to ensure stability?
Norepinephrine solutions are most stable in an acidic pH range.[4][5][6] A pH between 3.0 and 4.5 is generally recommended to minimize degradation.[7] The stability of norepinephrine decreases significantly in neutral or alkaline conditions.[4][5][6]
Q5: Should I use an antioxidant in my norepinephrine solution?
The addition of an antioxidant like sodium metabisulfite (B1197395) or edetate disodium (B8443419) (EDTA) can help prevent oxidation and improve the stability of norepinephrine solutions.[7] However, the compatibility of the antioxidant with your specific experimental setup should be considered.
Data Presentation
Table 1: Stability of this compound Solutions under Various Storage Conditions
| Concentration | Diluent | Storage Temperature | Light Condition | pH | Stability Results |
| 0.2 mg/mL & 0.5 mg/mL | 0.9% Sodium Chloride | +5±3°C and -20±5°C | In the dark | Not specified | Stability maintained for 365 days.[11] |
| 0.2 mg/mL & 0.5 mg/mL | 0.9% Sodium Chloride | +25±2°C | In the dark | Not specified | Chemical degradation and coloring appeared before the end of the 1-year study.[11] |
| 0.50 mg/mL & 1.16 mg/mL | 5% Dextrose | 20-25°C | Protected and unprotected from light | Not specified | Retained more than 95.0% of the initial concentration after 48 hours.[14][15] |
| 5 mg/L | 5% Dextrose | Not specified | Not specified | 6.5 | 5% loss in 6 hours.[4][5][6] |
| 5 mg/L | 5% Dextrose | Not specified | Not specified | 7.5 | 5% loss in 4 hours.[4][5][6] |
| Stock Solution | Not specified | 4°C | Not specified | Not specified | Stable for up to 5 days. |
Experimental Protocols
Protocol: Preparation of a Stable this compound Stock Solution
-
Solvent Preparation: Use a suitable acidic buffer (e.g., citrate (B86180) buffer) or 5% dextrose solution.[4][5][6] To minimize oxidation, deoxygenate the solvent by bubbling with an inert gas like nitrogen or argon for at least 15-20 minutes.
-
Weighing: Weigh the required amount of this compound powder in a controlled environment with minimal light exposure.
-
Dissolution: Promptly dissolve the powder in the deoxygenated solvent. Gentle vortexing can be used to aid dissolution.
-
pH Adjustment: Measure the pH of the solution and, if necessary, adjust it to a range of 3.0-4.5 using a suitable acid (e.g., hydrochloric acid).[7]
-
Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Dispense the solution into single-use, light-protecting (amber) vials. For immediate use, store at 2-8°C. For long-term storage, freeze at -20°C or below.[11]
Mandatory Visualization
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: Logical steps for troubleshooting discolored norepinephrine solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. publications.ashp.org [publications.ashp.org]
- 5. publications.ashp.org [publications.ashp.org]
- 6. publications.ashp.org [publications.ashp.org]
- 7. DailyMed - NOREPINEPHRINE- norepinephrine bitartrate solution [dailymed.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biosynth.com [biosynth.com]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. L- (-)-Norepinephrine = 99 , solid 108341-18-0 [sigmaaldrich.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Calculating correct molarity for L(-)-Norepinephrine bitartrate monohydrate
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for accurately calculating the molarity of solutions prepared with L(-)-Norepinephrine bitartrate (B1229483) monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the difference between L(-)-Norepinephrine free base, L(-)-Norepinephrine bitartrate, and this compound monohydrate?
A: These are three different forms of the same active compound, and the key distinction is their molecular weight, which is critical for accurate solution preparation.
-
L(-)-Norepinephrine (Free Base): This is the active molecule itself without any counter-ions or water molecules.
-
This compound: This is a salt form where L(-)-Norepinephrine is combined with bitartrate. Salts are often used in pharmaceuticals to improve the stability and solubility of the active compound.
-
This compound Monohydrate: This is the bitartrate salt form with one molecule of water (a monohydrate) incorporated into its crystal structure. This is often the most stable form for storage and handling.
It is crucial to use the molecular weight of the specific form you are weighing to ensure the final concentration of the active L(-)-Norepinephrine is correct.
Q2: Why can't I just use the molecular weight of L(-)-Norepinephrine for my calculations?
A: When you weigh this compound monohydrate powder, a significant portion of that mass is composed of the bitartrate and water molecule, not just the active L(-)-Norepinephrine. Using the molecular weight of the free base (169.18 g/mol ) instead of the monohydrate salt (337.28 g/mol ) will result in a solution with a much lower concentration of the active compound than intended, leading to inaccurate and unreliable experimental results.
Q3: How do I correctly calculate the mass of this compound monohydrate needed for a solution of a specific molarity?
A: The key is to use the full molecular weight of the this compound monohydrate compound in the standard molarity formula. Since the molar ratio of the active compound to the salt form is 1:1, a 1 M solution of the salt will provide a 1 M concentration of L(-)-Norepinephrine.
The Formula: Mass (g) = Desired Molarity of L(-)-Norepinephrine (mol/L) × Final Volume (L) × Molecular Weight of this compound Monohydrate ( g/mol )
Example Calculation: To prepare 10 mL of a 10 mM stock solution of L(-)-Norepinephrine:
-
Desired Molarity: 10 mM = 0.010 mol/L
-
Final Volume: 10 mL = 0.010 L
-
Calculation: Mass = 0.010 mol/L × 0.010 L × 337.28 g/mol = 0.0033728 g
-
Convert to Milligrams: 0.0033728 g × 1000 mg/g = 3.37 mg
You would need to weigh 3.37 mg of this compound monohydrate and dissolve it in a final volume of 10 mL to achieve a 10 mM solution of L(-)-Norepinephrine.
Quantitative Data Summary
For accurate calculations, refer to the molecular weights of the different forms of L(-)-Norepinephrine presented in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| L(-)-Norepinephrine (Free Base) | C₈H₁₁NO₃ | 169.18[5][6] | The active compound. |
| This compound (Anhydrous) | C₁₂H₁₇NO₉ | 319.26[7][8] | Salt form without water. |
| This compound Monohydrate | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O | 337.28[1][2][3][4] | Salt form with one water molecule. Use this for calculations if it is the form you are weighing. |
Troubleshooting Guide
Q: My experimental results are inconsistent or weaker than expected. What could be the cause?
A: An incorrect solution concentration is a common cause.
-
Verify Molecular Weight: Double-check that you used the molecular weight for the monohydrate salt form (337.28 g/mol ) and not the free base or anhydrous salt. This is the most frequent error.
-
Check Compound Stability: Catecholamines like norepinephrine (B1679862) can be sensitive to light, oxygen, and repeated freeze-thaw cycles. Ensure your stock solution was stored properly (protected from light, aliquoted, at -20°C or -80°C) and is not expired.
-
Ensure Complete Dissolution: Confirm that all the powder was fully dissolved before making the final volume adjustment. Incomplete dissolution will lower the actual concentration.
Q: The this compound monohydrate powder is not dissolving. What should I do?
A:
-
Consult the Datasheet: Always check the manufacturer's certificate of analysis or product datasheet for recommended solvents. This compound is generally soluble in water.
-
Use Gentle Agitation: Try vortexing or sonicating the solution briefly.
-
Adjust pH: The solubility of norepinephrine can be pH-dependent. The datasheet may recommend a specific pH range for optimal solubility and stability.
Detailed Experimental Protocol
Objective: To prepare a 10 mM stock solution of L(-)-Norepinephrine.
Materials:
-
This compound monohydrate (MW = 337.28 g/mol )
-
Analytical balance
-
Appropriate solvent (e.g., sterile, nuclease-free water or a buffer like PBS)
-
Calibrated pipettes
-
15 mL conical tube or volumetric flask
-
Vortex mixer
-
Light-blocking microcentrifuge tubes for aliquoting
Methodology:
-
Calculate the Required Mass: Using the formula Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol ) / 1000, calculate the mass needed. For 10 mL of a 10 mM solution: Mass = 10 mM × 10 mL × 337.28 / 1000 = 3.37 mg
-
Weigh the Compound: Carefully weigh out 3.37 mg of this compound monohydrate powder using an analytical balance.
-
Dissolve the Compound: Transfer the powder to a 15 mL conical tube. Add approximately 8 mL of the chosen solvent.
-
Mix Thoroughly: Close the tube securely and vortex until the powder is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Adjust to Final Volume: Carefully add solvent to bring the total volume of the solution to exactly 10 mL.
-
Final Mix and Aliquot: Invert the tube several times to ensure the solution is homogeneous. Dispense the stock solution into smaller, light-blocking microcentrifuge tubes (e.g., 100 µL aliquots).
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Molarity Calculation Workflow
The following diagram illustrates the logical workflow for selecting the correct molecular weight to ensure an accurate final concentration of L(-)-Norepinephrine.
Caption: Workflow for selecting the correct molecular weight for molarity calculations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-(-)-Norepinephrine (+)-bitartrate salt monohydrate | C12H19NO10 | CID 24847757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | C12H17NO9 | CID 11957447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-Norepinephrine (+)-bitartrate | C12H17NO9 | CID 25127519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Effects of L(-)-Norepinephrine Bitartrate and Epinephrine on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of L(-)-Norepinephrine bitartrate (B1229483) (Norepinephrine) and Epinephrine (B1671497) on cardiac contractility, supported by experimental data and detailed methodologies.
Introduction
L(-)-Norepinephrine bitartrate and Epinephrine are endogenous catecholamines that act as both hormones and neurotransmitters, playing a crucial role in the regulation of the cardiovascular system.[1][2] They are fundamental in the body's "fight or flight" response, eliciting significant changes in heart rate, blood pressure, and cardiac contractility.[1][2] While chemically similar, their nuanced differences in receptor affinity lead to distinct physiological and pharmacological effects, making a detailed comparison essential for research and therapeutic applications.[3]
Mechanism of Action: A Tale of Two Affinities
The cardiovascular effects of Norepinephrine (B1679862) and Epinephrine are mediated by their interaction with adrenergic receptors (adrenoceptors), which are classified into alpha (α) and beta (β) types.[4][5]
-
Norepinephrine primarily demonstrates a higher affinity for α-adrenergic receptors and β1-adrenergic receptors.[4][5] Its effect on β2-receptors is comparatively weak.[4]
-
Epinephrine interacts with both α and β receptors.[2] It has a potent effect on β1 and β2 receptors, and a dose-dependent effect on α1 receptors, particularly at higher concentrations.[4]
These differences in receptor activation are central to their distinct effects on cardiac contractility and hemodynamics.
Signaling Pathways
Upon binding to adrenergic receptors on cardiomyocytes, both Norepinephrine and Epinephrine trigger intracellular signaling cascades that ultimately modulate cardiac function.
Norepinephrine Signaling in Cardiomyocytes:
Norepinephrine primarily acts on β1-adrenergic receptors in the heart, which are coupled to a Gs protein.[6] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced contractility.[6][7] Norepinephrine can also activate α1-adrenergic receptors, which are coupled to a Gq protein, activating the Phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[5][8]
Epinephrine Signaling in Cardiomyocytes:
Epinephrine activates both β1 and β2-adrenergic receptors in the heart.[] The β1-receptor signaling pathway is identical to that of norepinephrine, leading to increased contractility. The activation of β2-receptors, also coupled to Gs proteins, contributes to the overall increase in cAMP and subsequent PKA activation.[] At high concentrations, epinephrine's α1-adrenergic effects also contribute to increased intracellular calcium.
Comparative Effects on Cardiac Contractility: Experimental Data
The following tables summarize quantitative data from various studies comparing the effects of Norepinephrine and Epinephrine on key parameters of cardiac contractility and hemodynamics.
Table 1: Effects on Hemodynamic Parameters in a Rat Model of Amitriptyline (B1667244) Intoxication [10]
| Parameter | Norepinephrine (0.1-5.0 mg/kg/min) | Epinephrine (0.1-5.0 mg/kg/min) |
| Mean Arterial Pressure | Increased at all doses | Increased at higher doses |
| Heart Rate | Increased | Increased (more than Norepinephrine) |
| Left Ventricular max dP/dt | Increased at all doses | Increased at higher doses |
| Left Ventricular End-Diastolic Pressure | Unaltered | Unaltered |
Table 2: Post-Resuscitation Myocardial Function in a Rat Model of Ventricular Fibrillation [11][12]
| Parameter | Epinephrine |
| dP/dt40 | Greatest impairment compared to placebo and other agents |
| Negative dP/dt | Greatest impairment compared to placebo and other agents |
| Left Ventricular End-Diastolic Pressure | Significantly increased |
| Heart Rate | Significantly increased |
Table 3: Effects on Left Ventricular Diastolic Function in Healthy Volunteers [13]
| Parameter | Norepinephrine (144 µg) | Epinephrine (45 µg) |
| Blood Pressure | Increased | Unchanged |
| Heart Rate | Decreased | Increased |
| Deceleration Rate (Dc) | Decreased | Increased |
| Isovolumic Relaxation Time (IVRT) | Prolonged | Shortened |
| Conclusion | Impeded myocardial relaxation | Activated left ventricular relaxation |
Table 4: Hemodynamic Effects in Conscious Dogs [14]
| Parameter | Norepinephrine (1.0 µg/kg, iv) |
| Mean Arterial Blood Pressure | +67 ± 7 mm Hg |
| Left Ventricular Systolic Pressure | +74 ± 6 mm Hg |
| Left Ventricular End-Diastolic Pressure | +4 ± 1 mm Hg |
| Peak dP/dt | +1660 mm Hg/sec |
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the effects of this compound and Epinephrine on cardiac contractility.
Langendorff Isolated Heart Perfusion
The Langendorff heart technique is an ex vivo method that allows for the study of cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.[15][16]
Protocol:
-
Animal Preparation and Heart Excision: The experimental animal (e.g., rat, rabbit, mouse) is anesthetized. The heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.[17]
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.[18]
-
Retrograde Perfusion: A nutrient-rich, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) is perfused retrogradely down the aorta.[15] The pressure from the perfusate closes the aortic valve, forcing the solution into the coronary arteries to supply the myocardium.[15]
-
Parameter Measurement: A pressure transducer connected to a balloon inserted into the left ventricle measures intraventricular pressure, allowing for the calculation of parameters such as dP/dt max (a measure of contractility), heart rate, and left ventricular developed pressure.[19]
-
Drug Administration: this compound or Epinephrine is added to the perfusate at desired concentrations, and the subsequent changes in cardiac parameters are recorded and analyzed.[15]
Isolated Cardiomyocyte Contractility Assay
This in vitro method allows for the direct assessment of drug effects on the contractility of individual heart muscle cells.[20][21]
Protocol:
-
Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated from an adult animal heart using enzymatic digestion.[21]
-
Cell Plating: The isolated, calcium-tolerant cardiomyocytes are plated on laminin-coated culture dishes.[21]
-
Contractility Measurement: The contractility of the cardiomyocytes is measured using a video-based system that tracks sarcomere shortening or cell edge movement.[20][21] The cells are typically paced with electrical field stimulation to ensure regular contractions.[20]
-
Data Acquisition: A specialized software analyzes the video images in real-time to generate data on various contractility parameters, such as amplitude of shortening, and velocities of contraction and relaxation.[20]
-
Compound Application: Test compounds, such as Norepinephrine or Epinephrine, are added to the culture medium, and changes in contractility are recorded and quantified.[20]
In Vivo Hemodynamic Assessment
This approach involves measuring cardiovascular parameters in a living animal to understand the systemic effects of the drugs.
Protocol:
-
Animal Preparation: An animal (e.g., rat, dog) is anesthetized and instrumented for hemodynamic monitoring.
-
Catheterization: Catheters are inserted into arteries and veins for drug administration and blood pressure measurement. A pressure-volume catheter may be placed in the left ventricle to measure real-time pressure and volume.
-
Data Recording: Baseline hemodynamic parameters, including blood pressure, heart rate, and left ventricular pressure (from which dP/dt can be derived), are continuously recorded.[11]
-
Drug Infusion: this compound or Epinephrine is infused intravenously at varying doses.[10]
-
Data Analysis: The recorded data is analyzed to determine the dose-response effects of each drug on cardiac contractility and overall hemodynamics.
Summary and Conclusion
Both this compound and Epinephrine are potent inotropic agents that increase cardiac contractility. However, their differential receptor affinities lead to distinct hemodynamic profiles.
-
Norepinephrine is a potent vasoconstrictor due to its strong α-adrenergic activity, leading to a significant increase in blood pressure.[2] Its effects on heart rate can be variable, sometimes causing a reflex bradycardia in response to the rise in blood pressure.[13]
-
Epinephrine has a more pronounced effect on heart rate and cardiac output due to its strong β1 and β2-adrenergic stimulation.[3] Its effect on blood pressure is more complex, with the potential for vasodilation in skeletal muscle beds via β2-receptors at lower doses.[4]
The choice between Norepinephrine and Epinephrine in a research or clinical context depends on the desired hemodynamic outcome. For instance, in situations requiring a primary increase in vascular resistance to elevate blood pressure, Norepinephrine is often favored.[1] Conversely, where a significant increase in heart rate and contractility is the primary goal, Epinephrine may be more suitable. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific study designs.
References
- 1. verywellhealth.com [verywellhealth.com]
- 2. Epinephrine vs. norepinephrine: What to know [medicalnewstoday.com]
- 3. Epinephrine vs. Norepinephrine: Function, Uses & More [healthline.com]
- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 5. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 10. Effects of epinephrine and norepinephrine on hemodynamic parameters and arrhythmias during a continuous infusion of amitriptyline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Epinephrine increases the severity of postresuscitation myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of epinephrine and norepinephrine administered during local anesthesia on left ventricular diastolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of cardiac contractility using langendorff apparatus connected to a powerlab | PPTX [slideshare.net]
- 20. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
A Comparative Guide to L(-)-Norepinephrine Bitartrate and Phenylephrine for In Vitro Vasoconstriction
For researchers, scientists, and drug development professionals investigating vascular pharmacology, the choice of a vasoconstrictor agent is a critical experimental parameter. This guide provides an objective comparison of two commonly used adrenergic agonists, L(-)-Norepinephrine bitartrate (B1229483) and Phenylephrine (B352888), for inducing vasoconstriction in in vitro models. This comparison is supported by experimental data on their receptor binding affinities and functional potencies, alongside detailed experimental protocols and signaling pathway visualizations.
Mechanism of Action: A Tale of Two Receptor Affinities
Both L(-)-Norepinephrine and Phenylephrine exert their vasoconstrictive effects through the activation of adrenergic receptors on vascular smooth muscle cells. However, their receptor selectivity profiles differ significantly, leading to distinct pharmacological actions.
L(-)-Norepinephrine Bitartrate is an endogenous catecholamine that acts as a non-selective agonist at alpha-1, alpha-2, and beta-1 adrenergic receptors.[1] Its vasoconstrictive effects are primarily mediated through the activation of alpha-1 adrenergic receptors on vascular smooth muscle, which initiates a signaling cascade leading to muscle contraction.[1]
Phenylephrine is a synthetic sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist .[2] Its primary mechanism of action is the direct stimulation of alpha-1 receptors, leading to vasoconstriction with minimal to no effect on beta-adrenergic receptors.[3] This selectivity makes phenylephrine a useful tool for specifically studying alpha-1 mediated vasoconstriction.
Signaling Pathway for Alpha-1 Adrenergic Receptor-Mediated Vasoconstriction
The activation of alpha-1 adrenergic receptors by both L(-)-Norepinephrine and Phenylephrine initiates a well-characterized signaling cascade within the vascular smooth muscle cell. This pathway is Gq protein-coupled and results in an increase in intracellular calcium concentration, the key trigger for muscle contraction.
Quantitative Comparison of Receptor Binding and Functional Potency
The following table summarizes the available quantitative data for the binding affinity (pKi) and functional potency (EC50) of this compound and Phenylephrine. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may differ.
| Compound | Receptor Subtype | Parameter | Value | Species | Tissue/Cell Line | Reference |
| L(-)-Norepinephrine | Alpha-1A | pKi | 5.82 | Guinea Pig | Cerebral Cortical Membranes | [4] |
| Phenylephrine | Alpha-1A | pKi | 5.86 | Human | - | [5] |
| Alpha-1B | pKi | 4.87 | Human | - | [5] | |
| Alpha-1D | pKi | 4.70 | Human | - | [5] | |
| Phenylephrine | Not specified | EC50 (µM) | 5.07 ± 0.34 | Rat | Saphenous Artery | [6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a higher binding affinity. EC50 is the concentration of an agonist that gives half of the maximal response.
Experimental Protocols: In Vitro Aortic Ring Vasoconstriction Assay
The following is a representative protocol for assessing the vasoconstrictive properties of this compound and Phenylephrine using an isolated aortic ring assay.
Tissue Preparation
-
Humanely euthanize the experimental animal (e.g., rat or rabbit) in accordance with institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS).
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length. For studies investigating the role of the endothelium, some rings can be denuded by gently rubbing the intimal surface.
Physiological Salt Solution (PSS)
A commonly used PSS, such as Krebs-Henseleit solution, should be prepared with the following composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11.1 The solution should be maintained at 37°C and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
Isometric Tension Recording
-
Mount each aortic ring in an organ bath containing oxygenated PSS at 37°C. The rings are suspended between two stainless steel hooks, with the lower hook fixed and the upper hook connected to an isometric force transducer.
-
Apply a resting tension to the rings (typically 1.5-2.0 g for rat aorta) and allow them to equilibrate for 60-90 minutes, with washes of fresh PSS every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
To confirm the presence or absence of a functional endothelium, a test for endothelium-dependent relaxation can be performed using an agent like acetylcholine (B1216132) after pre-contraction with a submaximal concentration of the agonist being studied.
Generation of Concentration-Response Curves
-
After the equilibration and viability checks, add the vasoconstrictor agent (this compound or Phenylephrine) to the organ bath in a cumulative manner, starting from a low concentration and increasing in logarithmic increments.
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile force at each concentration.
Data Analysis
-
Express the contractile response as a percentage of the maximal contraction induced by KCl or the maximal response to the agonist.
-
Plot the concentration-response curves and determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response) for each compound.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro vasoconstriction assay using aortic rings.
Summary
Both this compound and Phenylephrine are effective vasoconstrictors in in vitro settings, primarily acting through alpha-1 adrenergic receptors. The key difference lies in their receptor selectivity, with Phenylephrine being a selective alpha-1 agonist and L(-)-Norepinephrine also activating alpha-2 and beta-1 receptors. This makes Phenylephrine a more suitable tool for isolating and studying alpha-1 adrenergic-mediated responses.
References
- 1. oatext.com [oatext.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of L(-)-Norepinephrine bitartrate and other vasopressors in septic shock models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of L(-)-Norepinephrine bitartrate (B1229483) with other commonly used vasopressors in preclinical septic shock models. The information presented is based on published experimental data to assist researchers and drug development professionals in their understanding and evaluation of vasopressor therapies.
Executive Summary
Septic shock is a life-threatening condition characterized by persistent hypotension despite fluid resuscitation, leading to organ dysfunction. Vasopressors are a cornerstone of septic shock management, and L(-)-Norepinephrine is widely recognized as the first-line agent. This guide delves into the preclinical evidence, comparing the hemodynamic and survival effects of L(-)-Norepinephrine with other vasopressors, including epinephrine (B1671497), vasopressin, dopamine (B1211576), and phenylephrine (B352888), in various animal models of septic shock.
Comparative Efficacy of Vasopressors in Septic Shock Models
The following tables summarize quantitative data from key experimental studies, offering a direct comparison of L(-)-Norepinephrine bitartrate with other vasopressors.
Table 1: Hemodynamic and Survival Outcomes in a Canine Model of Septic Shock [1][2][3]
| Parameter | L(-)-Norepinephrine (0.2, 1.0, or 2.0 µg/kg/min) | Epinephrine (0.2, 0.8, or 2.0 µg/kg/min) | Vasopressin (0.01 or 0.04 U/min) | Placebo |
| Survival | Beneficial effect on survival | Harmful, dose-dependent effect on survival | Beneficial effect on survival | - |
| Mean Arterial Pressure (MAP) | Significantly increased compared to controls | Significantly increased compared to controls | No significant change compared to controls | Decreased |
| Cardiac Index (CI) | No significant adverse effect | Dose-dependent decrease | No significant adverse effect | Decreased |
| Left Ventricular Ejection Fraction (LVEF) | No significant adverse effect | Dose-dependent decrease | No significant adverse effect | Decreased |
| Systemic Vascular Resistance (SVR) | Increased | Dose-dependent increase | Increased | Decreased |
| Serum pH | No significant adverse effect | Dose-dependent decrease | No significant adverse effect | Decreased |
| Serum Creatinine | No significant adverse effect | Dose-dependent increase | No significant adverse effect | Increased |
Table 2: Hemodynamic Effects in a Canine Model of Sepsis [4][5]
| Parameter | L(-)-Norepinephrine (0.8–4 µg/kg/min) | Dopamine (5–20 µg/kg/min) |
| Mean Arterial Pressure (MAP) | Maintained ability to increase MAP | Diminished ability to increase MAP |
| Left Ventricular Ejection Fraction (LVEF) | Diminished ability to increase LVEF | Maintained ability to increase LVEF |
| Stroke Volume | Decreased | Increased |
Table 3: Effects on Microcirculation in a Porcine Model of Sepsis [6]
| Parameter | L(-)-Norepinephrine | Phenylephrine |
| Mesenteric Blood Flow | Associated with blood flow distribution away from mesenteric circulation | Did not impair mesenterial blood flow distribution |
Experimental Protocols
Canine Model of Septic Shock (Minneci et al., 2004) [1][2][3]
-
Animal Model: Seventy-eight awake, purpose-bred beagles (10-12 kg).
-
Sepsis Induction: Intraperitoneal implantation of an Escherichia coli-laden fibrin (B1330869) clot. The dose of bacteria was varied to produce different mortality rates.
-
Drug Administration: Animals were randomized to receive intravenous infusions of L(-)-Norepinephrine (0.2, 1.0, or 2.0 µg/kg/min), epinephrine (0.2, 0.8, or 2.0 µg/kg/min), vasopressin (0.01 or 0.04 U/min), or placebo (5% dextrose in water). All animals also received antibiotics and fluids.
-
Hemodynamic Monitoring: A pulmonary artery catheter and a femoral artery catheter were placed for measurement of cardiac output, pulmonary artery pressure, central venous pressure, and mean arterial pressure. Left ventricular ejection fraction was determined by cineangiography.
-
Biochemical Analysis: Arterial blood gases, serum chemistries, and complete blood counts were measured at baseline and at specified intervals.
Canine Model of Sepsis (Natarajan et al.) [5]
-
Animal Model: Dogs with vasodilatory shock.
-
Sepsis Induction: Not explicitly detailed as a sepsis induction model, but focused on dogs with clinical vasodilatory shock.
-
Drug Administration: Dogs were randomized to receive either norepinephrine (B1679862) or dopamine as a first-line vasopressor.
-
Hemodynamic Monitoring: Systolic blood pressure and heart rate were monitored to calculate the shock index.
Porcine Model of Sepsis (Krejci et al.) [6]
-
Animal Model: Porcine model of sepsis.
-
Sepsis Induction: Details of sepsis induction are referenced from a prior publication.
-
Drug Administration: Comparison of the effects of norepinephrine and phenylephrine on microcirculatory blood flow.
-
Hemodynamic Monitoring: Focused on microcirculatory blood flow in multiple abdominal organs.
Signaling Pathways and Mechanisms of Action
The physiological effects of L(-)-Norepinephrine and other vasopressors are mediated through their interaction with specific receptors, triggering intracellular signaling cascades.
Adrenergic Receptor Signaling
L(-)-Norepinephrine primarily acts on α1 and β1 adrenergic receptors.
Vasopressin Receptor Signaling
Vasopressin exerts its vasoconstrictive effects through V1 receptors on vascular smooth muscle.
Experimental Workflow
The general workflow for investigating the efficacy of vasopressors in a septic shock model is outlined below.
Conclusion
The experimental data from animal models of septic shock consistently support the use of L(-)-Norepinephrine as a primary vasopressor.[1][2][3][4][5] In a canine model, norepinephrine demonstrated a beneficial effect on survival without the detrimental dose-dependent effects on cardiac function and organ perfusion observed with epinephrine.[1][2][3] When compared to dopamine, norepinephrine is more effective at increasing systemic pressures in septic canines.[4][5] While phenylephrine may have advantages in preserving mesenteric blood flow, norepinephrine is also a potent vasoconstrictor.[6] Vasopressin has shown beneficial survival effects similar to norepinephrine in the canine model.[1][2][3] These preclinical findings provide a strong rationale for the clinical positioning of L(-)-Norepinephrine as a first-line vasopressor in septic shock and offer a valuable framework for the development and evaluation of novel vasopressor therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 3. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of dopamine, norepinephrine, and fluids in a dog model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine Versus Dopamine as a First-Line Vasopressor in Dogs with Hypotension: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating L(-)-Norepinephrine Bitartrate-Induced Gene Expression Changes with qPCR: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative polymerase chain reaction (qPCR) methodologies for validating gene expression changes induced by L(-)-Norepinephrine bitartrate (B1229483). We offer detailed experimental protocols, data presentation formats, and a comparative analysis of common qPCR techniques to assist researchers in making informed decisions for their experimental designs.
Experimental Workflow & Signaling Pathway
Successful validation of gene expression changes begins with a robust experimental design. The following workflow outlines the key steps from cell culture to data analysis.
This compound primarily exerts its effects by binding to adrenergic receptors on the cell surface. This interaction triggers intracellular signaling cascades that ultimately lead to the modulation of gene expression. A key pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), which, upon activation, binds to specific DNA sequences (cAMP response elements - CREs) in the promoter regions of target genes, thereby initiating their transcription.[1][2]
Comparison of qPCR Detection Chemistries: SYBR Green vs. TaqMan Probes
The two most common methods for qPCR detection are SYBR Green I dye and TaqMan hydrolysis probes. The choice between them depends on factors such as specificity, cost, and the need for multiplexing.[3][4][5][6][7]
| Feature | SYBR Green I | TaqMan Probes |
| Mechanism | Binds to any double-stranded DNA, emitting a fluorescent signal.[3][5][8] | A sequence-specific probe with a fluorophore and a quencher binds to the target DNA. The 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the fluorophore from the quencher and allowing fluorescence.[3][5][8] |
| Specificity | Lower, as it can bind to non-specific PCR products and primer-dimers. A melt curve analysis is required to assess product specificity.[4][6] | Higher, due to the sequence-specific binding of the probe in addition to the primers.[4][6] |
| Cost | Generally less expensive as it only requires two primers per target.[4][5] | More expensive due to the need for a custom-synthesized, dual-labeled probe for each target.[4][5] |
| Multiplexing | Not suitable for multiplexing (detecting multiple genes in a single reaction) as it emits the same fluorescence for all dsDNA.[6] | Can be used for multiplexing by using probes with different fluorescent dyes for different targets.[6] |
| Assay Design | Simpler, requiring only the design of specific primers.[6] | More complex, requiring the design of both primers and a probe.[6] |
Detailed Experimental Protocols
This section provides a synthesized, step-by-step protocol for validating this compound-induced gene expression changes using qPCR.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., PC-12, a rat pheochromocytoma cell line) in appropriate culture vessels and grow to 70-80% confluency.[9]
-
Preparation of this compound Solution: Prepare a stock solution of this compound salt monohydrate in a suitable solvent (e.g., sterile water or culture medium). Further dilute the stock solution to the desired final concentration (e.g., 10 µM) in serum-free or low-serum medium immediately before use.[10]
-
Treatment: Replace the culture medium with the medium containing this compound. For the control group, use medium containing the same concentration of the vehicle used to dissolve the norepinephrine.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
Total RNA Isolation and Quality Control
-
Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a lysis reagent such as TRIzol.[11]
-
RNA Isolation: Isolate total RNA from the cell lysate following the manufacturer's protocol for the chosen RNA isolation kit.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with RNase-free DNase I.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the isolated total RNA (e.g., 1 µg) with reverse transcriptase, dNTPs, a mix of oligo(dT) and random primers, and an RNase inhibitor in the appropriate reaction buffer.
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature and time settings as recommended by the reverse transcriptase manufacturer.
-
Storage: The resulting complementary DNA (cDNA) can be stored at -20°C.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase, dNTPs, and either SYBR Green I dye or the TaqMan probe.[10][12]
-
qPCR Cycling: Perform the qPCR in a real-time PCR instrument using a standard cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence data is collected during the extension step of each cycle.
-
Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product.
Data Analysis
The most common method for relative quantification of gene expression is the 2-ΔΔCT (Livak) method.[11]
The 2-ΔΔCT Method
-
Determine the Cycle Threshold (Ct): The Ct value is the cycle number at which the fluorescence signal of a reaction crosses a certain threshold. This value is inversely proportional to the initial amount of target template.
-
Normalization to a Reference Gene (ΔCt): For each sample (both control and norepinephrine-treated), calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
-
Normalization to the Control Group (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate the Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.
-
A value of 1 indicates no change in expression.
-
A value greater than 1 indicates an upregulation of the gene.
-
A value less than 1 indicates a downregulation of the gene.
-
Quantitative Data Summary
The following table provides an example of how to present qPCR validation data for genes whose expression is altered by norepinephrine treatment. The data shown is hypothetical and for illustrative purposes. A study on human glioblastoma cells found that norepinephrine treatment led to the downregulation of several genes involved in tumor metastasis, including CD82, MMP11, and SRC.[10]
| Gene | Treatment | Average Ct (Target) | Average Ct (Reference - GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCT) |
| Gene X (Upregulated) | Control | 25.5 | 20.2 | 5.3 | 0 | 1.0 |
| Norepinephrine | 23.8 | 20.1 | 3.7 | -1.6 | 3.03 | |
| Gene Y (Downregulated) | Control | 22.1 | 20.3 | 1.8 | 0 | 1.0 |
| Norepinephrine | 24.5 | 20.4 | 4.1 | 2.3 | 0.20 | |
| Gene Z (No Change) | Control | 28.9 | 20.2 | 8.7 | 0 | 1.0 |
| Norepinephrine | 29.0 | 20.3 | 8.7 | 0 | 1.0 |
References
- 1. Norepinephrine-induced phosphorylation of the transcription factor CREB in isolated rat pinealocytes: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine, beyond the Synapse: Coordinating Epigenetic Codes for Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. TaqMan vs. SYBR Chemistry for Real-Time PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. TaqMan® vs. SYBR® Green Chemistries [biosyn.com]
- 9. Differential gene expression profile analysis in corticosterone-treated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Comparison of Analytic Methods for Quantitative Real-Time Polymerase Chain Reaction Data - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L(-)-Norepinephrine Bitartrate Effects with Adrenergic Receptor Antagonists: A Comparative Guide
This guide provides a comprehensive comparison of the effects of L(-)-Norepinephrine bitartrate (B1229483) when co-administered with various adrenergic receptor antagonists. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these interactions, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Introduction to L(-)-Norepinephrine and Adrenergic Signaling
L(-)-Norepinephrine is an endogenous catecholamine that plays a crucial role in the sympathetic nervous system, regulating a wide array of physiological processes, including cardiovascular function, arousal, and attention. It exerts its effects by binding to and activating adrenergic receptors, which are classified into two main types: alpha (α) and beta (β) receptors, each with further subtypes (α₁, α₂, β₁, β₂, β₃).[1][2] The specific physiological response to norepinephrine (B1679862) depends on the receptor subtype expressed in a particular tissue.
Adrenergic receptor antagonists are pharmacological agents that bind to these receptors without activating them, thereby preventing norepinephrine from exerting its effects. These antagonists are invaluable tools for dissecting the specific contributions of different receptor subtypes to the overall physiological response to norepinephrine and are widely used in both research and clinical settings. This guide focuses on the cross-validation of L(-)-Norepinephrine bitartrate's effects with four key adrenergic receptor antagonists: prazosin (B1663645) (α₁-selective), yohimbine (B192690) (α₂-selective), propranolol (B1214883) (non-selective β), and ICI 118,551 (β₂-selective).
Quantitative Comparison of Antagonist Effects
The following tables summarize the quantitative effects of different adrenergic receptor antagonists on key physiological and biochemical parameters modulated by L(-)-Norepinephrine.
Table 1: Effect of Prazosin (α₁-Antagonist) on Norepinephrine-Induced Vasoconstriction
| Treatment Group | Norepinephrine Concentration | % Maximal Vasoconstriction |
| Control | 10⁻⁸ M | 25% |
| 10⁻⁷ M | 50% | |
| 10⁻⁶ M | 80% | |
| 10⁻⁵ M | 100% | |
| Prazosin (10 nM) | 10⁻⁸ M | 10% |
| 10⁻⁷ M | 20% | |
| 10⁻⁶ M | 45% | |
| 10⁻⁵ M | 60% |
Note: Data are illustrative and compiled from typical findings in the literature.[3]
Table 2: Effect of Yohimbine (α₂-Antagonist) on Plasma Norepinephrine Levels and Blood Pressure in Humans
| Parameter | Baseline (Placebo) | After Yohimbine (0.125 mg/kg) |
| Plasma Norepinephrine (pg/mL) | 350 ± 50 | 750 ± 80 |
| Systolic Blood Pressure (mmHg) | 120 ± 5 | 135 ± 7 |
| Diastolic Blood Pressure (mmHg) | 80 ± 4 | 90 ± 5 |
Data represents mean ± SEM.[4][5][6]
Table 3: Effect of Propranolol (Non-selective β-Antagonist) on Norepinephrine Receptor Binding
| Adrenergic Receptor Subtype | Propranolol Kᵢ (nM) |
| β₁ | 1.1 |
| β₂ | 0.8 |
Kᵢ represents the inhibition constant, indicating the concentration of antagonist required to occupy 50% of the receptors. A lower Kᵢ indicates higher binding affinity.[7][8][9]
Table 4: Effect of ICI 118,551 (β₂-Antagonist) on Norepinephrine-Induced Responses
| Parameter | Norepinephrine Alone (EC₅₀) | Norepinephrine + ICI 118,551 (100 nM) |
| Vasoconstriction (Pulmonary Artery) | 1 x 10⁻⁷ M | 5 x 10⁻⁷ M |
| Inotropic Effect (Heart) | 5 x 10⁻⁸ M | 5.5 x 10⁻⁸ M |
EC₅₀ is the concentration of an agonist that gives half-maximal response. A rightward shift in the EC₅₀ indicates antagonism.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Blood Pressure Measurement in Rats Following Prazosin and Norepinephrine Administration
Objective: To determine the effect of the α₁-adrenergic receptor antagonist, prazosin, on the pressor response to L(-)-Norepinephrine in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution
-
Prazosin hydrochloride solution
-
Anesthetic (e.g., urethane)
-
Saline solution (0.9% NaCl)
-
Pressure transducer and recording system
-
Catheters for cannulation of the carotid artery and jugular vein
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a catheter connected to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous drug administration.
-
Allow the animal's blood pressure to stabilize for at least 30 minutes.
-
Administer a bolus dose of saline (vehicle control) via the jugular vein and record the baseline blood pressure.
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0 µg/kg) and record the peak change in mean arterial pressure for each dose to establish a baseline dose-response curve.
-
Allow the blood pressure to return to baseline between each norepinephrine dose.
-
Administer a single intravenous dose of prazosin (e.g., 1 mg/kg).
-
After a 15-minute pre-treatment period, repeat the this compound dose-response curve as described in step 7.
-
Compare the norepinephrine dose-response curves before and after prazosin administration to quantify the antagonistic effect.[12][13]
Measurement of Plasma Norepinephrine Levels in Humans Following Yohimbine Administration
Objective: To quantify the effect of the α₂-adrenergic receptor antagonist, yohimbine, on plasma norepinephrine concentrations in human subjects.
Materials:
-
Healthy human volunteers
-
Yohimbine hydrochloride capsules (e.g., 10 mg)
-
Placebo capsules
-
Intravenous catheter
-
Blood collection tubes containing EDTA
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Recruit healthy volunteers who have provided informed consent.
-
Subjects should fast overnight prior to the study.
-
On the study day, insert an intravenous catheter into a forearm vein for blood sampling.
-
After a 30-minute rest period, collect a baseline blood sample.
-
Administer a single oral dose of yohimbine or placebo in a double-blind, randomized crossover design.
-
Collect blood samples at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after drug administration.
-
Immediately place blood samples on ice and centrifuge within 30 minutes to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify norepinephrine concentrations in the plasma samples using a validated HPLC method with electrochemical detection.[5][14]
Adrenergic Receptor Binding Assay with Propranolol
Objective: To determine the binding affinity (Kᵢ) of propranolol for β₁ and β₂ adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing β₁ or β₂ adrenergic receptors (e.g., rat heart for β₁, rat lung for β₂)
-
Radioligand (e.g., [³H]-dihydroalprenolol)
-
Unlabeled propranolol hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
To these tubes, add increasing concentrations of unlabeled propranolol.
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of propranolol that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.[8][15]
In Vitro Vasoconstriction Assay with ICI 118,551
Objective: To assess the antagonistic effect of the β₂-selective antagonist, ICI 118,551, on norepinephrine-induced vasoconstriction in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or pulmonary artery)
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C
-
This compound solutions of varying concentrations
-
ICI 118,551 solution
-
Data acquisition system
Procedure:
-
Mount the isolated arterial rings in the organ baths containing physiological salt solution.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension.
-
Obtain a cumulative concentration-response curve for L(-)-Norepinephrine by adding increasing concentrations of the agonist to the organ bath and recording the isometric tension developed.
-
Wash the tissues repeatedly to allow them to return to baseline tension.
-
Incubate the tissues with ICI 118,551 (e.g., 100 nM) for a pre-determined period (e.g., 30 minutes).
-
In the continued presence of ICI 118,551, repeat the cumulative concentration-response curve for L(-)-Norepinephrine.
-
Compare the concentration-response curves in the absence and presence of the antagonist to determine the degree of rightward shift, which is a measure of competitive antagonism.[10][16]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways activated by L(-)-Norepinephrine at different adrenergic receptor subtypes and the points of action for the discussed antagonists.
Conclusion
The cross-validation of this compound's effects with specific adrenergic receptor antagonists is fundamental to understanding its complex physiological roles. Prazosin effectively antagonizes α₁-mediated vasoconstriction. Yohimbine, by blocking presynaptic α₂ autoreceptors, leads to an increase in norepinephrine release and a subsequent rise in blood pressure. Propranolol demonstrates potent, non-selective antagonism at both β₁ and β₂ receptors, while ICI 118,551 shows selectivity for the β₂ receptor, allowing for the differentiation of β₁ and β₂ mediated effects. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers to design and interpret experiments aimed at elucidating the nuanced mechanisms of adrenergic signaling.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 3. Cardiovascular effects of prazosin in normotensive and genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Yohimbine effects on blood pressure and plasma catecholamines in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yohimbine increases sympathetic nerve activity and norepinephrine spillover in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol - Wikipedia [en.wikipedia.org]
- 8. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beta(2)-adrenoceptor antagonist ICI 118,551 decreases pulmonary vascular tone in mice via a G(i/o) protein/nitric oxide-coupled pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β 1 Adrenoceptor antagonistic effects of the supposedly selective β 2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential blocking effects of prazosin and yohimbine on vasopressor responses to sympathetic nerve stimulation and intravenous norepinephrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of prazosin on blood pressure and plasma renin activity during onset and withdrawal of action in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Norepinephrine and impulsivity: Effects of acute yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effects of norepinephrine and β2 receptor antagonist ICI 118,551 on whisker hair follicle mechanoreceptors dissatisfy Merkel discs being adrenergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
L(-)-Norepinephrine Bitartrate: A Comparative Guide to Adrenergic Receptor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional potency of L(-)-Norepinephrine bitartrate (B1229483) for alpha (α) and beta (β)-adrenergic receptor subtypes. The information presented is supported by experimental data to facilitate research and development in pharmacology and drug discovery.
Executive Summary
L(-)-Norepinephrine, an endogenous catecholamine, acts as a neurotransmitter and hormone, exerting its physiological effects by binding to adrenergic receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are broadly classified into α and β subtypes. L(-)-Norepinephrine exhibits differential affinity and potency across these receptor subtypes, which dictates its diverse physiological and therapeutic effects. Generally, it shows a higher affinity for α-adrenergic receptors and β1-receptors compared to β2-receptors.
Comparative Receptor Binding and Functional Potency
The specificity of L(-)-Norepinephrine for various adrenergic receptor subtypes is quantitatively described by its binding affinity (Ki) and functional potency (EC50). The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay, with a lower Ki indicating higher affinity. The EC50 value is the concentration that produces 50% of the maximal response in a functional assay.
| Receptor Subtype | Ligand | Ki (nM) | Species | Functional Assay | EC50 (nM) | Reference(s) |
| α1A | L-Norepinephrine | 1500 | Guinea Pig | Calcium Flux | 9.1 | [1][2] |
| α2A | L-Norepinephrine | - | - | GTPγS Binding | 200 - 600 | [2] |
| β1 | L-Norepinephrine | 126 | Rat | cAMP Accumulation | ~10 | [1][2][3] |
| L-Norepinephrine | 400 | Guinea Pig | [1] | |||
| β2 | L-Norepinephrine | - | - | cAMP Accumulation | >1000 | [2] |
Note: The presented Ki and EC50 values are collated from different studies and experimental conditions. Direct comparison between values should be made with caution. L(-)-Norepinephrine generally exhibits a higher affinity for α-adrenergic receptors than for β-adrenergic receptors.[1] Within the β-receptor family, L(-)-Norepinephrine is approximately tenfold more selective for the β1 subtype over the β2 subtype.[4]
Adrenergic Receptor Signaling Pathways
Norepinephrine (B1679862) binding to adrenergic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.
-
α1-Adrenergic Receptors (Gq-coupled): Activation of α1 receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[5]
-
α2-Adrenergic Receptors (Gi-coupled): The activation of α2 receptors, which are often located presynaptically, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This inhibitory action can reduce the further release of norepinephrine from the nerve terminal.[6]
-
β-Adrenergic Receptors (Gs-coupled): All three β-receptor subtypes (β1, β2, and β3) are primarily coupled to Gs proteins.[7] Activation of these receptors stimulates adenylyl cyclase, resulting in an increased production of cAMP.[8] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Norepinephrine stimulation of pineal cyclic AMP response element-binding protein phosphorylation: primary role of a beta-adrenergic receptor/cyclic AMP mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 6. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 7. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
- 8. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for L(-)-Norepinephrine Bitartrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of L(-)-Norepinephrine bitartrate (B1229483), a critical catecholamine neurotransmitter and pharmaceutical agent. We will delve into various HPLC approaches, comparing their performance based on experimental data, and also present an alternative analytical methodology. Detailed experimental protocols and validation parameters are provided to assist in method selection and implementation in a research or quality control setting.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for the analysis of L(-)-Norepinephrine bitartrate.[1] However, other methods such as Enzyme-Linked Immunosorbent Assay (ELISA) also offer viable alternatives, particularly for specific applications.
HPLC Methods Overview
Reversed-phase HPLC is the most common approach for norepinephrine (B1679862) analysis. In this technique, a nonpolar stationary phase (like C18) is used with a polar aqueous-organic mobile phase. As a polar molecule, norepinephrine has limited retention on the nonpolar stationary phase and is eluted by the polar mobile phase.[2] The choice of detector is crucial for achieving the desired sensitivity and selectivity.[2]
The primary HPLC detection methods for norepinephrine include:
-
Ultraviolet (UV) Detection: A straightforward and cost-effective method, though it may offer lower sensitivity compared to other techniques.[2]
-
Electrochemical Detection (ECD): A highly sensitive and common method for catecholamine analysis.[2]
-
Fluorescence Detection (FD): Offers high sensitivity, which can be enhanced through pre- or post-column derivatization.[2]
-
Mass Spectrometry (MS): Provides the highest selectivity and sensitivity, along with structural information, making it a powerful tool for complex matrices.[2]
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA presents a simple, rapid, and sensitive alternative for the determination of epinephrine (B1671497) and norepinephrine in biological samples like urine and plasma.[3][4] Studies have shown a high correlation between results obtained from ELISA and HPLC methods, making it a useful tool for clinical applications and basic research where high throughput is advantageous.[3][4]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different analytical methods for norepinephrine quantification as reported in the literature.
Table 1: Comparison of HPLC Method Performance [2]
| Detection Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| HPLC-UV | Mouse Brain | 50 - 4000 ng/mL | 25 ng/mL | 50 ng/mL | 86.04 - 89.01 |
| HPLC-UV | Rodent Urine | 10 - 35 µg/mL | 1.17 µg/mL | 3.55 µg/mL | 94.78 ± 0.05 |
| HPLC-FD | Rat Brain | - | 250 pg | - | > 97 |
| HPLC-FD | Human Urine | - | < 0.4 nmol/L | - | - |
| HPLC-MS/MS | Human Plasma | 0.05 - 100 ng/mL | - | 50 pg/mL | - |
| HPLC-MS | Cell Culture | - | 0.1 ng | 0.3 ng | 93.71 - 109.82 |
Table 2: HPLC Method Validation Parameters and Acceptance Criteria [5][6]
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity / Selectivity | No interference from placebo, related substances, or degradation products. Peak purity angle should be less than the peak purity threshold. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: HPLC-UV Method for this compound
This protocol provides a general guideline for the determination of this compound purity using HPLC with UV detection.[1]
Objective: To determine the purity of this compound and identify any impurities.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade methanol
-
Sodium heptanesulfonate
-
Phosphoric acid
-
Reference standards for norepinephrine and known impurities
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer of sodium heptanesulfonate in water, mixed with methanol. A typical composition is a solution of 0.22g sodium heptanesulfonate in 160mL of water and 40mL of methanol, with the pH adjusted to 3.0 with phosphoric acid. The mobile phase should be filtered and degassed before use.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.[1]
-
Sample Solution Preparation: Prepare the sample solution by dissolving the this compound sample in the mobile phase to a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identification: Compare the retention time of the major peak in the sample chromatogram with that of the norepinephrine reference standard.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the reference standard.
-
Protocol 2: Forced Degradation Study for Stability-Indicating Method Validation
This protocol outlines a forced degradation study to demonstrate the specificity and stability-indicating nature of the HPLC method.[8]
Objective: To generate potential degradation products of this compound and ensure the analytical method can separate them from the intact drug.
Procedure:
-
Acid Degradation: Expose the this compound solution to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Degradation: Expose the solution to basic conditions (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C).[8]
-
Photolytic Degradation: Expose the solution to UV light.[8]
-
Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration before injecting them into the HPLC system.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main norepinephrine peak.
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of a typical HPLC method validation process, from initial planning to final documentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple, rapid and sensitive determination of epinephrine and norepinephrine in urine and plasma by non-competitive enzyme immunoassay, compared with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
- 7. benchchem.com [benchchem.com]
- 8. ejhp.bmj.com [ejhp.bmj.com]
A Comparative Guide to the In Vitro and In Vivo Effects of L(-)-Norepinephrine Bitartrate
Published: December 22, 2025
This guide provides a detailed comparison of the pharmacological effects of L(-)-Norepinephrine bitartrate (B1229483) as observed in controlled laboratory settings (in vitro) versus within a whole organism (in vivo). L(-)-Norepinephrine bitartrate, the stable salt form of the endogenous catecholamine norepinephrine (B1679862), is a potent sympathomimetic agent used clinically as a vasopressor to manage acute hypotension.[1][2][3] Its effects are mediated through interactions with adrenergic receptors, leading to distinct cellular and systemic responses. Understanding the differences between its in vitro and in vivo profiles is critical for researchers and drug development professionals in interpreting experimental data and predicting clinical outcomes.
Core Mechanism of Action: Adrenergic Receptor Signaling
Norepinephrine exerts its effects by binding to and activating G-protein coupled adrenergic receptors (GPCRs).[4] Its primary targets are alpha-1 (α1), alpha-2 (α2), and beta-1 (β1) receptors, with lower affinity for beta-2 (β2) receptors.[1][5] The activation of these receptors initiates distinct intracellular signaling cascades:
-
α1-Adrenergic Receptors: Coupled to Gq protein, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent smooth muscle contraction.[1]
-
α2-Adrenergic Receptors: Coupled to Gi protein, which inhibits Adenylate Cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6]
-
β-Adrenergic Receptors (primarily β1): Coupled to Gs protein, which stimulates Adenylate Cyclase, resulting in an increase in intracellular cAMP.[1][7] This cascade increases heart rate and myocardial contractility.[2]
In Vitro Effects: Receptor Affinity and Cellular Function
In vitro assays utilize isolated receptors, cell cultures, or tissue preparations to quantify the direct interaction of norepinephrine with its targets in a controlled environment, free from systemic homeostatic influences. These studies are crucial for determining a drug's potency and selectivity.
Quantitative Data: Receptor Binding and Functional Potency
The following table summarizes typical binding affinity (Ki) and functional potency (EC50) values for norepinephrine at various human adrenergic receptor subtypes. Lower values indicate higher affinity and potency.
| Parameter | α1A | α1B | α2A | β1 | β2 |
| Binding Affinity (Ki, nM) | ~130 | ~126 | ~600 | ~126 | ~1,200 |
| Functional Potency (EC50, nM) | ~123 (Ca²⁺ mobilization)[8] | Varies | ~600 (GTPase activity)[9] | Varies | Varies |
Note: Values are compiled from various sources and can differ based on the specific cell line, radioligand, and assay conditions used.[9][10] Norepinephrine generally shows a higher affinity for α1 and β1 receptors compared to β2 receptors.[5][11]
References
- 1. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 2. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]
- 3. Levophed (Norepinephrine Bitartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. escholarship.org [escholarship.org]
Navigating the Alpha-Adrenergic Landscape: A Researcher's Guide to Norepinephrine Alternatives
For researchers investigating the intricacies of the sympathetic nervous system, L(-)-Norepinephrine bitartrate (B1229483) is a cornerstone tool, prized for its potent and broad activity across alpha- and beta-adrenergic receptors. However, scientific inquiry often demands greater specificity to dissect the distinct roles of receptor subtypes. This guide provides a comparative overview of key alternative alpha-agonists, offering the data-driven insights necessary for informed selection in experimental design. We will explore selective and mixed-action agonists, presenting their receptor profiles, functional potencies, and the detailed experimental frameworks used to characterize them.
Comparative Agonist Profiles: A Quantitative Overview
The selection of an appropriate alpha-agonist hinges on its unique pharmacological profile. The tables below summarize the receptor selectivity and functional potency of common alternatives compared to norepinephrine (B1679862), providing a clear basis for experimental choices.
Table 1: Adrenergic Receptor Selectivity Profile
| Compound | Primary Target(s) | Other Receptor Activity | Key Characteristics |
| L(-)-Norepinephrine | α1, α2, β1 | Lower affinity for β2[1] | Broad-spectrum endogenous agonist |
| Phenylephrine (B352888) | α1 | Minimal to no β-adrenergic activity[2][3] | Selective α1-adrenergic receptor agonist |
| Clonidine (B47849) | α2 | Some affinity for imidazoline (B1206853) receptors[4] | Prototypical α2-adrenergic agonist[5] |
| Guanfacine (B1203898) | α2A | Higher selectivity for α2A over α2B/α2C subtypes compared to clonidine[6] | Highly selective α2A-adrenergic receptor agonist |
| Methoxamine (B1676408) | α1 | Little to no effect on the central nervous system[7] | Selective α1-adrenergic receptor agonist[7][8] |
Table 2: Comparative Functional Potency
| Agonist | Assay | Potency Metric | Result | Source |
| Norepinephrine | Venoconstriction (Human) | ED50 | 4.41 ng/min | [9] |
| Methoxamine | Venoconstriction (Human) | ED50 | 2558 ng/min | [9] |
| Dobutamine (B195870) | α-adrenoceptor affinity (Rat) | pKB | 7.7 (20 nM) | [10] |
| Norepinephrine | α-adrenoceptor affinity (Rat) | pKA | 6.3 | [10] |
| Clonidine | [3H]yohimbine binding (Platelets) | Half-maximal effect | 0.3 µM | [11] |
In-Depth Agonist Analysis
Phenylephrine: The α1-Selective Workhorse
Phenylephrine is a synthetic amine that distinguishes itself by being a selective α1-adrenergic receptor agonist with minimal or no activity at β-adrenergic receptors.[2][3] This selectivity makes it an invaluable tool for isolating α1-mediated pathways, such as smooth muscle contraction. In contrast to norepinephrine, which stimulates α1, α2, and to a lesser extent, β1 and β2 receptors, phenylephrine's action is more focused.[1] Its primary effect is vasoconstriction of arterioles, which increases systemic vascular resistance.[1][2]
Clonidine & Guanfacine: Probing the α2-Adrenergic System
Clonidine and guanfacine are central to studying α2-adrenergic receptors, which are primarily inhibitory. Clonidine, the prototypical α2-agonist, binds to all three α2 receptor subtypes (A, B, and C) and also to imidazoline receptors.[4][5] Guanfacine offers greater selectivity, with a much higher affinity for the α2A subtype.[6] This distinction is critical for studies focused on the specific functions of the α2A receptor, such as its role in the prefrontal cortex to improve attention and regulate behavior.[4][12] These agonists act on presynaptic autoreceptors to inhibit norepinephrine release, a mechanism that contributes to their use in hypertension and ADHD research.[4][13][14]
Methoxamine: A Pure α1-Agonist for Peripheral Studies
Similar to phenylephrine, methoxamine is a selective α1-adrenergic receptor agonist.[7][8] It is noted for causing prolonged peripheral vasoconstriction with little to no effect on the central nervous system.[7] Research has shown it to be a pure alpha-1 agonist, making it useful for studies on peripheral vascular resistance.[8] In comparative studies, methoxamine is significantly less potent than norepinephrine in evoking excitatory responses on cerebral cortical neurones.[15]
Signaling Pathways and Experimental Workflows
To understand the downstream effects of these agonists, it is crucial to visualize their signaling cascades and the experimental setups used to study them.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Comparing Agonist Potency.
Key Experimental Protocols
Reproducibility and accuracy are paramount in research. Below are summaries of standard protocols used to characterize alpha-agonists.
Protocol 1: Receptor Binding Assay
Objective: To determine the affinity of an agonist for specific adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.
-
Incubation: Membranes are incubated with a radiolabeled antagonist (e.g., [3H]yohimbine for α2-receptors) and varying concentrations of the unlabeled test agonist (the "competitor").[11]
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration.
-
Quantification: The radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the concentration of the agonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is used to determine the binding affinity (Ki) of the agonist for the receptor.
Protocol 2: In Vitro Functional Assay (Isolated Tissue)
Objective: To measure the functional potency and efficacy of an agonist in causing a physiological response, such as smooth muscle contraction.
Methodology:
-
Tissue Preparation: A smooth muscle tissue, such as rat anococcygeus muscle or rabbit aorta, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[10]
-
Transducer Setup: The tissue is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: The agonist is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Analysis: The magnitude of the response (e.g., contraction force) is plotted against the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).[10]
Protocol 3: In Vivo Hemodynamic Assessment (Animal Model)
Objective: To evaluate the effect of an agonist on cardiovascular parameters in a living organism.
Methodology:
-
Animal Preparation: Anesthetized animals (e.g., dogs, rats) are instrumented with catheters in an artery (e.g., femoral) and a vein for blood pressure monitoring and drug administration, respectively.[16]
-
Baseline Measurement: Baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO), are recorded.
-
Agonist Administration: The agonist is administered intravenously, either as a bolus or a continuous infusion, at varying doses.[16][17]
-
Continuous Monitoring: Hemodynamic parameters are continuously monitored and recorded throughout the experiment.
-
Data Analysis: Changes from baseline for each parameter are calculated for each dose. Dose-response curves are generated to compare the effects of different agonists on blood pressure, heart rate, and systemic vascular resistance.
Conclusion
While L(-)-Norepinephrine remains a vital pharmacological tool, the use of more selective alpha-agonists is indispensable for targeted research. Phenylephrine and methoxamine offer robust α1 selectivity, ideal for studying vasoconstriction and related pathways. For dissecting the complex inhibitory and regulatory roles of the α2-adrenergic system, the choice between the broader action of clonidine and the highly specific α2A activity of guanfacine allows for nuanced experimental design. By understanding the distinct receptor profiles, potencies, and signaling mechanisms detailed in this guide, researchers can more effectively select the optimal alpha-agonist to advance their scientific investigations.
References
- 1. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Phenylephrine - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanfacine - Wikipedia [en.wikipedia.org]
- 7. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The roles of methoxamine and norepinephrine in electromechanical dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of desipramine on noradrenaline- and methoxamine-evoked venoconstriction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vitro quantitative analysis of the alpha adrenoceptor partial agonist activity of dobutamine and its relevance to inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonidine - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. A Comparison of Norepinephrine versus Phenylephrine to Prevent Hypotension after Spinal Anesthesia for Cesarean Section: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing L(-)-Norepinephrine Bitartrate Purity from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
L(-)-Norepinephrine bitartrate (B1229483) is a critical catecholamine used extensively in research to study adrenergic signaling, cardiovascular function, and neurotransmission.[1] The validity, reproducibility, and safety of experimental and therapeutic outcomes are directly dependent on the purity of this compound. This guide provides a framework for assessing the purity of L(-)-Norepinephrine bitartrate from various commercial sources, offering detailed experimental protocols and supporting data to aid in supplier selection and quality control.
Comparison of Supplier Purity Specifications
The purity of this compound can vary between suppliers. While most provide high-purity products, researchers must be aware of potential impurities and have methods for verification.[1] The Certificate of Analysis (CoA) for a specific lot is the most reliable source of purity information.[1][2] Below is a summary of typical purity specifications found across different categories of suppliers.
| Supplier Category | Typical Stated Purity (%) | Common Analytical Method(s) |
| Major Chemical Suppliers (General Research Grade) | ≥97% to ≥99% | HPLC, LC/MS |
| Pharmaceutical Secondary Standards | Traceable to USP/EP standards | HPLC, Titration |
| Pharmacopeia (USP) Reference Standards | High purity, exact value on certificate | Comprehensive analysis (e.g., HPLC, Titration, Spectroscopy) |
| Specialty Chemical Manufacturers | >99.5% (including high enantiomeric purity) | HPLC, Chiral HPLC |
Note: The purity values are general specifications. Always refer to the lot-specific Certificate of Analysis for precise data. Reputable suppliers will provide a comprehensive CoA detailing the results of their quality control testing.[2]
Experimental Protocols for Purity Verification
Independent verification of purity is a crucial step in rigorous scientific research. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[1][2] Other official methods include titrimetric assays.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the analytical assessment of this compound purity.
Caption: Workflow for HPLC-based purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Potency
This method, adapted from United States Pharmacopeia (USP) guidelines, is used to determine the potency of this compound.[3][4]
Materials & Instrumentation:
-
This compound sample and USP Reference Standard
-
HPLC system with a UV detector
-
C18 column (L1 classification), 4.6-mm × 25-cm[4]
-
Sodium 1-heptanesulfonate
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Dissolve 1.1 g of sodium 1-heptanesulfonate in 800 mL of water. Add 200 mL of methanol and mix. Adjust the pH to 3.0 with phosphoric acid. Filter and degas the solution before use.[4]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound USP Reference Standard in the mobile phase to create a stock solution of a known concentration (e.g., 0.4 mg/mL).[4]
-
Sample Solution Preparation: Prepare the sample solution in the same manner and at the same concentration as the Standard Solution.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identification: The principal peak in the sample chromatogram should have the same retention time as that of the Standard Solution.[1]
-
Purity Calculation: Calculate the purity using the area percent method, where the area of the main norepinephrine (B1679862) peak is compared to the total area of all peaks in the chromatogram.[1]
-
Chiral HPLC for Enantiomeric Purity
It is critical that the product is the L(-) enantiomer, as the R(+) enantiomer (D-Norepinephrine) has significantly different biological activity. Enantiomeric purity is often assessed using a chiral stationary phase (CSP).[5]
Materials & Instrumentation:
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., beta-cyclodextrin (B164692) based)[5]
-
Sodium chloride
-
Glacial acetic acid
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous solution of 200 mM sodium chloride containing 0.05% glacial acetic acid, mixed with acetonitrile (e.g., 95:5 v/v). Filter and degas the mobile phase.[5]
-
Solution Preparation: Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase.[6]
-
Chromatographic Conditions:
-
Data Analysis: The chromatogram should show two resolved peaks corresponding to the L(-) and D(+) enantiomers. Calculate the enantiomeric purity by the area normalization method, ensuring the D-noradrenaline peak is below the acceptable limit (e.g., not more than 4.0%).[6]
Titrimetric Assay
A non-aqueous acid-base titration can also be used for determining the percentage of this compound, as described in pharmacopeial monographs.[7]
Procedure:
-
Dissolve approximately 500 mg of the sample in 20 mL of glacial acetic acid, warming slightly if needed.[7]
-
Add 2 drops of crystal violet indicator.[7]
-
Titrate with 0.1 N perchloric acid until the endpoint is reached (color change).
-
Perform a blank determination and make any necessary corrections. The content is calculated based on the volume of titrant used.[7]
Common Impurities: Analysis should also aim to identify and quantify potential impurities, which can include:
-
Arterenone: An oxidation product.[7]
-
D(+)-Norepinephrine: The inactive enantiomer.[6]
-
Noradrenaline sulfonic acid: A related substance impurity.[6]
-
Other related substances such as Noradrenalone and Droxidopa.[]
L(-)-Norepinephrine Signaling Pathway
L(-)-Norepinephrine exerts its physiological effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells.[9][10] The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Norepinephrine activates α- and β-adrenergic receptors, triggering distinct G-protein signaling cascades.
This guide provides a foundational framework for evaluating the purity of this compound. By combining information from supplier documentation with independent analytical verification, researchers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. USP Method for the Analysis of Norepinephrine using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 4. uspbpep.com [uspbpep.com]
- 5. benchchem.com [benchchem.com]
- 6. CN111700859A - Norepinephrine bitartrate injection and preparation method thereof - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]
L(-)-Norepinephrine Bitartrate: Unveiling Potential Non-Adrenergic Effects in Vasoconstriction
A Comparative Analysis of L(-)-Norepinephrine Bitartrate (B1229483) and Phenylephrine (B352888), Investigating a Novel Receptor-Independent Pathway Mediated by Transglutaminase II.
For Immediate Release
[CITY, STATE] – [Date] – While the potent vasoconstrictor effects of L(-)-Norepinephrine bitartrate are well-established to be mediated through its interaction with adrenergic receptors, emerging evidence suggests the existence of non-adrenergic mechanisms that may contribute to its physiological and pharmacological actions. This guide provides a comparative analysis of this compound and the commonly used sympathomimetic, phenylephrine, with a focus on a potential non-adrenergic pathway involving the enzyme Transglutaminase II (TG II). This information is critical for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these widely used vasopressors.
Adrenergic and Potential Non-Adrenergic Mechanisms of Action
L(-)-Norepinephrine is a catecholamine that primarily exerts its effects by binding to alpha and beta-adrenergic receptors, leading to a cascade of intracellular signaling events that result in vasoconstriction and increased blood pressure. Phenylephrine is a synthetic sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.
Recent research has uncovered a potential non-adrenergic pathway for norepinephrine-induced vascular contraction. Studies suggest that norepinephrine (B1679862) can act as a substrate for Transglutaminase II (TG II), an enzyme that catalyzes the formation of covalent bonds between proteins. This TG II-mediated "norepinephrinylation" of proteins in vascular smooth muscle may contribute to vasoconstriction in a receptor-independent manner.
This guide explores the experimental evidence for this non-adrenergic pathway and compares the potential involvement of both this compound and phenylephrine.
Comparative Analysis of Vasopressor Effects
| Vasopressor | Primary Mechanism of Action | Potential Non-Adrenergic Mechanism |
| This compound | Agonist at alpha-1, alpha-2, and beta-1 adrenergic receptors | Substrate for Transglutaminase II, leading to covalent modification of proteins and receptor-independent vascular contraction. |
| Phenylephrine | Selective agonist at alpha-1 adrenergic receptors | Attenuated vasoconstrictive effect in Transglutaminase II knockout models, suggesting a potential role for TG II in its mechanism of action. |
Experimental Evidence for Non-Adrenergic Effects
Norepinephrine and Transglutaminase II Interaction
A key study investigating the non-adrenergic effects of norepinephrine demonstrated that:
-
Norepinephrine can be covalently incorporated into proteins in vascular smooth muscle cells.
-
Inhibition of TG II activity significantly reduces norepinephrine-induced vascular contraction, even in the absence of adrenergic receptor antagonists.
-
The vasoconstrictive effect of phenylephrine was observed to be milder in TG2 knockout mice, suggesting a potential shared mechanism.
Experimental Workflow for Investigating TG II-Mediated Effects
The following diagram outlines a typical experimental workflow to assess the role of TG II in vasopressor-induced vascular contraction.
Signaling Pathways
The established adrenergic signaling pathway of norepinephrine involves G-protein coupled receptors. The potential non-adrenergic pathway involves the enzymatic activity of Transglutaminase II.
Adrenergic Signaling Pathway
Replicating Published Findings: A Comparative Guide to L(-)-Norepinephrine Bitartrate
For researchers and professionals in drug development, the accurate replication of published findings is a cornerstone of scientific progress. When investigating the effects of adrenergic signaling, L(-)-Norepinephrine bitartrate (B1229483) is a frequently utilized compound. This guide provides a comparative analysis of L(-)-Norepinephrine bitartrate against its racemic mixture and other common alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of your studies.
Understanding the Active Isomer: L(-)-Norepinephrine vs. DL-Norepinephrine
Norepinephrine (B1679862) is a chiral molecule, with the L-isomer being the biologically active form that naturally occurs in the body.[1] The D-isomer has negligible activity at adrenergic receptors.[2] Consequently, racemic DL-Norepinephrine, which contains an equal mixture of the D- and L-isomers, is approximately half as potent as a pure L-Norepinephrine formulation.[2][3] This crucial difference is highlighted in functional assays, such as the stimulation of GTPase activity, a downstream effect of α2-adrenergic receptor activation.
Table 1: Comparative Potency of Norepinephrine Isomers in Stimulating GTPase Activity [1]
| Compound | EC50 (nM) for GTPase Stimulation |
| (-)-Norepinephrine | 600 |
| (+/-)-Norepinephrine | 1000 |
This data clearly demonstrates that the pure L-isomer is more potent, requiring a lower concentration to achieve 50% of the maximal effect.[1] The presence of the inactive D-isomer in the DL-formulation effectively dilutes the concentration of the active compound.[1]
Physicochemical Properties: The Importance of the Salt Form
L(-)-Norepinephrine is commonly available as a bitartrate or hydrochloride (HCl) salt. The choice of salt form influences the compound's molecular weight and stability, which are critical for preparing accurate and stable solutions for your experiments.[2] It is essential to account for the molecular weight of the salt when calculating molar concentrations to ensure accurate dosing. While both forms are water-soluble, their stability in solution can vary, and it is often recommended to include an antioxidant like ascorbic acid to prevent oxidation.
Comparison with Alternative Adrenergic Agonists
In various research and clinical contexts, other adrenergic agonists or vasopressors are used. Understanding their receptor selectivity and downstream effects is crucial for comparing findings.
Table 2: Receptor Activity Profile of Common Vasopressors
| Agent | α1-Adrenergic | β1-Adrenergic | β2-Adrenergic | Other Receptors | Primary Hemodynamic Effect |
| L(-)-Norepinephrine | +++ | ++ | + | - | Potent vasoconstriction, modest increase in cardiac output |
| Epinephrine | +++ | +++ | ++ | - | Potent vasoconstriction, significant increase in cardiac output and heart rate |
| Phenylephrine | +++ | - | - | - | Pure vasoconstriction, may cause reflex bradycardia |
| Dobutamine | + | +++ | ++ | - | Potent inotrope with vasodilation, increases cardiac output |
| Vasopressin | - | - | - | V1a, V2 | Vasoconstriction (non-adrenergic), water reabsorption |
Note: The number of '+' indicates the relative degree of agonist activity.
Experimental Protocols
To facilitate the replication of findings, detailed experimental protocols are essential. Below are representative protocols for in vitro and in vivo studies comparing the effects of different norepinephrine formulations.
In Vitro Potency Assessment: Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor subtype.
Objective: To compare the binding affinity of this compound and DL-Norepinephrine to a specific adrenergic receptor subtype (e.g., α1A).
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human α1A-adrenergic receptor.
-
Radioligand: Use a specific radioligand, such as [³H]-Prazosin.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of [³H]-Prazosin and varying concentrations of unlabeled this compound or DL-Norepinephrine.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Hemodynamic Response in a Rat Model
This protocol assesses the in vivo pressor effects of different norepinephrine formulations.
Objective: To compare the effects of this compound and DL-Norepinephrine on mean arterial pressure (MAP) in anesthetized rats.
Methodology:
-
Animal Preparation: Anesthetize male Wistar rats and cannulate the femoral artery to monitor blood pressure and the femoral vein for drug administration.
-
Drug Preparation: Prepare fresh solutions of this compound and DL-Norepinephrine in saline containing an antioxidant (e.g., 0.1% ascorbic acid). Doses should be calculated based on the norepinephrine base.
-
Drug Administration: Administer increasing doses of each compound intravenously as a bolus or continuous infusion.
-
Hemodynamic Monitoring: Continuously record blood pressure and heart rate.
-
Data Analysis: Measure the peak change in MAP from baseline for each dose. Construct dose-response curves and compare the potency (ED50) and efficacy (maximal effect) of the two compounds.
Signaling Pathways and Experimental Workflow
Visualizing the complex signaling cascades and experimental procedures can enhance understanding and aid in experimental design.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L(-)-Norepinephrine Bitartrate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like L(-)-Norepinephrine bitartrate (B1229483) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this potent compound.
L(-)-Norepinephrine bitartrate is a catecholamine that functions as a hormone and neurotransmitter. Due to its pharmacological activity, it is classified as highly toxic and requires careful handling throughout its lifecycle, from acquisition to disposal.[1][2] Adherence to proper disposal procedures is crucial to protect laboratory personnel and the environment.
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is fatal if swallowed, inhaled, or in contact with skin.[1][2] Always consult the Safety Data Sheet (SDS) for detailed safety information.
| Hazard Classification | GHS Statements |
| Acute Toxicity, Oral | H300: Fatal if swallowed[1] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin[1] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled[1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] In case of inadequate ventilation, wear respiratory protection.[5][6] |
| First Aid Measures | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][3] If on Skin: Immediately wash with plenty of soap and water. Remove all contaminated clothing.[1][4] If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1] |
Regulatory Overview
This compound and its salts are not classified as controlled substances by the Drug Enforcement Administration (DEA) in the United States.[7] Additionally, they are not considered P-listed acutely hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[7] However, it is crucial to note that state and local regulations may be more stringent.[7]
The Environmental Protection Agency (EPA) strongly discourages the disposal of any pharmaceutical waste into the sanitary sewer system without prior inactivation, due to potential adverse effects on aquatic life.[7][8]
Disposal Procedures
There are two primary recommended disposal routes for this compound waste in a laboratory setting:
-
Disposal via a Licensed Hazardous Waste Contractor (Preferred Method)
This is the most straightforward and recommended method for the disposal of this compound waste.[7]
-
Segregation and Labeling: Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.[7][9] The label should clearly identify the contents as "Hazardous Chemical Waste: this compound" and include the concentration.
-
Storage: Store the waste container in a designated satellite accumulation area, following all institutional and regulatory guidelines for chemical waste storage.[7]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[7]
-
-
Chemical Inactivation Prior to Drain Disposal (for Small Quantities)
For laboratories generating small quantities of this compound waste, chemical inactivation may be a viable option, but only if permitted by local wastewater discharge regulations .[7]
Experimental Protocol for Inactivation:
-
Materials:
-
Waste this compound solution
-
Sodium hydroxide (B78521) solution
-
Dilute hydrochloric acid
-
pH meter or pH strips
-
Glass beaker of appropriate size
-
Hot plate with a water bath
-
Stir bar and stir plate
-
-
Procedure:
-
Preparation: In a well-ventilated fume hood, place the waste this compound solution in a glass beaker with a stir bar.[7]
-
pH Adjustment: While stirring, slowly add the sodium hydroxide solution to the waste. Monitor the pH and continue adding the base until the pH of the solution reaches approximately 8.3.[7]
-
Heating: Place the beaker in a water bath on a hot plate and heat the solution to 80°C.[7]
-
Inactivation: Maintain the solution at 80°C for at least one hour to ensure complete degradation.[7]
-
Neutralization: Allow the solution to cool to room temperature. Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is between 6.0 and 8.0.[7]
-
Disposal: Once cooled and neutralized, the inactivated solution can be disposed of down the sanitary sewer with copious amounts of water, provided this is in compliance with local regulations.[7]
-
-
Disposal of Empty Containers
Empty containers that held this compound should be handled as the product itself.[3] They should be disposed of through a licensed hazardous waste contractor. Do not mix with other waste.[3]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[3][4] Avoid generating dust.[3] Wear appropriate PPE, including respiratory protection.[1] Cover drains to prevent entry into the sewer system.[3] Collect the spilled material carefully and place it in a suitable container for disposal.[3][4]
Diagram of this compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. nkfr.org [nkfr.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. wgcriticalcare.com [wgcriticalcare.com]
- 7. benchchem.com [benchchem.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. medline.com [medline.com]
Personal protective equipment for handling L(-)-Norepinephrine bitartrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L(-)-Norepinephrine bitartrate (B1229483). The following procedural steps are designed to ensure safe operational and disposal practices.
Hazard Summary: L(-)-Norepinephrine bitartrate is a potent compound that is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It may also cause irritation to the mucous membranes and upper respiratory tract.[1] Adherence to strict safety protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles as described by OSHA are required to protect against splashes.[2] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves to prevent skin exposure.[2] Nitrile, PVC, neoprene, or vinyl gloves are suitable options.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Protective Clothing | Wear appropriate protective clothing to prevent exposure.[2] | |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved self-contained breathing apparatus or respirator is necessary, especially when handling the powder form, to avoid inhalation.[1][2] |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
-
Preparation :
-
Handling the Compound :
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly before leaving the laboratory.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Compound : Unused or waste this compound should be collected in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, must be disposed of as hazardous waste.
-
Regulations : All waste must be disposed of in accordance with local, state, and federal regulations.[1]
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
